molecular formula C13H16N2O2 B1306142 2-(2-Morpholin-4-ylethoxy)benzonitrile CAS No. 540753-12-6

2-(2-Morpholin-4-ylethoxy)benzonitrile

Katalognummer: B1306142
CAS-Nummer: 540753-12-6
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: XTWXLNMTIZTACP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 540753-12-6) is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This molecule integrates two significant chemical motifs: a benzonitrile group and a morpholine ring, connected by a flexible ethoxy linker. The benzonitrile scaffold is a versatile precursor and intermediate in organic synthesis, where the nitrile group can be transformed into other functional groups such as amines, amides, and carboxylic acids . The morpholine moiety is a privileged structure in medicinal chemistry that often improves the physicochemical profile of a molecule, potentially enhancing aqueous solubility and metabolic stability . This specific combination of a benzonitrile core with a morpholinoethoxy side chain is designed to leverage the properties of both components, making it a valuable scaffold for constructing more complex molecules in medicinal chemistry and materials science . Researchers utilize this structural framework in the development of novel compounds for various applications, including the synthesis of potential therapeutic agents and functional materials . As a key synthetic intermediate, it allows for further functionalization and exploration of structure-activity relationships. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXLNMTIZTACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388160
Record name 2-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540753-12-6
Record name 2-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Morpholin-4-ylethoxy)benzonitrile CAS 540753-12-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 540753-12-6): A Key Intermediate for Advanced Synthesis

Authored by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a significant chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, characterization, and strategic applications, grounded in established chemical principles and authoritative references.

Introduction: Strategic Importance in Molecular Design

This compound (CAS No. 540753-12-6) is a bifunctional organic molecule strategically designed as a building block for more complex chemical entities.[1] Its structure is a deliberate fusion of two key pharmacologically relevant moieties: a benzonitrile group and a morpholine ring connected via an ethyl ether linkage.

  • The Benzonitrile Moiety: The nitrile group (-C≡N) on the benzene ring is a highly versatile functional group in organic synthesis. It is an important precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic systems, making it a cornerstone for generating molecular diversity.[2][][]

  • The Morpholine Moiety: Morpholine is recognized in medicinal chemistry as a "privileged scaffold."[5] Its inclusion in a molecule can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) in drug candidates.[5]

The combination of these two groups in a single, stable molecule provides a ready-to-use platform for synthesizing novel compounds with potential therapeutic applications.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, selecting appropriate solvents, and ensuring proper handling.

PropertyValueSource(s)
CAS Number 540753-12-6[1]
Molecular Formula C₁₃H₁₆N₂O₂[1][6]
Molecular Weight 232.28 g/mol [1][6]
IUPAC Name This compound
Canonical SMILES C1COCCN1CCOC2=CC=CC=C2C#N
InChI Key XTWXLNMTIZTACP-UHFFFAOYSA-N[7]
Appearance Typically an off-white to pale yellow solid or oil
Purity Commonly available at ≥95%[7]

Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applied method for preparing aryl ethers of this type is the Williamson ether synthesis.[2] This reaction is a classic Sₙ2 pathway involving the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality and Rationale: The synthesis of this compound is efficiently achieved by the reaction between 2-hydroxybenzonitrile (also known as 2-cyanophenol) and 4-(2-chloroethyl)morpholine.

  • Deprotonation: A base is required to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming the more nucleophilic phenoxide anion. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is effective. The choice of a base like K₂CO₃ is often preferred for its ease of handling and moderate reactivity.

  • Nucleophilic Substitution (Sₙ2): The resulting 2-cyanophenoxide attacks the primary carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group. The use of a primary alkyl halide is crucial as it favors the Sₙ2 mechanism over competing elimination reactions.[2]

  • Solvent Selection: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while not interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction rate.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process R1 2-Hydroxybenzonitrile Mix 1. Combine reactants, base, and solvent. R1->Mix R2 4-(2-Chloroethyl)morpholine R2->Mix Base Potassium Carbonate (K₂CO₃) Base->Mix Solvent Acetone or DMF Solvent->Mix Heat 2. Heat mixture to reflux (e.g., 60-80 °C). Mix->Heat Monitor 3. Monitor reaction (TLC or LC-MS). Heat->Monitor Workup 4. Aqueous workup: Filter solids, extract with organic solvent (e.g., Ethyl Acetate). Monitor->Workup Purify 5. Purify by column chromatography. Workup->Purify Product This compound Purify->Product

Caption: Workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from a method described for a structurally analogous compound and represents a robust procedure for laboratory-scale synthesis.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 10 mL per gram of 2-hydroxybenzonitrile).

  • Addition of Alkyl Halide: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.). Note: If using the hydrochloride salt, an additional equivalent of base is needed to neutralize the HCl. If using the free base, 1.5 eq. of K₂CO₃ is sufficient.

  • Reaction Execution: Stir the mixture vigorously and heat to reflux (the boiling point of acetone is 56 °C). Maintain reflux for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-hydroxybenzonitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane or ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Structural Elucidation & Analytical Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, ether linkage, and morpholine protons.

    • Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-7.8 ppm.

    • Ether Linkage Protons (4H): Two distinct triplets around δ 4.2-4.5 ppm (-O-CH₂-) and δ 2.8-3.1 ppm (-N-CH₂-).

    • Morpholine Protons (8H): Two multiplets; one for the protons adjacent to oxygen (~δ 3.7 ppm) and one for the protons adjacent to nitrogen (~δ 2.5 ppm).[9]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework.

    • Aromatic Carbons: Six signals in the δ 110-160 ppm region. The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm, and the carbon attached to the ether oxygen will be the most downfield aromatic carbon.

    • Ether and Morpholine Carbons: Signals for the -O-CH₂- carbons will be in the δ 65-70 ppm range, while the -N-CH₂- carbons will appear further upfield around δ 50-55 ppm.[9]

  • IR (Infrared) Spectroscopy: Key functional groups will show characteristic absorption bands.

    • Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

    • Aryl Ether (C-O-C) stretch: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 233.13.

Diagram of Analytical Workflow

Analytical_Workflow cluster_Purity Purity Assessment cluster_Structure Structural Confirmation Sample Synthesized Product HPLC HPLC / UPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR_H ¹H NMR Sample->NMR_H NMR_C ¹³C NMR Sample->NMR_C IR FT-IR Spectroscopy Sample->IR MS High-Resolution MS Sample->MS Final Verified Compound (Identity & Purity Confirmed) HPLC->Final LCMS->Final NMR_H->Final NMR_C->Final IR->Final MS->Final

Caption: Standard analytical workflow for characterization.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic intermediates.

  • System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL and dilute to ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

Applications in Drug Discovery & Organic Synthesis

This compound is not an end product but a versatile scaffold. Its value lies in the synthetic possibilities it enables.

Transformations of the Nitrile Group

The nitrile group is a synthetic linchpin, allowing for entry into several crucial compound classes.[]

  • Reduction to Primary Amine: The nitrile can be reduced to a primary benzylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic amino group, a common feature in many CNS-active drugs.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a benzoic acid derivative. This allows for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

  • Formation of Tetrazoles: Reaction with sodium azide (NaN₃) can form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design, offering similar acidity but different metabolic and physical properties.

Diagram of Synthetic Utility

Synthetic_Utility Start This compound Amine Primary Amine (-CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄) Acid Carboxylic Acid (-COOH) Start->Acid Hydrolysis (H⁺ or OH⁻) Tetrazole Tetrazole Ring Start->Tetrazole Cycloaddition (e.g., NaN₃)

Caption: Key synthetic transformations of the nitrile group.

Leveraging the Morpholine Moiety

The morpholine ring is generally maintained throughout subsequent synthetic steps. Its presence is intended to:

  • Enhance Solubility: The polar ether and tertiary amine functionalities of morpholine improve aqueous solubility, which is often a challenge in drug development.[5]

  • Improve Metabolic Stability: The morpholine ring is relatively resistant to metabolic degradation compared to other cyclic amines.

  • Modulate Receptor Binding: The ring can act as a hydrogen bond acceptor and its conformation can influence the overall shape of the molecule, impacting its fit within a biological target.[5]

Safety & Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Consult the specific Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.

Conclusion

This compound is a well-designed synthetic intermediate that provides a powerful entry point for the creation of novel and diverse chemical libraries. Its value is derived from the strategic combination of a synthetically versatile nitrile handle and a pharmacokinetically favorable morpholine scaffold. The straightforward and robust Williamson ether synthesis allows for its accessible preparation, making it a valuable tool for medicinal chemists aiming to accelerate drug discovery programs. A thorough understanding of its synthesis and reactivity empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.

References

  • Kim, J. H., et al. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. World Intellectual Property Organization. Patent No. WO 2006/011696 A1.
  • EPFL. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Gernigon, N. (2012). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2995036, this compound. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of telmisartan intermediate. Retrieved from [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Benzonitrile. Retrieved from [Link]

  • Singh, R., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200761. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile 13C NMR Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecule

2-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in contemporary drug discovery and chemical research, presents a unique combination of structural motifs: a benzonitrile group, an ether linkage, and a morpholine ring. This guide offers an in-depth exploration of its core physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for predicting its behavior in biological systems, designing robust analytical methods, and optimizing its synthesis and formulation. While experimental data for this specific isomer is not widely published, this document provides a comprehensive overview of its known attributes, predicted values, and the established methodologies for determining its key physicochemical parameters.

Chemical Identity and Structure

A foundational aspect of any chemical entity is its unambiguous identification. This compound is registered under the CAS number 540753-12-6.[1][2] Its molecular structure dictates its properties and interactions.

Table 1: Compound Identification

Identifier Value Source(s)
Chemical Name This compound N/A
CAS Number 540753-12-6 [1][2]
Molecular Formula C13H16N2O2 [1][2]
Molecular Weight 232.28 g/mol [1][2]
Canonical SMILES C1COCCN1CCOC2=CC=CC=C2C#N [2]

| InChI Key | XTWXLNMTIZTACP-UHFFFAOYSA-N |[2] |

Synthesis Pathway: A General Approach

Proposed Synthesis Workflow

The following diagram outlines a plausible synthetic route for this compound, based on established chemical principles for analogous compounds.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Reaction1 Reaction Mixture 2-Hydroxybenzonitrile->Reaction1 2-Chloroethylmorpholine 2-Chloroethylmorpholine 2-Chloroethylmorpholine->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction1 Product This compound Reaction1->Product Heat Crude_Product Crude Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-hydroxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5-2 equivalents).

  • Addition of Reagent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Core Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental applications.

Table 2: Physicochemical Properties of this compound and a Positional Isomer

Property This compound (Predicted/Computed) 4-(2-Morpholin-4-ylethoxy)benzonitrile (Experimental) Source(s)
Melting Point (°C) Not Available 82-83 [3]
Boiling Point (°C) 401.6 ± 35.0 (Predicted) Not Available N/A
Aqueous Solubility Not Available Not Available N/A
logP (Octanol-Water Partition Coefficient) 1.3 (Computed, XLogP3-AA) Not Available [2]
pKa (Acid Dissociation Constant) Not Available Not Available N/A

| Topological Polar Surface Area (TPSA) | 45.5 Ų (Computed) | Not Available |[2] |

Disclaimer: The data presented for this compound are computationally predicted and have not been experimentally verified. The experimental data for the 4-isomer is provided for comparative purposes only and should not be considered representative of the 2-isomer.

Methodologies for Experimental Determination

For researchers seeking to obtain precise experimental data for this compound, the following sections detail the standard, field-proven protocols for determining its key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is a modern and accurate method for its determination.

Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its membrane permeability and interaction with biological targets. The shake-flask method is the gold standard for its experimental determination.

Protocol: logP Determination by the Shake-Flask Method

  • Pre-equilibration: Shake a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a glass vial.

  • Equilibration: Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_0 Shake-Flask Method for logP Determination Start Prepare mutually saturated n-octanol and water phases Dissolve Dissolve compound in n-octanol phase Start->Dissolve Mix Mix octanol and aqueous phases in a vial Dissolve->Mix Shake Shake to equilibrate Mix->Shake Centrifuge Centrifuge to separate phases Shake->Centrifuge Analyze Analyze concentration in each phase by HPLC-UV Centrifuge->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For this compound, the tertiary amine of the morpholine ring is the primary basic center. Potentiometric titration is a highly accurate method for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated, which corresponds to the midpoint of the buffer region in the titration curve. This can be precisely determined from the first or second derivative of the titration curve.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While a full experimental dataset for this specific molecule is not yet publicly available, this document serves as a valuable resource by consolidating its identity, proposing a synthetic route, and detailing the established methodologies for the experimental determination of its key properties. For researchers in drug discovery and development, the provided protocols offer a clear path to generating the necessary data to advance their studies. Future work should focus on the experimental validation of the predicted properties and the exploration of this molecule's potential applications.

References

  • ND Pharma & Biotech. (n.d.). Product Catalog. Retrieved from [Link]

  • Google Patents. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dimethoxy-N-(2-morpholin-4-ium-4-ylethyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Morpholin-4-YL-1-morpholin-4-ylmethyl-ethyl)-3-nitro-5-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[2-(2-morpholin-4-ylethoxy)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(6-Aminopurin-9-yl)ethoxy]benzonitrile. Retrieved from [Link]

  • Xin Sheng Wu. (2015). [ 540753-12-6] this compound. Retrieved from [Link]

  • ChemRxiv. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Retrieved from [Link]

  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • PubMed. (2024). Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. Retrieved from [Link]

  • OSHA. (2003). T-PV2123-01-0305-CH. Retrieved from [Link]

  • Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Justia Patents. (2025). fibers comprising protein and polymer components, methods of use, methods of manufacture, and related threads, yarns, textiles, and fabrics thereof. Retrieved from [Link]

  • Google Patents. (1999). US5951506A - Wound covering material.
  • Google Patents. (1975). CA974417A - Production of texturised yarn.
  • Google Patents. (1967). GB1053916A.
  • Elsevier. (2019). Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

  • PubMed Central (PMC). (2011). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Retrieved from [Link]

Sources

The Enigmatic Mechanism of Action of 2-(2-Morpholin-4-ylethoxy)benzonitrile: Acknowledging the Scientific Void

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmacological research, the elucidation of a compound's mechanism of action is paramount to understanding its therapeutic potential and safety profile. This technical guide was intended to provide an in-depth exploration of the core mechanism of action for 2-(2-Morpholin-4-ylethoxy)benzonitrile. However, a comprehensive and exhaustive search of the current scientific and patent literature has revealed a significant and critical gap: there is no publicly available experimental data detailing the pharmacological properties of this specific molecule.

While the structural components of this compound, namely the benzonitrile and morpholinoethoxy moieties, are present in various biologically active compounds, this structural analogy alone is insufficient to definitively assign a mechanism of action. Scientific integrity demands a foundation of empirical evidence, which, in this case, is absent from the public domain.

A Hypothesis Rooted in Structural Analogy: The Sigma-1 Receptor

Despite the absence of direct evidence, a plausible hypothesis for the molecular target of this compound can be formulated based on established structure-activity relationships of similar compounds. The presence of the N-morpholinoethyl group is a recurrent motif in a class of ligands that bind to the sigma-1 (σ1) receptor.

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and intercellular signaling pathways. Its role in various neuropathological and psychiatric conditions has made it an attractive target for drug discovery.

The structural similarity to known sigma-1 receptor ligands, such as the widely used research tool PRE-084 (2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate), suggests that this compound may also exhibit affinity for this receptor.

The Path Forward: A Call for Experimental Investigation

To move beyond speculation and establish the true mechanism of action of this compound, a systematic and rigorous experimental approach is required. The following outlines a proposed research workflow to characterize the pharmacological profile of this compound.

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound for the sigma-1 receptor and a panel of other relevant CNS targets.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., guinea pig brain for sigma-1 receptors).

    • Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., -pentazocine for the sigma-1 receptor) in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its primary target.

  • Example (Sigma-1 Receptor):

    • Calcium Mobilization Assay: In a suitable cell line (e.g., NG-108 cells), assess the ability of this compound to modulate intracellular calcium levels, both alone and in the presence of a known sigma-1 receptor agonist.

    • Neurite Outgrowth Assay: In a neuronal cell line (e.g., PC12 cells), evaluate the effect of the compound on nerve growth factor (NGF)-induced neurite outgrowth, a process known to be modulated by sigma-1 receptor ligands.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy interpretation and comparison.

Target Receptor Binding Affinity (Ki, nM) Functional Activity
Sigma-1To be determinedTo be determined
Sigma-2To be determinedTo be determined
Adrenergic α1To be determinedTo be determined
Adrenergic α2To be determinedTo be determined
Dopamine D2To be determinedTo be determined
Serotonin 5-HT2ATo be determinedTo be determined
Visualization of Proposed Workflow

The logical flow of the proposed experimental investigation can be visualized as follows:

G cluster_0 Initial Characterization cluster_1 Functional Elucidation cluster_2 In Vivo Validation A Compound Synthesis & Purification (this compound) B Primary Target Screening (Radioligand Binding Assays) A->B C Selectivity Profiling (Panel of CNS Receptors) B->C D Functional Assays (e.g., Calcium Mobilization) C->D If primary target identified E Determination of Agonist/Antagonist Profile D->E F Animal Models of Disease (e.g., Neuropathic Pain, Cognition) E->F If functional activity confirmed G Pharmacokinetic & Toxicological Studies F->G H H G->H Evaluation for Further Development

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

As of the date of this document, no peer-reviewed articles or patents containing experimental data on the mechanism of action of this compound have been identified. The scientific community eagerly awaits research that will populate this currently void reference list.

potential biological activity of morpholinoethoxy benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Morpholinoethoxy Benzonitrile Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of novel chemical entities with significant therapeutic potential is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the combination of benzonitrile and morpholine moieties, connected via a flexible ethoxy linker, has given rise to a class of derivatives with diverse and potent biological activities. The benzonitrile group, a versatile pharmacophore, acts as a bioisostere for various functional groups and a key hydrogen bond acceptor.[1][2] The morpholine ring is frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[3] This guide provides a comprehensive technical overview of morpholinoethoxy benzonitrile derivatives, delving into their synthesis, multifaceted biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and the underlying structure-activity relationships that govern their efficacy. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and visualize complex pathways and workflows to provide researchers, scientists, and drug development professionals with a thorough and actionable resource.

Rationale and Synthesis of Morpholinoethoxy Benzonitrile Scaffolds

The strategic combination of the benzonitrile and morpholine heterocycles through an ethoxy bridge is a deliberate design choice aimed at creating drug-like molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inherent chemical reactivity of the benzonitrile core, tunable by substituents on the aromatic ring, allows for its application in a wide range of synthetic transformations.[4][5]

A prevalent and efficient method for synthesizing these derivatives is the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In this context, a substituted hydroxybenzonitrile is treated with a base to form a phenoxide ion, which then reacts with an N-substituted morpholinoethyl halide (e.g., N-(2-chloroethyl)morpholine) to yield the desired morpholinoethoxy benzonitrile derivative.[6]

General Synthetic Protocol:
  • Deprotonation: A solution of the starting hydroxybenzonitrile in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF, Acetonitrile) is treated with a strong base (e.g., Sodium Hydride - NaH, Potassium Carbonate - K₂CO₃) at room temperature to generate the corresponding phenoxide.

  • Nucleophilic Substitution: N-(2-chloroethyl)morpholine hydrochloride is added to the reaction mixture.

  • Reaction Progression: The mixture is heated (typically 60-80°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

G cluster_start Starting Materials Hydroxybenzonitrile Substituted Hydroxybenzonitrile Reaction Williamson Ether Synthesis (Heating, Stirring) Hydroxybenzonitrile->Reaction Morpholino_Halide N-(2-chloroethyl)morpholine Morpholino_Halide->Reaction Base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Morpholinoethoxy Benzonitrile Derivative Purification->Product

Caption: General workflow for the synthesis of morpholinoethoxy benzonitrile derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzonitrile derivatives, including those with morpholinoethoxy substitutions, have emerged as a promising class of anticancer agents.[1] Their efficacy stems from the ability to interact with and inhibit various biological targets that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for these compounds is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[1] Specific quinazoline derivatives featuring a 5-(3-morpholinopropoxy)benzonitrile moiety have been synthesized and shown to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[7] Furthermore, related thiopyrano[4,3-d]pyrimidine derivatives containing a morpholino group have demonstrated strong inhibitory activity against mTOR kinase, a central regulator of cell growth and proliferation.[8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Morpholinoethoxy Benzonitrile Derivatives Inhibitor->RTK Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzonitrile derivatives.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

Compound IDTarget/ClassCell LineIC₅₀ (µM)Reference
6j 4-Stilbenylamino QuinazolineA431 (Epidermoid)1.23[7]
6a 4-Stilbenylamino QuinazolineA549 (Lung)1.89[7]
7e Thiopyrano[4,3-d]pyrimidinemTOR Kinase0.80[8]
7e Thiopyrano[4,3-d]pyrimidineH460 (Lung)7.43[8]
7e Thiopyrano[4,3-d]pyrimidinePC-3 (Prostate)11.90[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Objective: To determine the cytotoxic effect of morpholinoethoxy benzonitrile derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., A549, H460)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzonitrile derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multi-drug resistant microorganisms necessitates the development of novel antimicrobial agents.[9] Derivatives incorporating benzonitrile and morpholine scaffolds have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[3][10]

Spectrum of Activity and Mechanism

Studies have shown that certain benzonitrile derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] Antifungal activity has also been observed against pathogens like Candida albicans and Botrytis fabae.[9][10] While the exact mechanisms are still under investigation, it is proposed that some acrylonitrile-based compounds may inhibit essential bacterial enzymes such as penicillin-binding proteins (PBPs) and β-lactamases, which are involved in cell wall synthesis.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
2e Staphylococcus aureus12.5[10]
2e Bacillus subtilis12.5[10]
2e Escherichia coli25[10]
2e Botrytis fabae6.25[10]
IVa Bacillus subtilis250[9]
IVa Candida albicans250[9]
Note: Compound 2e is (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, a related benzonitrile derivative.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.[11]

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Dispense 50 µL of sterile MHB into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Add Standardized Bacterial Inoculum to Wells Start->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Result Determine MIC: Lowest Concentration with No Visible Growth Read->Result G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX Pathway AA->COX LOX LOX Pathway AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Edema) PGs->Inflammation LTs->Inflammation Inhibitor Morpholinoethoxy Benzonitrile Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of the Arachidonic Acid cascade by benzonitrile derivatives.

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

This in vivo model is widely used to screen for acute anti-inflammatory activity by measuring the inhibition of inflammatory cell migration. [12] Objective: To evaluate the anti-inflammatory effect of test compounds by measuring their ability to inhibit carrageenan-induced leukocyte migration into the peritoneal cavity of mice.

Materials:

  • Male Swiss mice (25-30 g)

  • Test compound

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Carrageenan solution (1% in sterile saline)

  • Phosphate-Buffered Saline (PBS) containing EDTA

  • Turk's solution

  • Neubauer chamber

Procedure:

  • Animal Grouping and Dosing: Acclimatize animals and divide them into groups (n=6-8): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10 and 20 mg/kg). Administer the respective treatments orally (p.o.).

  • Induction of Peritonitis: One hour after treatment, inject 0.25 mL of 1% carrageenan solution intraperitoneally (i.p.) into each mouse to induce inflammation.

  • Peritoneal Lavage: Four hours after the carrageenan injection, euthanize the mice and perform a peritoneal lavage by injecting 3 mL of PBS-EDTA into the peritoneal cavity. Gently massage the abdomen and then collect the peritoneal fluid.

  • Cell Counting: Dilute the collected peritoneal fluid with Turk's solution. Count the total number of leukocytes using a Neubauer chamber under a microscope.

  • Analysis: Calculate the mean leukocyte count for each group. Determine the percentage inhibition of leukocyte migration for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Control - Treated) / Control] x 100.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. [13]For morpholinoethoxy benzonitrile derivatives, several structural features have been identified as key determinants of biological activity.

  • Substituents on the Benzonitrile Ring: The nature and position of substituents on the aromatic ring significantly impact activity. For example, in a series of 4-aminoquinazoline derivatives, the presence of fluorine or trifluoromethyl groups on a stilbene moiety attached to the quinazoline core enhanced antiproliferative activity, likely by improving interactions within the lipophilic pocket of the target enzyme. [7]* The Morpholino Group: The morpholine ring is generally considered a key feature for improving physicochemical properties. Its replacement or modification can drastically alter the compound's solubility, metabolic stability, and ultimately, its in vivo efficacy.

  • The Linker: The length and flexibility of the alkoxy linker between the benzonitrile and morpholine moieties can influence how the molecule fits into the binding site of its biological target. While this guide focuses on the ethoxy linker, related studies with propoxy linkers suggest that optimizing linker length is a valid strategy for improving potency. [6][7]

Caption: Key structure-activity relationship (SAR) insights for the derivative scaffold.

Conclusion and Future Directions

Morpholinoethoxy benzonitrile derivatives represent a versatile and highly promising chemical scaffold in drug discovery. The convergence of the benzonitrile core's electronic properties and the morpholine moiety's favorable pharmacokinetic contributions has yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanistic studies highlighted in this guide, from kinase inhibition in cancer to modulation of inflammatory cascades, underscore the diverse therapeutic potential of this chemical class.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the core scaffold based on SAR insights to enhance potency, selectivity, and safety profiles.

  • Mechanism Deconvolution: Employing advanced biochemical and cellular assays to further elucidate the precise molecular targets and mechanisms of action.

  • Pharmacokinetic Profiling: Conducting comprehensive in vivo ADME and toxicology studies for the most promising candidates to assess their potential for clinical development.

  • Exploration of New Therapeutic Areas: Given their diverse activities, screening these derivatives against other disease targets, such as those involved in neurodegenerative or metabolic disorders, could reveal new therapeutic applications.

This guide provides a foundational framework for professionals in the field, grounded in experimental evidence and validated protocols, to accelerate the discovery and development of the next generation of therapeutics based on the morpholinoethoxy benzonitrile scaffold.

References

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives.
  • PubMed. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives.
  • PubMed. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds.
  • PubMed. Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors.
  • Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • IJCPS. Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4.
  • Der Pharma Chemica. Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo- [3,4-b]o[6][10]xazine derivatives. Available at:

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • RSC Publishing. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
  • PubMed. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway.
  • Kyoto University Research Information Repository. Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact.
  • MDPI. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway.
  • PubMed Central. Structure-Activity Relationships of Synthetic Cathinones.
  • MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.

Sources

In-Vitro Screening of 2-(2-Morpholin-4-ylethoxy)benzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in-vitro screening of the novel chemical entity, 2-(2-Morpholin-4-ylethoxy)benzonitrile. Drawing from structural similarities to known pharmacophores, particularly the morpholinoethyl group present in the selective sigma-1 (σ1) receptor agonist PRE-084, a primary screening strategy focused on sigma receptor modulation is proposed.[1][2][3] This is followed by a robust secondary screening cascade to build a comprehensive pharmacological and safety profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure data integrity and accelerate the drug discovery process.

Introduction: Unveiling the Potential of this compound

The compound this compound is a synthetic organic molecule characterized by a benzonitrile core linked to a morpholinoethoxy side chain. While direct biological activity data for this specific molecule is not extensively published, its structural components suggest several potential avenues for pharmacological investigation. The benzonitrile group is present in a variety of bioactive compounds, and the morpholine ring is a common feature in many approved drugs, valued for its favorable physicochemical properties.[4]

Notably, the morpholinoethoxy moiety is a key structural feature of the well-characterized sigma-1 (σ1) receptor agonist, PRE-084 (2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate).[1][3] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and pathological conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[5][6][7] This structural parallel forms the primary hypothesis for our initial screening efforts: to determine if this compound acts as a ligand for sigma receptors.

This guide will first detail the primary screening strategy to investigate the interaction of the compound with sigma-1 and sigma-2 receptors. Subsequently, a comprehensive secondary screening cascade will be outlined to assess its broader pharmacological profile, including potential off-target effects and early safety liabilities.

Primary Screening: Interrogation of Sigma Receptor Activity

The initial phase of in-vitro screening will focus on determining the affinity and functional activity of this compound at the sigma-1 and sigma-2 receptors. A tiered approach, beginning with radioligand binding assays followed by functional characterization, will provide a clear understanding of the compound's potential as a sigma receptor modulator.

Radioligand Binding Assays: Determining Affinity for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

2.1.1. Sigma-1 Receptor Binding Assay

  • Principle: This assay will quantify the affinity of this compound for the sigma-1 receptor by measuring its ability to compete with the selective sigma-1 radioligand, -pentazocine, for binding to membrane preparations rich in sigma-1 receptors (e.g., from guinea pig liver or cells recombinantly expressing the human sigma-1 receptor).[5][8][9][10]

  • Protocol: A detailed protocol for a competitive radioligand binding assay is provided below. This protocol is designed to be self-validating by including appropriate controls.

    Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

    • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge to pellet the membranes.[11][12] Resuspend the pellet and store at -80°C.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, typically 1-10 nM), and varying concentrations of this compound (e.g., from 0.1 nM to 100 µM).

    • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[8][9]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Controls:

      • Total Binding: Membrane preparation and radioligand only.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[9]

      • Positive Control: A known sigma-1 ligand (e.g., PRE-084 or haloperidol) run at a range of concentrations to generate a standard inhibition curve.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2.1.2. Sigma-2 Receptor Binding Assay

  • Principle: To assess selectivity, a similar competitive binding assay will be performed for the sigma-2 receptor. This assay will utilize the non-selective sigma receptor radioligand [3H]-DTG in the presence of a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to mask the sigma-1 binding sites, thus isolating the binding to sigma-2 receptors.[5][11]

  • Protocol: The protocol is analogous to the sigma-1 binding assay, with the key difference being the use of [3H]-DTG as the radioligand and the inclusion of a sigma-1 masking agent.

Functional Characterization: Differentiating Agonist from Antagonist Activity

While binding assays reveal affinity, they do not provide information about the functional effect of the compound on the receptor (i.e., whether it is an agonist or an antagonist). Since there are no universally accepted high-throughput functional assays for sigma receptors, a combination of approaches is recommended.[6][13]

2.2.1. Phenytoin Competition Binding Assay

  • Principle: Phenytoin has been identified as an allosteric modulator of the sigma-1 receptor. It has been shown to increase the affinity of sigma-1 receptor agonists, but not antagonists. Therefore, performing a radioligand binding assay in the presence and absence of phenytoin can provide an indication of the functional nature of this compound.

  • Protocol: The sigma-1 receptor competitive binding assay is repeated with the addition of a fixed concentration of phenytoin (e.g., 1 mM).[14] A significant leftward shift in the IC50 curve in the presence of phenytoin suggests agonist activity.

2.2.2. Calcium Mobilization Assay

  • Principle: Sigma-1 receptors are known to modulate intracellular calcium signaling.[6][7] A functional assay can be developed in a cell line endogenously or recombinantly expressing the sigma-1 receptor to measure changes in intracellular calcium levels upon treatment with the test compound. This can be performed using a fluorescent calcium indicator dye and a fluorescence imaging plate reader (FLIPR).[15][16][17][18][19]

  • Protocol:

    • Cell Culture: Plate cells expressing the sigma-1 receptor in a 96- or 384-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add this compound at various concentrations.

    • Fluorescence Measurement: Measure the fluorescence intensity over time using a FLIPR instrument. An increase in fluorescence indicates an increase in intracellular calcium, suggesting potential agonist activity.

    • Controls:

      • Positive Control Agonist: A known sigma-1 agonist (e.g., PRE-084).

      • Positive Control Antagonist: A known sigma-1 antagonist (e.g., haloperidol) to assess the ability of the test compound to block the effect of an agonist.

      • Vehicle Control: To establish the baseline calcium levels.

Secondary Screening Cascade: Building a Comprehensive Pharmacological and Safety Profile

Following the primary screening, a broader assessment of the compound's biological activity and potential liabilities is crucial. This secondary screening cascade should be conducted in parallel or sequentially, depending on the results of the primary screen and the project's objectives.

General Cell Health and Cytotoxicity Assays

It is essential to determine if the observed activity of the compound is due to a specific interaction with a target or a result of general cytotoxicity.[20][21][22][23][24]

  • Assays: A panel of cell viability and cytotoxicity assays should be employed, such as:

    • MTT or Resazurin Reduction Assays: These colorimetric assays measure the metabolic activity of viable cells.[21]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[22]

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

Early Safety and Off-Target Screening

Early identification of potential safety liabilities can save significant resources in the long run.

3.2.1. hERG Channel Inhibition Assay

  • Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[25][26][27] Therefore, assessing the hERG liability of any new chemical entity is a regulatory requirement.

  • Assay: The preferred method is automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[26][28] This provides a direct measure of channel inhibition. A thallium flux assay can be used as a higher-throughput alternative for initial screening.[29]

3.2.2. Cytochrome P450 (CYP) Inhibition Assays

  • Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[30][31][32][33][34] Assessing the inhibitory potential of this compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is critical.

  • Assay: These assays typically use human liver microsomes or recombinant CYP enzymes and specific probe substrates. The formation of the metabolite is measured in the presence and absence of the test compound, often by LC-MS/MS.[31][34]

Data Interpretation and Decision Making

The data generated from this comprehensive in-vitro screening cascade will enable a thorough evaluation of this compound.

Assay Parameter Measured Interpretation of Results
Sigma-1 Binding KiHigh affinity (low Ki) suggests potent binding.
Sigma-2 Binding KiComparison with sigma-1 Ki determines selectivity.
Phenytoin Shift Fold-shift in IC50A significant leftward shift suggests agonist activity at the sigma-1 receptor.
Calcium Mobilization EC50 / IC50An increase in calcium suggests agonist activity; blockage of agonist effect suggests antagonism.
Cell Viability IC50A low IC50 indicates cytotoxicity.
hERG Inhibition IC50A low IC50 indicates a potential for cardiotoxicity.
CYP Inhibition IC50A low IC50 for a specific isoform indicates a potential for drug-drug interactions.

A decision to advance the compound for further preclinical development will be based on a holistic assessment of its potency and selectivity for the target, its functional activity, and a favorable safety and off-target profile.

Visualizing the Screening Workflow

A clear and logical workflow is essential for efficient screening.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis & Decision s1_binding Sigma-1 Binding Assay ([3H](+)-pentazocine) functional Functional Characterization s1_binding->functional s2_binding Sigma-2 Binding Assay ([3H]-DTG + s1 blocker) s2_binding->functional cytotoxicity Cytotoxicity & Viability Assays (MTT, LDH, etc.) functional->cytotoxicity herg hERG Inhibition Assay (Patch-clamp) functional->herg cyp CYP450 Inhibition Panel (e.g., 1A2, 2D6, 3A4) functional->cyp analysis Calculate Ki, EC50/IC50 Assess Selectivity & Safety Window cytotoxicity->analysis herg->analysis cyp->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: In-vitro screening cascade for this compound.

Conclusion

This technical guide provides a scientifically grounded and comprehensive strategy for the in-vitro screening of this compound. By prioritizing the investigation of its potential as a sigma receptor modulator based on structural analogy, while simultaneously building a broad pharmacological and safety profile, this approach will enable a robust and efficient evaluation of its therapeutic potential. The emphasis on self-validating protocols and a clear decision-making framework will ensure the generation of high-quality, interpretable data to guide the future of this promising compound in the drug discovery pipeline.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Kapadia, B., & Berg, K. A. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193–205.
  • Shukla, S. J., & Varghese, R. K. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2341, 13–24.
  • Springer Nature. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Request PDF. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34. 1–1.34. 21.
  • Biocompare. (n.d.). FLIPR® Calcium & Calcium 3, 4, & 5 Assay Kits from Molecular Devices. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Al-Ani, G., & Yan, H. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2501, 171–178.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34. 1–1.34. 21.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 635(1-3), 50–57.
  • Szigetvari, P. D., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5174.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alon, A., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters, 11(8), 1599–1606.
  • Al-Saabi, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 1017–1031.
  • Al-Saabi, A., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 11(9), 1017–1031.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

  • Navarro, G., et al. (2024). Benzomorphan and non-benzomorphan agonists differentially alter sigma-1 receptor quaternary structure, as does types of cellular stress. Cellular and Molecular Life Sciences, 81(1), 15.
  • Cendán, C. M., et al. (2023). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British Journal of Pharmacology, 180(15), 2002–2021.
  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & therapeutics, 124(2), 194–203.
  • Sahn, J. J., & Meckler, S. M. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. International journal of molecular sciences, 25(9), 5038.
  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 34334-04-8 | 4-(2-MORPHOLIN-4-YLETHOXY)BENZONITRILE. Retrieved from [Link]

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Power of a Privileged Scaffold

In the vast lexicon of heterocyclic chemistry, few structures offer the blend of subtlety and profound impact as the morpholine ring. This simple, six-membered saturated heterocycle, containing both an amine and an ether, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs is no coincidence; it is a direct result of its unique ability to confer advantageous physicochemical, metabolic, and pharmacological properties upon a molecule.[3][4] From enhancing aqueous solubility and metabolic stability to acting as a crucial pharmacophore that dictates target engagement, the morpholine moiety is a versatile tool in the hands of the medicinal chemist.[2][5]

This guide provides a comprehensive technical overview for professionals engaged in the discovery and synthesis of novel morpholine-containing compounds. Moving beyond a simple recitation of facts, we will delve into the strategic rationale behind its use, explore the nuances of modern synthetic methodologies, and provide actionable protocols and frameworks for its successful application in drug development programs.

Part 1: Strategic Significance of the Morpholine Ring in Drug Design

The decision to incorporate a morpholine ring is a strategic choice driven by its ability to solve common drug development challenges, particularly concerning pharmacokinetics (PK) and pharmacodynamics (PD).

Physicochemical and Pharmacokinetic Advantages

The morpholine ring's utility is fundamentally rooted in its favorable physicochemical properties. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4-8.7) than analogous piperidines or piperazines.[2][5] This attenuated basicity is often ideal for drug candidates, as it can reduce off-target effects associated with strong bases and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile.

Key advantages include:

  • Enhanced Solubility and Permeability: The morpholine ring strikes a delicate balance between hydrophilicity (due to the polar ether and amine groups capable of hydrogen bonding) and lipophilicity.[1][5][6] This balance is crucial for achieving the aqueous solubility required for formulation and the membrane permeability necessary to cross biological barriers like the blood-brain barrier (BBB).[6]

  • Metabolic Stability: The cyclic ether structure is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[5][7] Incorporating a morpholine can block potential sites of metabolism on a parent molecule, thereby increasing its half-life and bioavailability.

  • Reduced Off-Target Liabilities: The lower pKa of the morpholine nitrogen compared to piperazine reduces the likelihood of strong interactions with unintended biological targets, such as hERG channels, which can lead to cardiotoxicity.

Role as a Pharmacophore and Bioisostere

Beyond its PK benefits, the morpholine ring is often an integral component of a drug's pharmacophore, directly participating in binding to the biological target.[3] It can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a receptor or enzyme active site.[6] Furthermore, it is frequently used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to fine-tune a compound's properties.[5][7]

A notable example is its prevalence in kinase inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor, and the ring itself provides a vector for substitution into different pockets of the ATP-binding site.[8] The success of morpholine-containing drugs like Gefitinib (an EGFR inhibitor) and Linezolid (an antibiotic) underscores its therapeutic importance.

Part 2: A Guide to Modern Synthetic Strategies

The synthesis of substituted morpholines has evolved significantly from classical industrial methods. Modern approaches prioritize efficiency, stereocontrol, and functional group tolerance, enabling the rapid generation of diverse compound libraries for screening.

Foundational Synthetic Approaches

Classical methods, while still used industrially, often involve harsh conditions. The most common is the dehydration of diethanolamine using concentrated sulfuric acid.[9] While high-yielding, this route lacks versatility for creating substituted derivatives.

Catalytic and Stereoselective Methodologies

The demand for enantiomerically pure, highly substituted morpholines has driven the development of sophisticated catalytic methods.

  • Transition-Metal Catalysis: Palladium, copper, and rhodium catalysts have been employed in various cyclization strategies. For instance, Pd-catalyzed carboamination reactions provide a powerful route to cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. Copper-catalyzed three-component reactions using amino alcohols, aldehydes, and diazomalonates offer a one-step approach to highly substituted, unprotected morpholines.[10]

  • Tandem Reactions: One-pot tandem reactions that combine multiple steps, such as hydroamination followed by asymmetric transfer hydrogenation, have emerged as highly efficient strategies for the enantioselective synthesis of 3-substituted morpholines from simple aminoalkyne substrates.[11][12]

  • Photocatalysis: Modern photocatalytic methods, such as the coupling of silicon amine protocol (SLAP) reagents with aldehydes, allow for the synthesis of substituted morpholines under mild, continuous flow conditions.[12][13]

The logical flow of a modern synthetic discovery program is illustrated below.

Caption: A generalized workflow for the discovery of novel morpholine compounds.

Comparative Analysis of Synthetic Methods

The choice of synthetic route is a critical decision based on factors like desired substitution pattern, stereochemistry, scale, and cost.

MethodKey Reagents/CatalystsTypical YieldsStereoselectivityKey Advantages & Limitations
Classical Dehydration Diethanolamine, H₂SO₄79-95%[9]Not ApplicableAdv: High yield, established industrial process. Lim: Harsh conditions, limited to unsubstituted morpholine.
Cu-Catalyzed 3-Component Amino alcohol, aldehyde, diazomalonate, Cu(I) catalyst41-95%[10]Poor (without chiral starting material)Adv: One-step, high functional group tolerance. Lim: Poor diastereoselectivity for multiple chiral centers.
Tandem Hydroamination/ATH Aminoalkyne, Ti-catalyst, Ru-catalyst for ATHGoodExcellent (>95% ee)[11]Adv: Catalytic, highly enantioselective. Lim: Requires specialized aminoalkyne substrates.
Ethylene Sulfate Method 1,2-amino alcohol, Ethylene Sulfate, t-BuOKHighSubstrate-dependentAdv: Green, simple reagents, scalable.[14][15] Lim: Primarily for N-alkylation and subsequent cyclization.

Part 3: Experimental Protocols and Characterization

Trustworthy and reproducible science relies on well-defined, self-validating protocols. This section provides detailed methodologies for a modern synthetic route and subsequent characterization.

Protocol: One-Pot Synthesis via Selective Monoalkylation

This protocol is adapted from a modern, green synthesis approach utilizing ethylene sulfate, which avoids harsh reagents and demonstrates high efficiency.[14][15]

Objective: To synthesize a substituted morpholine from a primary 1,2-amino alcohol.

Materials:

  • 1,2-amino alcohol (1.0 eq)

  • Ethylene sulfate (1.1 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) (solvent)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Isopropanol (IPA) (co-solvent)

Step-by-Step Methodology:

  • N-Monoalkylation: In a suitable reaction vessel under an inert atmosphere (N₂), dissolve the 1,2-amino alcohol in 2-MeTHF.

  • Add ethylene sulfate to the solution at room temperature. Stir the mixture.

    • Causality Checkpoint: The reaction proceeds via a simple SN2 mechanism. Progress can be monitored by TLC or LC-MS for the disappearance of the starting amine and the appearance of a new, more polar zwitterionic intermediate.[9]

  • Cyclization (Self-Validating Step): Once the formation of the intermediate is complete, add a solution of potassium tert-butoxide in a mixture of 2-MeTHF and isopropanol to the reaction.

    • Expected Outcome: The addition of the strong base induces an intramolecular SN2 cyclization. This is often accompanied by a change in the reaction mixture's consistency or color and can be monitored by LC-MS for the formation of the final morpholine product.

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure morpholine derivative.

Quality Control and Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount.

QC_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Purified_Compound Purified Compound (from Chromatography) NMR ¹H & ¹³C NMR Spectroscopy Purified_Compound->NMR Sample Submission MS High-Resolution Mass Spectrometry (HRMS) Purified_Compound->MS Sample Submission HPLC HPLC / UPLC Analysis Purified_Compound->HPLC Sample Submission Structure Structural Confirmation NMR->Structure MS->Structure Exact Mass Purity Purity Confirmation (>95%) HPLC->Purity Peak Area % Final_Data Final Data Package Structure->Final_Data Purity->Final_Data

Caption: A standard workflow for the analytical characterization of a synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by revealing the chemical environment of each proton and carbon atom. The characteristic shifts of protons adjacent to the morpholine's nitrogen and oxygen atoms are key diagnostic markers.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula.

  • HPLC/UPLC: Determines the purity of the final compound by separating it from any remaining starting materials or byproducts. A purity level of >95% is typically required for compounds intended for biological screening.

Part 4: Future Directions and Emerging Trends

The field of morpholine synthesis continues to advance, driven by the need for greater efficiency, sustainability, and complexity.

  • Flow Chemistry: Continuous flow synthesis is becoming increasingly popular for its safety, scalability, and ability to access reaction conditions not easily achieved in batch processing.[12][13]

  • Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of chiral morpholines offers a green and highly specific alternative to traditional chemical catalysts.

  • Diversity-Oriented Synthesis (DOS): Strategies that allow for the rapid creation of large, structurally diverse libraries of morpholine derivatives are crucial for identifying new hits in high-throughput screening campaigns.

  • Computational Chemistry: In silico modeling and machine learning are being used to predict the properties of novel morpholine-containing compounds, helping to prioritize synthetic targets and accelerate the discovery process.

The morpholine scaffold, while simple in structure, remains a powerful and enduring tool in drug discovery. As synthetic methodologies become more sophisticated and our understanding of its biological roles deepens, its presence in the next generation of therapeutics is all but assured.

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Kaur, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]

  • Luescher, M. U., & Bode, J. W. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Open Chemistry. [Link]

  • Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

A Technical Guide to the Preliminary Toxicity Assessment of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological assessment of the novel chemical entity, 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS No. 540753-12-6). Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach, progressing from in silico predictions to foundational in vitro and in vivo assays. The causality behind each experimental choice is detailed, emphasizing a strategy that prioritizes resource efficiency while ensuring scientific rigor. The protocols described herein are grounded in established regulatory guidelines and serve as a self-validating system to build a foundational safety profile for this molecule.

Introduction and Strategic Overview

The early-stage assessment of a compound's toxicological profile is a cornerstone of modern drug discovery and chemical safety evaluation. A robust preliminary toxicity screen de-risks development programs by identifying potential safety liabilities early, thereby saving significant time and resources. This guide addresses this compound, a molecule featuring a benzonitrile head, a flexible ethoxy linker, and a morpholine tail. The toxicological potential of such a molecule is not immediately obvious and must be interrogated systematically.

Our assessment strategy is built on a tiered approach, beginning with non-experimental methods and progressing to more complex biological systems. This workflow allows for decision-making at critical junctures, ensuring that resources for more intensive animal studies are only committed for compounds with a promising initial safety profile.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any toxicological study, as it influences absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource
CAS Number 540753-12-6[1][2]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1]
Canonical SMILES C1COCCN1CCOC2=CC=CC=C2C#N[1]
Topological Polar Surface Area 45.5 Ų[1]
Rotatable Bond Count 4[1]
Hydrogen Bond Acceptor Count 4[1]

The structure contains a nitrile group, which can sometimes be metabolized to release cyanide, although this is not considered likely for benzonitriles based on existing data[3]. The morpholine ring is a common moiety in CNS drugs, generally associated with favorable properties like improved metabolic stability and bioavailability[4].

Tier 1: In Silico & Computational Assessment

Rationale

Before committing to wet-lab experiments, computational toxicology models provide a rapid, cost-effective first pass at identifying potential hazards. These models use vast databases of known chemical structures and their associated toxicities to predict the likelihood that a new molecule will exhibit similar liabilities. This step is crucial for flagging potential issues, such as mutagenicity, that would be significant barriers to development.

Recommended Approach

We will utilize two well-established computational models: a rule-based expert system and a statistical quantitative structure-activity relationship (QSAR) model.

  • DEREK (Deductive Estimate of Risk from Existing Knowledge): This knowledge-based expert system identifies structural alerts (toxicophores) linked to specific toxicological endpoints. It provides a qualitative prediction of whether a toxic response may occur[5][6].

  • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): This is a QSAR-based system that provides a quantitative estimate of toxicity, such as the probability of mutagenicity or an estimated LD50 value[5][6].

Table 2: Hypothetical In Silico Toxicity Prediction Summary

Toxicological EndpointPrediction PlatformPredicted OutcomeRationale / Structural Alert
Bacterial Mutagenicity (Ames) DEREK NexusNo structural alerts identified.The benzonitrile and morpholine moieties are not typically associated with common mutagenicity alerts.
Bacterial Mutagenicity (Ames) TOPKATNon-mutagenic (Probability < 0.3)Based on statistical comparison to a database of non-mutagenic structural analogs.
Carcinogenicity DEREK Nexus / TOPKATEquivocal / Outside of optimal prediction space.The molecule may lack direct structural alerts for carcinogenicity, but its novelty may place it outside the reliable predictive space of the models.

Expert Insight: While in silico tools are powerful for initial screening, their predictions must be treated with caution. A negative prediction does not confirm safety, and a positive alert requires experimental verification. These programs are most valuable for prioritizing compounds and designing subsequent experimental strategies[7]. The absence of alerts for this compound would provide initial, albeit weak, evidence of a clean profile, which must be confirmed by the in vitro assays that follow.

Tier 2: In Vitro Toxicity Assessment

Rationale

In vitro assays are the core of a preliminary safety assessment. They use cultured cells to provide quantitative data on a compound's potential to cause cell death (cytotoxicity), damage genetic material (genotoxicity), or interfere with critical physiological processes, such as cardiac function. These assays are highly scalable and serve as a crucial bridge between computational predictions and potential in vivo studies[8].

Experimental Workflow: In Vitro Assessment

G cluster_0 In Vitro Toxicity Assessment cluster_1 Genotoxicity Assays A Compound This compound B Cytotoxicity Screening (e.g., MTT Assay) A->B Determine IC50 C Genotoxicity Battery A->C Assess Mutagenicity & Clastogenicity D Cardiac Safety (hERG Assay) A->D Assess QT Prolongation Risk E Decision Point: Proceed to In Vivo? B->E C_1 Bacterial Reverse Mutation (Ames Test) C->C_1 C_2 In Vitro Micronucleus Assay C->C_2 D->E C_1->E C_2->E

Caption: Tiered workflow for the in vitro preliminary toxicity assessment.

In Vitro Cytotoxicity

Causality: The first step is to determine the concentrations at which the compound causes general cell death. This establishes a working concentration range for subsequent, more sensitive assays like genotoxicity tests. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in causing cytotoxicity[9][10]. We will use both a metabolically active cancer cell line (e.g., HepG2, to capture potential liver toxicity) and a non-cancerous cell line (e.g., HEK293) to assess for any cancer-specific selectivity[11].

  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Typical concentrations range from 0.1 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well.

  • Controls: Include vehicle controls (medium with the same concentration of DMSO used for the compound, typically <0.5%) and a positive control (e.g., Doxorubicin)[9].

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.

Table 3: Example Data Presentation for In Vitro Cytotoxicity

Cell LineIC₅₀ (µM) after 48h Exposure
HepG2 (Human Liver Carcinoma)[Insert Value]
HEK293 (Human Embryonic Kidney)[Insert Value]
Doxorubicin (Positive Control)[Insert Value]
In Vitro Genotoxicity

Causality: Genotoxicity, the ability of a substance to damage DNA, is a critical safety endpoint as it can lead to mutations and potentially cancer[12]. Regulatory agencies recommend a battery of tests to assess different mechanisms of genetic damage[13]. Our preliminary screen will include an assay for gene mutation and one for chromosomal damage.

Principle: This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium[12].

  • Strains: Use a minimum of four tester strains, such as TA98, TA100, TA1535, and TA1537, to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction), as some chemicals only become mutagenic after being metabolized by cytochrome P450 enzymes[14][15].

  • Exposure: In the plate incorporation method, mix the tester strain, the test compound at various concentrations, and the S9 mix (if used) with molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Principle: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain). Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when a chromosome fragment or whole chromosome fails to be incorporated into the daughter nuclei[16].

  • Cell Line: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment: Treat the cells with at least three concentrations of the test compound, based on the cytotoxicity data (the highest concentration should induce ~50% cytotoxicity). Include vehicle and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

  • Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division (binucleated cells).

  • Harvesting & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Analysis: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Table 4: Example Data Presentation for In Vitro Genotoxicity

AssayConditionResultInterpretation
Ames Test Without S9 Activation[Negative/Positive][No evidence of direct mutagenicity / Direct mutagenicity observed]
Ames Test With S9 Activation[Negative/Positive][No evidence of mutagenic metabolites / Metabolites are mutagenic]
Micronucleus Test -[Negative/Positive][No evidence of chromosomal damage / Clastogenic or aneugenic potential]
Cardiac Safety: hERG Channel Inhibition Assay

Causality: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[17]. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes[18][19]. Early assessment of hERG liability is mandated by regulatory bodies and is a critical safety screen.

Principle: This electrophysiological assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG). The effect of the compound on this current is quantified.

  • Cell Preparation: Use HEK293 cells stably transfected with the hERG gene.

  • System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. This typically involves a depolarizing step to open the channels followed by a repolarizing step where the tail current is measured[20].

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by cumulatively increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Positive Control: Include a known hERG inhibitor (e.g., E-4031) to validate the assay run[17].

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Table 5: Example Data Presentation for hERG Assay

CompoundhERG IC₅₀ (µM)
This compound [Insert Value]
E-4031 (Positive Control)[Insert Value, typically in nM range]

Expert Insight: An IC₅₀ value >30 µM is generally considered low risk. Values between 1-10 µM may warrant further investigation, while values <1 µM are a significant concern. The risk must be contextualized with the compound's expected therapeutic plasma concentration.

Tier 3: In Vivo Acute Systemic Toxicity

Rationale

Should the in vitro profile be acceptable (i.e., low cytotoxicity, no genotoxicity, and no significant hERG inhibition), a preliminary in vivo study is warranted. An acute oral toxicity study provides essential information on the effects of a single high dose of the substance in a whole organism, including clinical signs of toxicity, target organs, and an estimate of the lethal dose[21]. This is critical for hazard classification under the Globally Harmonized System (GHS)[22][23].

Recommended Approach: Acute Toxic Class Method (OECD 423)

Causality: The Acute Toxic Class Method (OECD 423) is chosen over traditional LD₅₀ studies because it uses fewer animals and avoids mortality as a primary endpoint, relying instead on a stepwise procedure to assign a GHS toxicity category[24]. This aligns with modern ethical standards (3Rs: Replacement, Reduction, Refinement).

  • Animal Model: Use a single sex of a standard rodent species, typically female Sprague-Dawley rats (nulliparous and non-pregnant).

  • Housing & Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and allow for at least 5 days of acclimation before the study.

  • Dosing & Procedure:

    • Fast animals overnight prior to dosing[24].

    • Administer the test substance by oral gavage at a starting dose (e.g., 300 mg/kg or 2000 mg/kg, depending on information from structurally related compounds).

    • The procedure uses 3 animals per step. The outcome (mortality or survival) determines the next step:

      • If mortality is observed, the dose for the next step is lowered.

      • If no mortality is observed, the dose is increased for the next step or the study is stopped if the starting dose was 2000 mg/kg.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days[16].

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).

    • Record body weights just prior to dosing and at least weekly thereafter.

  • Endpoint: The primary endpoint is the assignment of a GHS classification category based on the observed mortality at specific dose levels. A gross necropsy of all animals is performed at the end of the study.

Table 6: GHS Classification Criteria for Acute Oral Toxicity [22][25]

CategoryDose Range (mg/kg body weight)
Category 1 ≤ 5
Category 2 > 5 and ≤ 50
Category 3 > 50 and ≤ 300
Category 4 > 300 and ≤ 2000
Category 5 > 2000 and ≤ 5000

Preliminary Metabolic Assessment

Rationale

Understanding a compound's metabolic fate is crucial, as metabolites can be more or less active or toxic than the parent compound. The morpholine and benzonitrile moieties suggest potential sites for metabolic transformation by cytochrome P450 (CYP) enzymes, which are the primary enzymes for Phase I metabolism[15].

Putative Metabolic Pathways

Based on the structure, the following metabolic pathways can be hypothesized:

  • Morpholine Ring Oxidation: Hydroxylation at the carbons adjacent to the nitrogen or oxygen.

  • N-dealkylation: Cleavage of the ethyl linker from the morpholine nitrogen.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzonitrile ring.

  • Nitrile Group Metabolism: While less common for benzonitriles, hydrolysis to an amide and then a carboxylic acid is possible.

G A Parent Compound This compound B Phase I Metabolism (CYP450 enzymes) A->B C Morpholine Ring Oxidation B->C D Aromatic Hydroxylation B->D E N-Dealkylation B->E F Phase II Conjugation C->F D->F E->F G Glucuronidation/ Sulfation F->G

Caption: Putative metabolic pathways for the test compound.

Conclusion and Next Steps

This guide presents a structured, multi-tiered approach for the preliminary toxicity assessment of this compound. By integrating in silico, in vitro, and targeted in vivo studies, this framework allows for the efficient and ethical generation of a foundational safety dataset. The results from these studies will enable a data-driven decision on whether to advance the compound for further, more extensive toxicological evaluation (e.g., repeated-dose toxicity studies) or to terminate its development due to safety concerns. A compound with low cytotoxicity (IC₅₀ > 30 µM), no genotoxic or hERG liability, and an acute oral toxicity classification in GHS Category 4 or 5 would possess a favorable preliminary safety profile for further consideration.

References

  • ChemSafetyPro.COM. (2018). GHS Classification Criteria for Acute Toxicity. [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]

  • Utah State University. (n.d.). Acute Toxicity. [Link]

  • Chem Help ASAP. (2023). in vitro assays used in preclinical safety. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]

  • Lee, H., et al. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. [Link]

  • Slideshare. (n.d.). hERG Assay. [Link]

  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity. [Link]

  • Contrera, J. F. (n.d.). QSAR and Toxicity Prediction Software. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. [Link]

  • Cyprotex. (n.d.). hERG Safety. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Liu, H., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

  • National Toxicology Program (NTP). (2001). OECD Guideline for Testing of Chemicals 423. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Riss, T. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

  • Research SOP. (2022). List of OECD Guidelines or Toxicological Studies. [Link]

  • Snyder, R. D., et al. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Oxford Academic. [Link]

  • PubMed. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. [Link]

  • PubMed. (2016). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. [Link]

  • ResearchGate. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. [Link]

  • PubMed. (2004). Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Morpholinobenzonitrile. [Link]

  • Ieni, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Morpholine: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

Methodological & Application

Synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Morpholin-4-ylethoxy)benzonitrile is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzonitrile moiety linked to a morpholine ring via an ethoxy bridge, makes it a valuable building block for the synthesis of more complex molecules. This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust and reproducible protocol based on the Williamson ether synthesis. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and chemical development, offering not only a step-by-step procedure but also insights into the reaction mechanism, potential challenges, and validation techniques.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of aryl ethers, such as the target compound, is the Williamson ether synthesis.[1][2] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis of this compound is strategically approached by the reaction of 2-cyanophenol with 4-(2-chloroethyl)morpholine.

The key steps in this synthesis are:

  • Deprotonation of 2-cyanophenol: A suitable base is used to deprotonate the phenolic hydroxyl group of 2-cyanophenol, forming the more nucleophilic phenoxide anion.

  • Nucleophilic substitution: The resulting phenoxide attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the acidic phenol. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide and accelerating the reaction rate.[1]

Experimental Protocol

This section details the necessary reagents and a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Role
2-CyanophenolC₇H₅NO119.12Starting Material
4-(2-Chloroethyl)morpholine hydrochlorideC₆H₁₃Cl₂NO186.08Alkylating Agent Precursor
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Sodium Hydroxide (NaOH)NaOH40.00For neutralization
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Extraction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction & Chromatography
HexaneC₆H₁₄86.18Chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Step-by-Step Synthesis

Step 1: Preparation of 4-(2-Chloroethyl)morpholine (Free Base)

In a fume hood, to a stirred solution of 4-(2-chloroethyl)morpholine hydrochloride in water, add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 10-12. The free base will separate as an oily layer. Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(2-chloroethyl)morpholine as an oil. This free base should be used immediately in the next step.

Step 2: Williamson Ether Synthesis

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, 5 mL per gram of 2-cyanophenol).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.

  • To this suspension, add a solution of 4-(2-chloroethyl)morpholine (1.2 eq) in DMF (2 mL per gram of the chloride) dropwise over 10 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of 2-cyanophenol), cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a beaker containing ice-cold water (10 times the volume of DMF used).

  • A precipitate of the crude product may form. If so, collect the solid by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizing the Workflow

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_reaction Williamson Ether Synthesis cluster_purification Work-up and Purification 2_Cyanophenol 2-Cyanophenol Reaction_Setup Reaction Setup: 2-Cyanophenol, K₂CO₃, DMF 2_Cyanophenol->Reaction_Setup 4_Chloroethylmorpholine_HCl 4-(2-Chloroethyl)morpholine Hydrochloride Free_Base_Prep Free Base Preparation 4_Chloroethylmorpholine_HCl->Free_Base_Prep 4_Chloroethylmorpholine 4-(2-Chloroethyl)morpholine Free_Base_Prep->4_Chloroethylmorpholine Alkylation Alkylation with 4-(2-Chloroethyl)morpholine 4_Chloroethylmorpholine->Alkylation Reaction_Setup->Alkylation Heating Heating (80-90°C, 12-16h) Alkylation->Heating Workup Aqueous Work-up & Extraction Heating->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, as well as the methylene protons of the ethoxy bridge and the morpholine ring.

    • Aromatic region (δ 7.0-7.6 ppm): Four protons corresponding to the benzonitrile ring.

    • Ethoxy bridge (δ 4.2-4.4 ppm and δ 2.8-3.0 ppm): Two triplets for the -OCH₂- and -NCH₂- protons, respectively.

    • Morpholine ring (δ 3.7-3.9 ppm and δ 2.5-2.7 ppm): Two multiplets for the -OCH₂- and -NCH₂- protons of the morpholine ring.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for all 13 carbon atoms in the molecule.

    • Aromatic region (δ 110-160 ppm): Six signals for the benzonitrile ring carbons.

    • Cyano group (δ ~117 ppm): A characteristic signal for the nitrile carbon.

    • Ethoxy and morpholine carbons (δ 50-70 ppm): Signals corresponding to the methylene carbons of the ethoxy bridge and the morpholine ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 233.12, confirming the molecular weight of the compound.

Expertise & Experience: Causality and Troubleshooting

  • Choice of Base: Potassium carbonate is a mild and effective base for this reaction. Stronger bases like sodium hydride could potentially lead to side reactions. The heterogeneity of the reaction with K₂CO₃ is not an issue in a polar aprotic solvent like DMF.

  • Reaction Temperature: The reaction temperature is maintained at 80-90 °C to ensure a reasonable reaction rate without significant decomposition of the starting materials or product. Higher temperatures might lead to side reactions or discoloration of the product.

  • Work-up Procedure: Pouring the reaction mixture into ice-water is a crucial step to precipitate the product and to facilitate the removal of the high-boiling DMF solvent.

  • Purification: Column chromatography is the recommended method for obtaining a highly pure product. The polarity of the eluent should be carefully optimized to achieve good separation from any unreacted starting materials or byproducts.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by the inclusion of in-process controls and final product validation.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing unnecessary heating and potential side reactions. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane.

  • Spectroscopic Confirmation: The comprehensive characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry provides unambiguous confirmation of its structure and purity. The obtained data should be compared with expected values and any available literature data for validation.

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Electronic Supplementary Information for one-dimensional chain (extended along the b axis) formed via H-bonding interactions in 4. (n.d.). The Royal Society of Chemistry.
  • The Williamson Ether Synthesis. (n.d.).
  • bmse000284 Benzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). ACS Medicinal Chemistry Letters.
  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2006). Journal of Chemical Research.
  • Duan, H. (2021).
  • Duan, H. (2021).
  • Niknam, E., Panahi, F., & Khazaei, A. (2022).
  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (2021). Molecules.
  • Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. (n.d.).
  • EP0004257B1 - Benzonitrile derivative, process for its preparation and its application. (1982).
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules.
  • 2-[(2-Methoxyphenoxy)methyl]benzonitrile. (n.d.). PubChem.
  • 2-Amino-4-(2-methylsulfanylphenoxy)benzonitrile. (n.d.). PubChem.
  • 2-Methoxybenzonitrile(6609-56-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzonitrile(100-47-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzonitrile, 3-hydroxy-. (n.d.). NIST WebBook.
  • Benzonitrile, 2-methyl-. (n.d.). NIST WebBook.
  • Benzonitrile Deriv
  • Mycophenolate Mofetil EP Impurity B. (n.d.). SynZeal.
  • Mycophenolate Mofetil EP Impurity B. (n.d.). Chemicea.

Sources

Application Notes and Protocols for the In Vitro Use of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-(2-Morpholin-4-ylethoxy)benzonitrile in Cellular Research

This compound is a small molecule featuring a benzonitrile scaffold linked to a morpholine moiety via an ethoxy bridge. Its structural characteristics strongly suggest its classification as a modulator of sigma receptors, with a likely role as a sigma-1 (σ1) receptor antagonist. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, and is implicated in a wide array of cellular processes including signal transduction, ion channel modulation, and cellular stress responses. Consequently, σ1 receptor ligands are of significant interest in drug discovery for neurological disorders, cancer, and inflammatory conditions.

These application notes provide a comprehensive guide for the experimental use of this compound in a cell culture setting. The protocols outlined below are designed to be self-validating, offering researchers a robust framework for investigating the biological activity of this compound.

Physicochemical Properties and Reagent Preparation

A foundational aspect of reproducible in vitro studies is the accurate preparation of test compounds. The key physicochemical properties of this compound are summarized below:

PropertyValueReference
CAS Number 540753-12-6[1][2]
Molecular Formula C₁₃H₁₆N₂O₂[1][2]
Molecular Weight 232.28 g/mol [1][2]
Protocol for Stock Solution Preparation

The benzonitrile moiety confers a degree of hydrophobicity to the molecule, necessitating the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh a precise amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, vortex the solution thoroughly. If precipitation is observed, gentle warming in a 37°C water bath or brief sonication can be employed.

  • Visually inspect the solution to ensure complete dissolution before storage.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Note: It is critical to ensure the final concentration of DMSO in the cell culture medium remains below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for characterizing the effects of this compound in cell culture.

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_analysis Data Analysis prep Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Working Solutions (Serial dilutions in culture medium) prep->dilute treat Treat Cells with Compound dilute->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability binding Sigma-1 Receptor Binding Assay incubate->binding functional Functional Assays incubate->functional ic50 Determine IC50 viability->ic50 ki Determine Ki binding->ki mechanism Elucidate Mechanism of Action functional->mechanism

Caption: A generalized workflow for the in vitro evaluation of this compound.

Protocol for Determining Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is essential for determining the cytotoxic potential of this compound and for establishing a suitable concentration range for subsequent functional assays.

Materials:

  • Cells of interest (e.g., a cancer cell line known to express σ1 receptors)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for initial screening.

  • Remove the existing medium from the cells and replace it with medium containing the various concentrations of the compound. Include wells for untreated controls and vehicle controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until formazan crystals are visible.

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Conceptual Framework for Sigma-1 Receptor Engagement

While specific binding affinity data for this compound is not yet publicly available, its antagonistic activity at the σ1 receptor can be inferred and subsequently validated through established methodologies. The σ1 receptor is known to modulate various downstream signaling pathways.

signaling_pathway cluster_compound Compound Action cluster_receptor Receptor Level cluster_cellular Cellular Effects compound This compound sigma1 Sigma-1 Receptor compound->sigma1 Antagonism ion_channel Ion Channel Modulation sigma1->ion_channel Modulation calcium Calcium Signaling sigma1->calcium Modulation stress ER Stress Response sigma1->stress Modulation proliferation Cell Proliferation calcium->proliferation stress->proliferation

Caption: A conceptual diagram of the potential mechanism of action of this compound as a σ1 receptor antagonist.

Protocol for Sigma-1 Receptor Binding Affinity Determination (Radioligand Binding Assay)

To quantitatively determine the binding affinity (Ki) of this compound for the σ1 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand known to bind with high affinity to the σ1 receptor.

Materials:

  • Cell or tissue homogenates expressing the σ1 receptor (e.g., guinea pig brain membranes)

  • Radiolabeled σ1 receptor ligand (e.g., -pentazocine)

  • This compound

  • Assay buffer

  • Non-specific binding control (e.g., haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare cell or tissue membranes according to established protocols.

  • In a 96-well plate, combine the membrane preparation with a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of unlabeled this compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known σ1 ligand like haloperidol).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing to remove unbound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Gromek, K. A., et al. (2014). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 9(4), e94258. Available at: [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. Available at: [Link]

  • Guo, J. L., & Lee, R. J. (2018). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 9(12), 1599-1613. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 72, 4.35.1-4.35.15. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-(2-Morpholin-4-ylethoxy)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, prized for their versatile reactivity and their ability to act as bioisosteres for other functional groups.[1][2] This guide focuses on 2-(2-Morpholin-4-ylethoxy)benzonitrile, a key pharmaceutical intermediate. We will explore its synthesis, physicochemical properties, and its application as a precursor for more complex molecular scaffolds. The protocols provided are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower effective and reproducible synthesis.

Introduction: The Significance of the Morpholinoethoxy Benzonitrile Scaffold

The compound this compound integrates three critical pharmacophores into a single, versatile building block:

  • The Benzonitrile Group: The nitrile moiety is a highly valuable functional group in drug design. It is relatively stable but can be transformed into other key groups, such as a primary amine via reduction or a carboxylic acid via hydrolysis.[1][3] Its linear geometry and ability to act as a hydrogen bond acceptor also allow it to participate in crucial binding interactions with biological targets.[2]

  • The Morpholine Ring: This saturated heterocycle is frequently incorporated into drug candidates to improve physicochemical properties. Its presence often enhances aqueous solubility, metabolic stability, and can help optimize the pharmacokinetic profile of a molecule.

  • The Ether Linkage: The ethoxy bridge provides conformational flexibility, allowing the morpholine and benzonitrile moieties to adopt optimal orientations for target binding. It is also more metabolically stable than a corresponding ester linkage.[4]

The strategic combination of these features makes this compound an attractive starting point for synthesizing a wide range of biologically active compounds.

Physicochemical Properties & Data

A thorough understanding of a starting material's properties is fundamental to successful synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 540753-12-6[5][6]
Molecular Formula C₁₃H₁₆N₂O₂[5][6]
Molecular Weight 232.28 g/mol [5][6]
Appearance Off-white to pale yellow solid (typical)N/A
Topological Polar Surface Area 45.5 Ų[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 4[5]
Canonical SMILES C1COCCN1CCOC2=CC=CC=C2C#N[5]

Synthesis of this compound

The most direct and industrially scalable synthesis of this intermediate is achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process R1 2-Hydroxybenzonitrile (2-Cyanophenol) Reaction Williamson Ether Synthesis (Heating, Stirring) R1->Reaction R2 4-(2-Chloroethyl)morpholine (or HCl salt) R2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonates phenol Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Crude product Purification Crystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from 2-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine hydrochloride.

Materials:

  • 2-Hydroxybenzonitrile (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 2-hydroxybenzonitrile).

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Rationale: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming a phenoxide nucleophile.[7] An excess is used to neutralize the HCl from the morpholine salt and drive the reaction. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Rationale: This step removes the water-soluble DMF and inorganic salts. The product is significantly more soluble in ethyl acetate than in water.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Rationale: Washing with brine helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Application in Drug Synthesis: Transformation to a Key Benzylamine Intermediate

A frequent and powerful transformation in drug synthesis is the reduction of a nitrile to a primary amine.[3] This converts the relatively inert benzonitrile into a highly versatile benzylamine, which can be readily elaborated into a vast number of functional groups common in active pharmaceutical ingredients (APIs), such as amides, sulfonamides, and ureas.

Synthetic Transformation Workflow

TransformationWorkflow cluster_start Starting Intermediate cluster_process Process cluster_conditions Conditions cluster_product Versatile Intermediate cluster_diversification Further Diversification Start This compound Reaction Catalytic Hydrogenation (Reduction) Start->Reaction Product [2-(2-Morpholin-4-ylethoxy)phenyl]methanamine Reaction->Product Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Pressure H₂ Gas (Pressure) Pressure->Reaction Amide Amide Formation (with R-COCl) Product->Amide Sulfonamide Sulfonamide Formation (with R-SO₂Cl) Product->Sulfonamide Urea Urea Formation (with R-NCO) Product->Urea

Caption: Reduction of the nitrile and subsequent diversification pathways.

Protocol for Nitrile Reduction

This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (Raney Ni), 50% slurry in water (approx. 10-20% by weight of starting material)

  • Methanol or Ethanol, anhydrous

  • Ammonia (optional, as a 7N solution in methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Setup: To a high-pressure hydrogenation vessel (Parr shaker or similar), add a solution of this compound in methanol.

    • Note: Adding a small amount of ammonia solution can help suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry to the vessel.

    • Safety Precaution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) and heat the vessel if necessary (typically 40-60 °C). Monitor the reaction by observing hydrogen uptake.

    • Rationale: The surface of the Raney Nickel catalyst adsorbs both hydrogen gas and the nitrile group, facilitating the reductive addition of hydrogen across the carbon-nitrogen triple bond.[3]

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol.

    • Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. The catalyst must be kept wet during filtration to prevent ignition upon contact with air.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude [2-(2-Morpholin-4-ylethoxy)phenyl]methanamine, which can be purified further if necessary.

This resulting benzylamine is now primed for coupling reactions to build more complex drug-like molecules, demonstrating the strategic value of the parent benzonitrile intermediate.

References

  • Pramocaine. Wikipedia. [Link]

  • CN107892677A - A kind of preparation method of Pramoxine HCL.
  • A kind of preparation method of pramoxine hydrochloride. Eureka | Patsnap. [Link]

  • Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. ResearchGate. [Link]

  • CN106045942A - Preparation method of pramoxine hydrochloride.
  • United States International Trade Commission - Pharmaceutical Products and Chemical Intermediates, Fourth Review. United States International Trade Commission. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007. [Link]

  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • 2-[[2-(2-morpholin-4-ylethoxy)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide. PubChem. [Link]

  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Eureka | Patsnap. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • (PDF) Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-(2-Morpholin-4-ylethoxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can pave the way for novel therapeutic agents. 2-(2-Morpholin-4-ylethoxy)benzonitrile is a molecule that elegantly marries two such motifs: the morpholine ring and the benzonitrile group. The morpholine heterocycle is widely recognized as a "privileged structure" in medicinal chemistry, lauded for its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1] Its presence is a hallmark of numerous approved drugs, where it often contributes to enhanced pharmacokinetic profiles.[2]

On the other hand, the benzonitrile moiety is a versatile and valuable pharmacophore. The nitrile group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the aromatic ring, facilitating crucial molecular interactions with biological targets.[3] It can act as a hydrogen bond acceptor and a bioisostere of carbonyl or hydroxyl groups, engaging in key binding events within enzyme active sites or receptor pockets.[4][5] The benzonitrile scaffold is a component of several successful drugs, underscoring its therapeutic relevance.[6]

The unique combination of the morpholinoethoxy side chain and the benzonitrile core in this compound suggests a molecule with promising drug-like properties and the potential for diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of this intriguing compound.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be readily achieved through a Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-cyanophenol reacts with 4-(2-chloroethyl)morpholine.

Protocol 1: Synthesis via Williamson Ether Synthesis

Materials:

  • 2-Cyanophenol

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenoxide:

    • To a solution of 2-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the potassium phenoxide.

  • Etherification Reaction:

    • To the stirred suspension of the phenoxide, add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq). Note: If using the free base of 4-(2-chloroethyl)morpholine, 1.1 eq is sufficient. If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Characterization:

  • The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Cyanophenol 2-Cyanophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Cyanophenol->Williamson Ether Synthesis 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine->Williamson Ether Synthesis Base Base (e.g., K₂CO₃) Base->Williamson Ether Synthesis Solvent Solvent (e.g., DMF) Solvent->Williamson Ether Synthesis Heat Heat (80-100 °C) Heat->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Product This compound Purification->Pure Product

Caption: Synthetic workflow for this compound.

Hypothesized Biological Activities and Potential Therapeutic Applications

Given the structural features of this compound, several potential biological activities can be hypothesized. The presence of the morpholine ring often imparts improved pharmacokinetic properties, making the compound a good candidate for in vivo studies. The benzonitrile group can participate in various interactions with biological macromolecules.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate morpholine and/or benzonitrile moieties. The nitrile group can interact with key residues in the ATP-binding pocket of kinases.

  • Neuroscience: A number of centrally acting drugs contain morpholine. The polarity and hydrogen bonding capacity of the morpholinoethoxy group could influence blood-brain barrier permeability. Benzonitrile-containing compounds have also been explored as modulators of various receptors in the central nervous system.[9]

  • Inflammation: Morpholine derivatives have shown anti-inflammatory properties.[10] The compound could be screened against enzymes involved in the inflammatory cascade, such as cyclooxygenases or lipoxygenases.

Protocols for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic screening approach is recommended. The following are generalized protocols for initial in vitro assays.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the compound against a target enzyme.[11][12]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

    • Include control wells:

      • Negative control: Enzyme and buffer (no inhibitor).

      • Positive control: Enzyme, buffer, and a known inhibitor.

      • Blank: Buffer only (no enzyme or inhibitor).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

G Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Reagents Assay Setup Set up 96-well Plate (Controls and Test Compound Dilutions) Prepare Reagents->Assay Setup Pre-incubation Pre-incubate Enzyme and Inhibitor Assay Setup->Pre-incubation Initiate Reaction Add Substrate Pre-incubation->Initiate Reaction Monitor Reaction Measure Signal Change (Absorbance/Fluorescence) Initiate Reaction->Monitor Reaction Data Analysis Calculate % Inhibition and IC₅₀ Monitor Reaction->Data Analysis End End Data Analysis->End

Caption: Workflow for a general enzyme inhibition assay.

Protocol 3: General Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific receptor.[13][14]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (specific for the target receptor)

  • This compound (test compound)

  • Binding buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well filter plate, add the binding buffer, the receptor preparation, and the radiolabeled ligand at a concentration close to its K_d.

    • Add the test compound at a range of concentrations.

    • Include control wells:

      • Total binding: Receptor, radiolabeled ligand, and buffer.

      • Non-specific binding: Receptor, radiolabeled ligand, and a high concentration of an unlabeled ligand.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ and subsequently calculate the K_i value.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Biological Activity Profile of this compound

Assay TypeTargetIC₅₀ / K_i (µM)Notes
Enzyme InhibitionKinase X5.2Moderate activity observed.
Enzyme InhibitionCOX-2> 100No significant inhibition.
Receptor Binding5-HT₂A Receptor1.8 (K_i)Potential for CNS activity.
Receptor BindingDopamine D₂ Receptor25.6 (K_i)Lower affinity compared to 5-HT₂A.

Conclusion and Future Directions

This compound represents a promising scaffold for medicinal chemistry exploration. Its synthesis is straightforward, and its structural components suggest the potential for a wide range of biological activities. The protocols outlined in this guide provide a starting point for the systematic evaluation of this compound. Further studies should focus on expanding the screening to a broader panel of targets, elucidating the mechanism of action for any confirmed activities, and performing structure-activity relationship (SAR) studies to optimize potency and selectivity. The favorable physicochemical properties imparted by the morpholine ring make this compound and its future analogs worthy candidates for further preclinical development.

References

  • BenchChem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Meher, C. P., Singh, A., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S5), 2225-2240.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Pharmacological activity of morpholino compound. (n.d.). PubMed.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (2018). ACS Medicinal Chemistry Letters.
  • BenchChem. (2025).
  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Methods in Molecular Biology.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Receptor binding assay protocol.
  • BenchChem. (2025). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • The chemical structure of some biologically important benzonitrile derivatives. (2023). Journal of Heterocyclic Chemistry.
  • Nitrile. (n.d.). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
  • Chemical structure of benzonitrile derivatives investigated. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026). Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Williamson ether synthesis. (n.d.). TCI (Shanghai) Development Co., Ltd.
  • 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry.
  • The role of the methoxy group in approved drugs. (2024).
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2022). Journal of the American Chemical Society.
  • The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. (2012). Protein Science.
  • Medicinal Chemistry Strategies for the Modification of Bioactive N
  • From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential. (2022).
  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (2023). Acta Pharmaceutica Sinica B.
  • Application of sulfoximines in medicinal chemistry from 2013 to 2020. (2021). European Journal of Medicinal Chemistry.
  • Mycophenolate Mofetil 1-Morpholinoethoxy Analog. (n.d.). Veeprho.

Sources

Application Notes and Protocols for the Investigation of 2-(2-Morpholin-4-ylethoxy)benzonitrile as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 2-(2-Morpholin-4-ylethoxy)benzonitrile as a molecular probe. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a benzonitrile group and a morpholine ring—are recognized as privileged pharmacophores in medicinal chemistry.[1] This guide, therefore, presents an investigational roadmap, hypothesizing potential mechanisms of action and providing detailed protocols to systematically evaluate its utility as both a pharmacological inhibitor and an imaging agent.

Introduction and Rationale

This compound is a synthetic organic compound (CAS 540753-12-6) with the molecular formula C₁₃H₁₆N₂O₂.[2][3] Its structure is notable for two key features:

  • The Benzonitrile Moiety: This group is a versatile precursor in organic synthesis and is found in numerous bioactive molecules.[4] Benzonitrile derivatives have been identified as potent inhibitors of various enzymes, including kinases, and can exhibit intrinsic fluorescent properties.[5][6]

  • The Morpholine Ring: The morpholine heterocycle is a ubiquitous component in approved drugs and clinical candidates.[7] Its inclusion often enhances aqueous solubility, metabolic stability, and target binding affinity. Notably, the morpholine ring is a critical structural feature in many potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[8][9][10]

Given this structural precedent, we hypothesize that This compound may function as an inhibitor of kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] This document outlines the necessary experimental framework to test this hypothesis and to characterize the compound's broader potential as a molecular probe.

Proposed Investigational Workflow

A systematic evaluation of a novel compound requires a multi-faceted approach. We propose a workflow to first assess its biological activity and then to explore its potential as an imaging tool.

G cluster_0 Phase 1: Biological Activity Profiling cluster_1 Phase 2: Imaging Probe Characterization a Compound Acquisition & QC (Purity >95%) b Cytotoxicity Assessment (MTT Assay) a->b c In Vitro Kinase Inhibition Assay (PI3Kα) b->c d Target Engagement Verification (Cellular Thermal Shift Assay) c->d e Evaluate Intrinsic Fluorescence (Spectrofluorometry) d->e If active f Cellular Localization Studies (Confocal Microscopy) e->f

Figure 1. Proposed workflow for the characterization of this compound.

Protocols for Biological Activity Profiling

Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing targeted activity, it is crucial to determine the compound's general effect on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of their health and proliferation.[8][11] This allows for the determination of a non-toxic concentration range for subsequent cell-based assays.

Methodology:

  • Cell Seeding: Plate a cancer cell line known to have an active PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control (0.1% DMSO)1.25100%
0.11.2297.6%
1.01.1592.0%
10.00.8568.0%
50.00.6048.0%
100.00.3528.0%

Table 1. Example data from an MTT assay. The IC₅₀ would be calculated from a curve fit to this data.

Protocol: In Vitro Kinase Inhibition Assay

Causality: Based on the structural rationale, this protocol aims to directly measure the inhibitory effect of the compound on a representative kinase, PI3Kα. This is a direct test of our primary hypothesis. A variety of commercial kits are available for this purpose, typically based on measuring the depletion of ATP.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (recombinant human PI3Kα), substrate (e.g., PIP₂), and ATP according to the manufacturer's protocol (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting at a high concentration (e.g., 100 µM). Include a known PI3K inhibitor (e.g., ZSTK474) as a positive control and a vehicle control (DMSO).[12]

  • Kinase Reaction: In a 96-well plate, add the kinase, the compound dilutions, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP, which is inversely proportional to kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA)

Causality: A positive result in an in vitro assay does not guarantee that the compound engages its target inside a cell. CETSA is a powerful biophysical assay that confirms target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15]

Methodology:

  • Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with this compound at a concentration of 10x its in vitro IC₅₀ for 1-2 hours. Include a vehicle control.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble PI3Kα protein at each temperature point using Western blotting or ELISA.

  • Data Analysis: For both the vehicle- and compound-treated samples, plot the amount of soluble PI3Kα against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with compound or vehicle B Aliquot cells and heat across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Compound-treated sample shows a rightward shift in the melting curve, indicating protein stabilization. E->F Indicates Target Engagement

Figure 2. Workflow and expected outcome of the Cellular Thermal Shift Assay (CETSA).

Protocols for Imaging Probe Characterization

Protocol: Characterization of Intrinsic Fluorescence

Causality: Benzonitrile-containing compounds can be fluorescent.[16][17] This protocol will determine if this compound has useful intrinsic fluorescence properties for cellular imaging.

Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the compound in a range of solvents with varying polarity (e.g., hexane, ethyl acetate, ethanol, PBS).

  • Absorbance Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance spectrum from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λ_max_abs).

  • Excitation Spectrum: Set a spectrofluorometer to an emission wavelength slightly longer than the λ_max_abs (e.g., λ_max_abs + 20 nm). Scan a range of excitation wavelengths to find the wavelength that produces the maximum fluorescence signal (λ_max_ex).

  • Emission Spectrum: Set the excitation wavelength to the determined λ_max_ex. Scan a range of emission wavelengths to find the wavelength of maximum fluorescence emission (λ_max_em).

  • Quantum Yield Determination (Optional): Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Data Presentation:

Solventλ_max_abs (nm)λ_max_ex (nm)λ_max_em (nm)Stokes Shift (nm)
Hexane32032239573
Ethanol32532841082
PBS32833042595

Table 2. Hypothetical fluorescence properties of this compound in different solvents.

Protocol: Cellular Localization and Imaging

Causality: If the compound exhibits suitable intrinsic fluorescence, this protocol will determine its uptake and subcellular localization in live cells, a key characteristic for an imaging probe.

Methodology:

  • Cell Culture: Plate MCF-7 cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow them to adhere for 24 hours.

  • Compound Loading: Treat the cells with the compound at a non-toxic concentration (determined by the MTT assay) for a suitable time (e.g., 30 minutes to 2 hours).

  • Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ Red for mitochondria).

  • Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove unbound compound.

  • Imaging: Image the cells using a confocal laser scanning microscope. Use the excitation and emission wavelengths determined in the previous protocol. Acquire images for the compound and any co-stains.

  • Image Analysis: Analyze the images to determine the spatial distribution of the compound's fluorescence signal within the cell.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential molecular probe. By following these protocols, researchers can elucidate its cytotoxic profile, test the hypothesis of its activity as a PI3K/mTOR pathway inhibitor, and characterize its properties as a fluorescent imaging agent. Positive results from this workflow would warrant further investigation, including broader kinase profiling, pharmacokinetic studies, and application in more complex biological models.

References

  • Yu, Y., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-5. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Geng, H., et al. (2012). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 469–473. Available at: [Link]

  • Lin, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 88. Available at: [Link]

  • Mishra, R., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(12), 2097. Available at: [Link]

  • Gommaa, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate. Available at: [Link]

  • Figshare. (2016). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

  • Wagner, P. J., & May, M. L. (1991). Phosphorescence and EPR Spectra of Substituted Triplet Benzonitriles. The Journal of Physical Chemistry, 95(24), 9634-9639. Available at: [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 193-216. Available at: [Link]

  • Scott, D. E., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 8(11), 2357–2370. Available at: [Link]

  • Henderson, J. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1839–1846. Available at: [Link]

  • Zachariasse, K. A., et al. (2001). Fluorescence excitation spectra of jet-cooled 4-(diisopropylamino)benzonitrile and related compounds. Chemical Physics Letters, 341(3-4), 282-288. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Martinez Molina, M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Liu, E. F., & Sabnis, Y. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Future Medicinal Chemistry, 1(7), 1317-1331. Available at: [Link]

  • Bajorath, J., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 36-50. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 2-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in pharmaceutical development and chemical synthesis. In the absence of established compendial methods, this document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods are grounded in established principles for the analysis of aromatic nitriles and morpholine-containing compounds and are designed to be robust and transferable. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable methods for the characterization and quality control of this compound.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 540753-12-6) is a chemical entity featuring a benzonitrile moiety linked to a morpholine ring via an ethoxy bridge.[1][2] Its structural motifs are common in medicinal chemistry, suggesting its potential as a pharmaceutical intermediate or a candidate for drug discovery programs. Accurate and precise analytical methods are therefore paramount for ensuring its identity, purity, and stability throughout the development lifecycle. This document provides a detailed framework for the analytical characterization of this molecule, emphasizing the causality behind experimental choices to empower scientists to adapt and validate these methods for their specific applications.

Compound Profile:

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₂[1]
Molecular Weight232.28 g/mol [1]
Canonical SMILESC1COCCN1CCOC2=CC=CC=C2C#N[1]
CAS Number540753-12-6[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's versatility and robustness make it ideal for both qualitative and quantitative assessments.

Rationale for Method Design

The selection of a reversed-phase HPLC method is predicated on the molecule's moderate polarity, conferred by the morpholine and ether functionalities, and the hydrophobicity of the benzonitrile group. A C18 stationary phase provides a suitable hydrophobic surface for retention. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. An acidic modifier, such as formic acid, is incorporated to ensure the consistent protonation of the tertiary amine in the morpholine ring, leading to improved peak shape and reproducibility. UV detection is appropriate due to the strong chromophore of the benzonitrile moiety.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methanol (HPLC grade)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 245 nm

2.2.3. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.[3][4]

  • Sample Solution: Prepare the sample in the same diluent as the standard to a target concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.[3][4][5]

2.2.4. Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (245 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Analyte integrate->quantify

Caption: HPLC-UV analytical workflow for this compound.

Method Validation Strategy (ICH Q2(R2))

This proposed HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8]

  • Specificity: Analyze a placebo (matrix without the analyte) and a spiked sample to demonstrate that no interferences co-elute with the main peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or in contexts where derivatization is feasible, GC-MS offers high sensitivity and specificity.

Rationale for Method Design

Direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point. While direct injection may be possible, derivatization of the morpholine moiety can improve its volatility and chromatographic performance. A common approach for secondary amines like morpholine is nitrosation to form a more volatile N-nitrosamine derivative.[9][10] Electron Ionization (EI) at 70 eV will provide reproducible fragmentation patterns for structural confirmation.

Experimental Protocol: GC-MS Analysis

3.2.1. Materials and Reagents

  • This compound

  • Sodium nitrite

  • Hydrochloric acid

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation and GC-MS Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

3.2.3. Sample Preparation and Derivatization

  • Sample Solution: Dissolve an accurately weighed amount of the sample in deionized water to achieve a concentration of approximately 10 µg/mL.

  • Derivatization: To 1 mL of the sample solution, add 100 µL of 1 M Hydrochloric acid, followed by 100 µL of 10% (w/v) aqueous sodium nitrite solution.[10]

  • Reaction: Vortex the mixture and allow it to react at room temperature for 15 minutes.

  • Extraction: Add 1 mL of dichloromethane and vortex for 1 minute. Allow the layers to separate.

  • Drying: Transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate.

  • Analysis: Inject the dried organic extract into the GC-MS system.

3.2.4. Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis dissolve Dissolve Sample in Water acidify Acidify with HCl dissolve->acidify derivatize Add NaNO₂ acidify->derivatize extract Extract with Dichloromethane derivatize->extract dry Dry with Na₂SO₄ extract->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect

Caption: GC-MS workflow with derivatization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.

Rationale for NMR Analysis

¹H and ¹³C NMR will provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. The distinct chemical shifts and coupling patterns of the aromatic protons of the benzonitrile ring, the protons of the ethoxy bridge, and the two distinct methylene groups of the morpholine ring will confirm the compound's structure. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected solubility.

Experimental Protocol: NMR Analysis

4.2.1. Materials and Reagents

  • This compound

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

4.2.2. Instrumentation

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Probe: 5 mm BBO probe

  • Temperature: 298 K

4.2.3. Sample Preparation

  • Dissolve approximately 10-15 mg of the sample in 0.7 mL of CDCl₃.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.2.4. Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts based on the analysis of similar structures. Actual values must be confirmed experimentally.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzonitrile Aromatic-H7.2 - 7.8110 - 135
Benzonitrile C-CN-~118
Benzonitrile C-O-~160
O-CH₂~4.2~67
N-CH₂ (ethoxy side)~2.9~57
N-CH₂ (morpholine)~2.6~54
O-CH₂ (morpholine)~3.7~67

Conclusion

The analytical methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. The HPLC-UV method is recommended for routine purity and assay testing, while the GC-MS protocol offers a sensitive alternative, particularly for impurity profiling where derivatization is advantageous. NMR spectroscopy remains the gold standard for definitive structural confirmation. It is imperative that these methods are thoroughly validated in the user's laboratory to ensure their suitability for the intended application, in accordance with regulatory guidelines such as those from the ICH.

References

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. [Link]

  • Zhang, Y., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PLoS ONE, 10(7), e0132147. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Lee, J. H., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]

  • ResearchGate. (2012). Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • Virginia Tech. (n.d.). Sample Preparation – HPLC. [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application Note: High-Throughput Screening of 2-(2-Morpholin-4-ylethoxy)benzonitrile and its Analogs for Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(2-Morpholin-4-ylethoxy)benzonitrile is a synthetic molecule incorporating a morpholine ring and a benzonitrile group. While this specific molecule is not extensively documented in peer-reviewed literature as a tool compound, its structural motifs are characteristic of ligands targeting the Sigma-1 receptor (S1R). S1R is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain.[1][2][3] Its role as a modulator of cellular stress responses and neuronal plasticity makes it an attractive target for therapeutic intervention.[3][4]

This application note provides a comprehensive guide for utilizing this compound as a potential investigational compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel S1R modulators. The protocols described herein are designed to be robust, scalable, and adaptable to various HTS platforms.

Principle of Action: The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 receptor is a ligand-operated intracellular chaperone that modulates a variety of signaling pathways.[5][6][7] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel. Instead, it translocates within the cell and interacts with a diverse range of client proteins to regulate cellular functions such as ion channel activity, lipid metabolism, and protein folding.[3][4] Ligands that bind to S1R can act as agonists or antagonists, either promoting or inhibiting its chaperone activity and subsequent downstream effects. The therapeutic potential of S1R modulation has led to the development of numerous screening assays to identify novel ligands.[7][8]

High-Throughput Screening Workflow for S1R Ligand Discovery

A typical HTS workflow for identifying novel S1R modulators, such as analogs of this compound, involves a primary screen to identify "hits" followed by secondary and tertiary assays for validation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Primary_Assay Primary HTS Assay (e.g., Competitive Binding) Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed Hits Promiscuity_Assay Promiscuity/Cytotoxicity Assays Dose_Response->Promiscuity_Assay Functional_Assay Functional Assays (e.g., Neurite Outgrowth) Promiscuity_Assay->Functional_Assay Validated Hits Selectivity_Assay Selectivity Profiling (e.g., S2R) Functional_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization

Caption: High-throughput screening cascade for Sigma-1 receptor modulators.

Protocol 1: Homogeneous Competitive Binding Assay

This protocol describes a fluorescence polarization (FP)-based competitive binding assay, a common method for HTS of receptor ligands.[9][10] The assay measures the displacement of a fluorescently labeled S1R ligand by a test compound.

Materials and Reagents:

  • S1R Protein: Purified, recombinant human Sigma-1 receptor.

  • Fluorescent Ligand: A high-affinity S1R ligand conjugated to a fluorophore (e.g., fluorescein-labeled (+)-pentazocine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Test Compound: this compound or other library compounds, serially diluted in DMSO.

  • Positive Control: A known high-affinity S1R ligand (e.g., (+)-pentazocine).

  • Negative Control: DMSO vehicle.

  • Assay Plates: Low-volume, black, 384-well microplates.

Instrumentation:

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Using an acoustic liquid handler, dispense 25-50 nL of each compound solution into the assay plates.

  • Reagent Preparation:

    • Dilute the fluorescent ligand and S1R protein to their optimal concentrations in assay buffer. The final concentration of the fluorescent ligand should be at its Kd for S1R, and the S1R concentration should be sufficient to yield a robust FP signal.

  • Assay Protocol:

    • Add 10 µL of the S1R protein solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent ligand solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

Data Analysis:

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the millipolarization value of the test compound well.

  • mP_min is the average millipolarization of the positive control wells.

  • mP_max is the average millipolarization of the negative control wells.

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

ParameterRecommended Concentration
S1R Protein10-20 nM
Fluorescent Ligand5-10 nM
Test Compound10 µM (Primary Screen)
Incubation Time60 minutes

Protocol 2: Cell-Based Neurite Outgrowth Assay

This secondary assay assesses the functional activity of hit compounds in a biologically relevant context. S1R agonists have been shown to promote neurite outgrowth in neuronal cell lines, providing a functional readout for compound activity.

Materials and Reagents:

  • Cell Line: PC12 or Neuro2a cells, which are known to express S1R.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiation Medium: Low-serum medium containing a neuronal growth factor (e.g., NGF for PC12 cells).

  • Test Compounds: Hit compounds from the primary screen.

  • Fixative: 4% paraformaldehyde in PBS.

  • Staining Reagent: A fluorescent dye that stains the cytoplasm or cytoskeleton (e.g., CellTracker™ Green or a beta-tubulin antibody).

  • Assay Plates: 96- or 384-well, clear-bottom, black-walled imaging plates.

Instrumentation:

  • High-content imaging system.

Procedure:

  • Cell Seeding:

    • Seed cells into the imaging plates at a density that allows for individual cell morphology to be assessed after differentiation.

  • Compound Treatment:

    • The following day, replace the culture medium with differentiation medium containing serial dilutions of the test compounds.

    • Include appropriate positive (e.g., a known S1R agonist) and negative (vehicle) controls.

  • Incubation:

    • Incubate the plates for 48-72 hours to allow for neurite outgrowth.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells (if using antibody staining) and stain with the chosen fluorescent reagent.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify neurite length and branching per cell.

Data Analysis:

The effect of the compound on neurite outgrowth is typically expressed as the average neurite length per cell or the percentage of cells with neurites longer than a defined threshold. EC50 values are determined from the dose-response curves.

Neurite_Outgrowth_Assay cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Staining and Imaging cluster_3 Data Analysis Seed_Cells Seed Neuronal Cells Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Fix_and_Stain Fix and Stain Cells Incubate->Fix_and_Stain Image_Acquisition Acquire Images Fix_and_Stain->Image_Acquisition Quantify_Neurites Quantify Neurite Outgrowth Image_Acquisition->Quantify_Neurites Determine_EC50 Determine EC50 Values Quantify_Neurites->Determine_EC50

Caption: Workflow for a cell-based neurite outgrowth assay.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure that this compound and other test compounds are fully solubilized in DMSO and do not precipitate in the aqueous assay buffer.

  • Assay Miniaturization: When transitioning to higher-density plates (e.g., 1536-well), re-optimize reagent concentrations and dispensing parameters to maintain assay performance.

  • Fluorescence Interference: Test compounds may be inherently fluorescent, interfering with the assay signal. A counterscreen without the S1R protein can identify such compounds.

  • Cytotoxicity: In cell-based assays, it is crucial to assess compound cytotoxicity to ensure that the observed effects are not due to cell death. This can be done concurrently using a viability stain.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of this compound and its analogs as potential Sigma-1 receptor modulators. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate novel compounds with therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Google Patents. (n.d.). US9440922B2 - Tetracyclic compound.
  • Rosen, D. A., & jojola, S. M. (2018). Role of sigma-1 Receptors in Neurodegenerative Diseases. PubMed, 1-15. Retrieved from [Link]

  • Sándor, Z., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. Retrieved from [Link]

  • Google Patents. (n.d.). US7790905B2 - Substituted benzamides.
  • Alon, A., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters, 11(10), 1935-1940. Retrieved from [Link]

  • de Oliveira, V. G., et al. (2023). High-Throughput Screens of Repurposing Hub and DOS Chemical Libraries Reveal Compounds with Novel and Potent Inhibitory Activity Against the Essential Non-Neuronal Acetylcholinesterase of Schistosoma mansoni (SmTAChE). Molecules, 28(15), 5768. Retrieved from [Link]

  • Yousif, M. N., et al. (2017). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. Retrieved from [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 45, 89-95. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • Celtarys. (2025). Fluorescence Polarization in GPCR Research. Retrieved from [Link]

  • Clare, R. H., et al. (2018). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications, 9(1), 5275. Retrieved from [Link]

  • ACS Publications. (n.d.). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Sempere, L. F., et al. (2021). Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. Journal of Visualized Experiments, (173), e62725. Retrieved from [Link]

  • Sándor, Z., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PubMed, 34360878. Retrieved from [Link]

  • Prasanth, M. I., et al. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 638473. Retrieved from [Link]

  • Google Patents. (n.d.). US2566097A - 2-(3:4-dihydroxyphenyl) morpholine and its preparation.
  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 759-770. Retrieved from [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8748. Retrieved from [Link]

  • University of Turin. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Retrieved from [Link]

  • De Iuliis, M., & D'Souza, M. S. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 243. Retrieved from [Link]

  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Celtarys. (n.d.). Products | GPCR | Fluorescent Ligands | HTS. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

  • Mishra, R. K., et al. (2020). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Chemical Neuroscience, 11(21), 3504-3522. Retrieved from [Link]

  • Google Patents. (n.d.). US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.
  • Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Retrieved from [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1366(1), 1-10. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • PubMed. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries | High Throughput Screening Laboratory. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • Giles, A. R., et al. (2024). Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. ACS Chemical Neuroscience. Retrieved from [Link]

  • MDPI. (n.d.). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

Sources

Application Note & Protocols for 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-(2-Morpholin-4-ylethoxy)benzonitrile

This compound is a synthetic molecule characterized by a benzonitrile group linked via an ethoxy bridge to a morpholine ring. While this compound is available from several chemical suppliers, its specific biological targets and mechanism of action are not extensively documented in peer-reviewed literature, positioning it as a novel compound for screening and drug discovery applications. Its structural motifs, however, are present in a variety of biologically active molecules. The morpholine ring is a common feature in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. The benzonitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within protein binding pockets.

This document provides a detailed guide for researchers to develop and execute initial screening assays to elucidate the biological activity of this compound. The protocols outlined below are designed to be robust and adaptable, enabling the identification of its potential effects on cellular viability and specific enzyme activity, focusing on kinases as a primary target class due to the prevalence of the morpholine moiety in known kinase inhibitors.

Core Principles for Assay Development

Before proceeding with specific protocols, it is crucial to establish a framework for reliable and reproducible assay development. The following principles should guide the experimental design and data interpretation.

  • Compound Quality Control: The purity of this compound is paramount. Impurities can lead to off-target effects and confounding results. It is essential to verify the compound's purity, which is often reported as greater than 98% by suppliers like BLDpharm.

  • Solubility and Stability: The compound's solubility in aqueous buffer systems is a critical parameter. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. A preliminary solubility test should be performed to ensure the compound does not precipitate in the final assay medium. Stability in the chosen solvent and under assay conditions should also be considered.

  • Dose-Response Relationship: Initial experiments should aim to establish a dose-response relationship. This involves testing the compound over a wide range of concentrations to determine its potency (e.g., IC50 or EC50) and to identify potential toxicity at higher concentrations.

Experimental Workflow: From Initial Viability to Specific Target Identification

The following diagram illustrates a logical workflow for characterizing the biological activity of a novel compound like this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad Spectrum Screening cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound QC & Solubility Testing B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Proceed if soluble and stable C Broad Kinase Panel Screening B->C If non-toxic at reasonable concentrations D Phenotypic Screening (e.g., Migration, Proliferation) B->D E IC50 Determination for Hit Kinases C->E Identify preliminary hits F In-Cell Target Engagement Assay (e.g., CETSA) E->F Confirm target in cellular context G Downstream Signaling Pathway Analysis (Western Blot) F->G Elucidate mechanism

Caption: A structured workflow for characterizing novel compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

4.1 Principle

This protocol determines the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.

4.2 Materials

  • This compound (ensure high purity, e.g., >98%)

  • DMSO (cell culture grade)

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

4.3 Step-by-Step Protocol

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in a complete growth medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curve (Viability % vs. log[Compound Concentration]) to determine the GI50 (concentration for 50% growth inhibition).

4.4 Data Interpretation

ParameterDescriptionExample Data
GI50 The concentration of the compound that inhibits cell growth by 50%.15 µM
Max Inhibition The maximum percentage of growth inhibition observed.95%
Toxicity Threshold The lowest concentration at which significant cytotoxicity is observed.> 50 µM

Protocol 2: In Vitro Kinase Inhibition Profiling

5.1 Principle

Given the structural alerts for kinase inhibition, a broad in vitro kinase screen is a logical next step to identify potential molecular targets. This protocol outlines a generic approach using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

5.2 Materials

  • This compound

  • Kinase of interest (e.g., from a recombinant kinase panel)

  • Substrate for the kinase

  • Kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

5.3 Step-by-Step Protocol

  • Prepare Reagents:

    • Prepare a 10x stock of the compound in kinase buffer with DMSO.

    • Prepare a 2x kinase/substrate mix and a 2x ATP solution in a kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 10x compound solution to the wells.

    • Add 25 µL of the 2x kinase/substrate mix.

    • Initiate the reaction by adding 20 µL of the 2x ATP solution.

    • Incubate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • ADP Detection:

    • Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-compound control.

    • Plot the dose-response curve to determine the IC50 value for any identified "hit" kinases.

5.4 Hit Identification and Validation Workflow

G A Primary Screen (Single High Concentration, e.g., 10 µM) B Identify Hits (e.g., >50% Inhibition) A->B C Dose-Response Assay (IC50 Determination) B->C D Orthogonal Assay (e.g., different technology) C->D Validate with different method E Cellular Target Engagement (e.g., CETSA) D->E Confirm in a cellular environment

Caption: Workflow for kinase inhibitor hit validation.

Safety and Handling

As with any novel chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is listed as an irritant.

Conclusion and Future Directions

The protocols provided in this application note serve as a starting point for the biological characterization of this compound. The initial cell viability assay will establish the concentration window for further experiments and provide preliminary information on its cytotoxic potential. The subsequent kinase profiling is a hypothesis-driven approach based on its chemical structure. Any confirmed hits from these screens will require further validation through orthogonal assays and cellular target engagement studies to confirm the mechanism of action. These foundational experiments are critical for unlocking the therapeutic or research potential of this novel compound.

References

safe handling and storage procedures for 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2-(2-Morpholin-4-ylethoxy)benzonitrile

Introduction: Understanding the Compound

This compound (CAS No. 540753-12-6) is a bifunctional organic molecule incorporating a benzonitrile group and a morpholine moiety.[1] While its primary application is in synthetic chemistry as an intermediate or building block for more complex molecules, its structure necessitates a rigorous approach to laboratory safety. The presence of the benzonitrile functional group suggests potential toxicity analogous to other organic nitriles, which can be metabolized to release cyanide.[2] Concurrently, the morpholine component, while a common heterocyclic amine, can exhibit corrosive properties and associated hazards.[3]

This document provides a comprehensive guide for the safe handling, storage, and emergency management of this compound. The protocols herein are synthesized from safety data for structurally analogous compounds and established best practices for chemical hygiene. The central principle of these guidelines is risk mitigation through a combination of robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned procedures.

Hazard Identification and Risk Assessment

Physicochemical and Toxicological Data Summary

The following tables summarize the known properties of the target compound and the predicted hazards based on its structural components.

Property Value Source
CAS Number 540753-12-6Guidechem[1]
Molecular Formula C₁₃H₁₆N₂O₂Guidechem[1]
Molecular Weight 232.28 g/mol Guidechem[1]
Physical State Solid (Predicted)Based on analog 4-Morpholinobenzonitrile[5]
Appearance Off-white to Pale brown Solid (Predicted)Based on analog 4-Morpholinobenzonitrile[5]
Predicted Hazard Classification Basis of Assessment & Rationale Source
Acute Oral Toxicity Category 4 (Harmful if swallowed)Analogous to 2-Ethoxybenzonitrile and 4-Morpholinobenzonitrile.[4][5]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Analogous to 2-Ethoxybenzonitrile and 4-Morpholinobenzonitrile. Benzonitrile itself is readily absorbed through the skin.[2][4][5]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Analogous to 2-Ethoxybenzonitrile and 4-Morpholinobenzonitrile. Solid dust or aerosols may be inhaled.[4][5]
Skin Corrosion/Irritation Potential IrritantBenzonitrile and morpholine are known skin irritants.[2][3]
Serious Eye Damage/Irritation Potential IrritantContact with dust can cause irritation. Morpholine is corrosive to eyes.[2][3]
Combustion Byproducts Highly ToxicThermal decomposition can release toxic gases, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and critically, Hydrogen Cyanide (HCN) .[5]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in preventing exposure. Their use is non-negotiable when handling this compound.

  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] The hood's performance should be verified regularly.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: A fully functional and recently tested safety shower and eyewash station must be immediately accessible in the work area.[4][6]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE provides a crucial barrier against direct contact but should never be considered a substitute for robust engineering controls.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA standards are mandatory.[4] A full-face shield must be worn over the goggles whenever there is a risk of splashing or aerosol generation.[7]

  • Hand Protection: Chemical-resistant gloves are required. Disposable nitrile gloves (minimum 5-mil thickness) provide excellent splash protection for short-duration tasks.[8][9] It is critical to understand that nitrile gloves offer limited protection and are not intended for immersion.[8]

    • Causality: Nitrile rubber is a synthetic copolymer that provides resistance to a wide range of chemicals, but its effectiveness is time-dependent and chemical-specific.[10] Breakthrough time, the time it takes for a chemical to permeate the glove, can be very short for some organic compounds.[8] Therefore, any contamination requires immediate removal and disposal of the gloves.[8]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[7] Long-sleeved clothing should be worn underneath.

  • Respiratory Protection: If, under exceptional circumstances, work must be performed outside a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][7]

Protocols for Safe Handling

Adherence to a systematic workflow minimizes the risk of accidental exposure and cross-contamination.

Standard Operating Workflow

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Retrieve Retrieve from Designated Storage Inspect Inspect Container (Intact, Labeled) Retrieve->Inspect Don_PPE Don Full PPE (Goggles, Gloves, Lab Coat) Inspect->Don_PPE Weigh Weigh Compound (Use anti-static weigh boat) Don_PPE->Weigh Prep_Solution Prepare Solution or Add to Reaction Weigh->Prep_Solution Clean Decontaminate & Clean Work Area and Equipment Prep_Solution->Clean Dispose Segregate & Dispose of Contaminated Waste Clean->Dispose Doff_PPE Doff PPE Correctly (Avoid self-contamination) Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Return Return Container to Storage Wash->Return

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE.

  • Retrieval & Inspection: Retrieve the container from its designated storage location. Visually inspect the container for any signs of damage or leakage. Confirm the label is correct.

  • Transfer to Hood: Transport the chemical in a secondary container to the fume hood.

  • Weighing: Perform all weighing operations inside the fume hood. Use a disposable weigh boat to prevent contamination of balances. Handle the solid gently to minimize dust formation.

  • Reaction Setup: Add the compound to the reaction vessel or solvent inside the fume hood. Ensure all containers are securely capped when not in active use.

  • Cleanup: After handling, decontaminate any surfaces or equipment that may have come into contact with the chemical. All disposable items (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[7]

  • PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.[8] Never reuse disposable gloves.[8][9]

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4][7]

Protocols for Safe Storage

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][11] The storage area should be secure and accessible only to authorized personnel.[12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these materials could lead to vigorous, exothermic reactions.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings. Upon opening, the date should be written on the container.[13]

Emergency Procedures

Immediate and correct action is vital in an emergency.

Emergency Response Decision Tree

G cluster_spill Spill / Release cluster_exposure Personnel Exposure Event EMERGENCY EVENT Spill Spill Occurs Event->Spill Exposure Personnel Exposure Event->Exposure Alert Alert others in the lab Spill->Alert Evacuate Evacuate immediate area Alert->Evacuate Assess Assess spill size (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill: Use Spill Kit (Wear full PPE) Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate Lab Call Emergency Services Assess->MajorSpill Major Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Shower Use Safety Shower (15 min minimum) Skin->Shower Eyewash Use Eyewash (15 min minimum) Eyes->Eyewash FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention (Bring SDS/Info) Ingestion->Medical Shower->Medical Eyewash->Medical FreshAir->Medical

Caption: Decision tree for emergency response to spills and personnel exposure.

Specific First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Spill Response
  • Minor Spill (inside fume hood): Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[6] Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the area with a suitable decontaminant.

  • Major Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others. Close the doors to the affected area. Contact your institution's emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.[7]

Waste Disposal

All materials contaminated with this compound, including the compound itself, empty containers, and disposable labware, are considered hazardous waste.[7]

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Never mix incompatible waste streams.

  • Dispose of all waste in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[15]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • AIBON SAFETY. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile. [Link]

  • Gunderson, E. C., et al. (1989). A Practical Study in Laboratory and Workplace Permeation Testing. National Library of Medicine. [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels. [Link]

  • Stec, K., et al. (2023). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters. National Library of Medicine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. [Link]

  • PubChem. (n.d.). 4-(Benzoyloxy)morpholine. [Link]

  • PubChem. (n.d.). Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-. [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. The following content is structured in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Introduction to the Synthesis

The preparation of this compound is most commonly achieved via the Williamson ether synthesis . This robust and versatile method involves the O-alkylation of a phenoxide with an alkyl halide.[1][2] In this specific case, the reaction proceeds by the deprotonation of 2-cyanophenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkylating agent, such as 4-(2-chloroethyl)morpholine, in an SN2 reaction.[3] While straightforward in principle, achieving a high yield requires careful control over several experimental parameters. This guide will explore the causality behind these parameters to empower you to make informed decisions in your experimental design.

General Synthesis Workflow

The diagram below outlines the typical experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine 2-Cyanophenol, Base, and Solvent heat Heat to Reaction Temperature prep_reactants->heat add_alkyl Add 4-(2-haloethyl)morpholine (Alkylating Agent) heat->add_alkyl monitor Monitor Progress by TLC add_alkyl->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purify Crude Product (Chromatography/Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, mp) purify->characterize

Caption: General workflow for Williamson ether synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the most common causes and how can I address them?

Low yield is a frequent issue that can typically be traced back to one of four key areas: inefficient deprotonation, suboptimal solvent choice, competing side reactions, or poor reagent quality.

  • Inefficient Deprotonation: The phenolic proton of 2-cyanophenol must be removed to form the highly nucleophilic phenoxide anion. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.[4]

    • Solution: Switch to a stronger base or ensure anhydrous conditions if using a moisture-sensitive base like NaH. See the base selection guide in Q2 for more details.

  • Suboptimal Solvent: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly reactive.[1][3] Protic solvents (e.g., ethanol, water) will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity, which significantly slows the desired reaction.[5]

    • Solution: Ensure you are using a high-purity, dry, polar aprotic solvent.

  • Competing Side Reactions: The desired O-alkylation pathway competes with other reactions, primarily C-alkylation and E2 elimination of the alkylating agent.[2][3][5] These pathways consume your starting materials and complicate purification.

    • Solution: Optimize conditions to favor O-alkylation. This typically involves using a polar aprotic solvent and avoiding excessively high temperatures. See Q4 for a detailed breakdown.

  • Reagent Quality: The purity of 2-cyanophenol and the stability of the 4-(2-haloethyl)morpholine are paramount. Impurities in the phenol can interfere with the reaction, while the alkylating agent can degrade over time.

    • Solution: Use freshly purified 2-cyanophenol if necessary. Verify the purity of your alkylating agent by NMR before use.

Q2: How do I select the optimal base for the deprotonation of 2-cyanophenol?

The selection of the base is a critical decision that balances reactivity, handling, and cost. The base must be strong enough to deprotonate the phenol (pKa ≈ 7.9 for 2-cyanophenol).

BaseFormulaTypeProsCons
Potassium Carbonate K₂CO₃Weak BaseInexpensive, easy to handle, effective in polar aprotic solvents at elevated temperatures.[3]Requires higher temperatures (80-120 °C) for efficient reaction; reaction can be slow.
Sodium Hydride NaHStrong BaseHighly effective, works at lower temperatures, drives reaction to completion quickly.Highly reactive with water and protic solvents (requires anhydrous conditions), flammable, more hazardous to handle.
Cesium Carbonate Cs₂CO₃Weak BaseHighly effective due to the "cesium effect," which increases the nucleophilicity of the phenoxide. Often gives higher yields than K₂CO₃.[3]Significantly more expensive than other options.
Potassium Hydroxide KOHStrong BaseInexpensive and strong.[4]Introduces water, which can reduce phenoxide nucleophilicity and promote side reactions if not removed.

Recommendation: For most applications, potassium carbonate (K₂CO₃) in DMF or acetonitrile provides a reliable and cost-effective system. For difficult substrates or when higher reactivity is needed, sodium hydride (NaH) is an excellent choice, provided proper safety and anhydrous techniques are employed.

Q3: My reaction stalls and I always recover unreacted 2-cyanophenol. How can I drive the reaction to completion?

Recovering starting material is a clear sign of insufficient reactivity. Here are several strategies to overcome this issue:

  • Increase Reaction Temperature: The rate of SN2 reactions is temperature-dependent. If you are running the reaction at 80 °C with K₂CO₃, consider increasing the temperature to 100 °C or even to the reflux temperature of your solvent (e.g., acetonitrile at ~82 °C). Monitor for potential byproduct formation at higher temperatures.

  • Improve the Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent. The reactivity order is I > Br > Cl. If you are using 4-(2-chloro ethyl)morpholine, switching to 4-(2-bromo ethyl)morpholine will significantly increase the reaction rate.[2] Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can also facilitate the reaction through an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

  • Use a Phase-Transfer Catalyst (PTC): When using a solid base like K₂CO₃ which has low solubility in organic solvents, the reaction occurs at the solid-liquid interface. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction. The TBAB cation pairs with the phenoxide anion, pulling it into the organic phase and increasing its effective concentration and reactivity.[1][3]

Q4: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

The two most common side reactions are C-alkylation and E2 elimination. Understanding the mechanisms allows for targeted suppression of these pathways.

G cluster_paths Competing Reaction Pathways Phenoxide 2-Cyanophenoxide (Ambident Nucleophile) O_Alk O-Alkylation (Desired SN2 Pathway) Phenoxide->O_Alk Attacks Carbon C_Alk C-Alkylation (Side Reaction) Phenoxide->C_Alk Ring Attacks Carbon Elim E2 Elimination (Side Reaction) AlkylHalide 4-(2-haloethyl)morpholine AlkylHalide->O_Alk AlkylHalide->Elim Base Attacks β-H

Sources

Technical Support Center: Stability of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 2-(2-Morpholin-4-ylethoxy)benzonitrile. This guide is designed to provide in-depth technical insights, troubleshooting advice, and practical protocols to address the stability challenges you may encounter during your experiments. Our approach is grounded in the fundamental principles of organic chemistry, focusing on the known reactivity of the compound's constituent functional groups to predict and mitigate degradation.

While specific, peer-reviewed stability data for this compound is not extensively available in public literature, a thorough understanding of its structure allows for a robust, predictive analysis. This molecule incorporates three key functional groups: a benzonitrile moiety, an aliphatic ether linkage , and a morpholine ring . Each of these presents a potential site for chemical degradation under various experimental conditions. This guide will deconstruct the stability profile based on these components, offering a scientifically-grounded framework for your work.

Section 1: Understanding the Chemical Stability Profile

The intrinsic stability of this compound is governed by the lability of its functional groups. A proactive approach to handling and formulation requires understanding these potential failure points.

  • The Benzonitrile Group: The nitrile (–C≡N) group on the benzene ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][2][3] This reaction typically proceeds in two stages: first to a benzamide intermediate, and then to a final benzoic acid derivative.[4][5] The rate and extent of this hydrolysis are highly dependent on pH and temperature.[3]

  • The Ether Linkage: The C-O-C bond connecting the benzonitrile and morpholine moieties is generally stable. However, like many ethers, it can be susceptible to cleavage under harsh acidic conditions, particularly in the presence of strong nucleophiles.

  • The Morpholine Ring: As a cyclic secondary amine, the morpholine ring is generally stable but can undergo oxidation. The nitrogen atom is a potential site for N-oxidation. Furthermore, the C-H bonds adjacent to the nitrogen and oxygen atoms can be susceptible to oxidative cleavage, which may lead to ring-opening.[6]

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary degradation pathways I should be concerned about?

A1: Based on the structure, the most probable degradation pathway is the hydrolysis of the nitrile group to form 2-(2-morpholin-4-ylethoxy)benzoic acid. This is a common reaction for benzonitriles under both acidic and basic conditions.[1][7] A secondary concern would be the potential for oxidative degradation of the morpholine ring, especially if your experimental conditions involve oxidizing agents or prolonged exposure to air and light.

Q2: How does pH impact the stability of this compound in aqueous solutions?

A2: The pH of the solvent is a critical factor.[8][9]

  • Acidic Conditions (pH < 4): Expect acid-catalyzed hydrolysis of the nitrile group. The rate of degradation is expected to increase as the pH decreases.[3]

  • Neutral Conditions (pH ≈ 6-8): The compound is expected to be most stable in this range. Hydrolysis of the nitrile is significantly slower at neutral pH.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the nitrile group will likely occur, leading to the formation of the corresponding carboxylate salt.[4][7] The morpholine moiety itself is generally stable at high pH, but the overall molecule will degrade due to the nitrile hydrolysis.

Q3: In which common laboratory solvents is the compound likely to be most and least stable?

A3:

  • Most Stable: Aprotic, non-polar, or polar aprotic solvents are recommended for long-term storage of stock solutions. Examples include Acetonitrile (ACN) , Tetrahydrofuran (THF) , Dimethyl Sulfoxide (DMSO) , and Toluene . These solvents are inert and will not facilitate hydrolysis.

  • Least Stable: Protic solvents, especially aqueous solutions outside the neutral pH range, will promote degradation. Methanol and ethanol could potentially participate in solvolysis reactions under certain catalytic conditions, although this is less likely than hydrolysis. When using protic solvents, fresh solutions are always recommended.

Q4: Is this compound susceptible to photodegradation?

A4: Aromatic compounds, particularly those with heteroatoms and nitrile groups, can be susceptible to photolytic degradation.[10][11] The benzene ring can absorb UV light, which may lead to the formation of reactive species. It is best practice to protect solutions and solid material from direct light, especially high-energy UV light, by using amber vials or storing them in the dark.[12]

Q5: What are the likely degradation products I might observe during analysis?

A5: The primary degradation products you should screen for using techniques like HPLC-MS are:

  • 2-(2-Morpholin-4-ylethoxy)benzamide: The intermediate from the partial hydrolysis of the nitrile group.

  • 2-(2-Morpholin-4-ylethoxy)benzoic acid: The final product of complete nitrile hydrolysis.[5]

  • N-oxide of this compound: A potential product from the oxidation of the morpholine nitrogen.

Section 3: Troubleshooting Guide

This guide provides actionable steps to resolve common stability-related issues.

Problem Potential Cause(s) Recommended Actions & Rationale
Unexpected peaks appear in my HPLC chromatogram after sample preparation. 1. Solvent-Induced Degradation: The sample solvent may be causing rapid degradation (e.g., aqueous buffer at a high or low pH).2. Contamination: The solvent or glassware may be contaminated.1. Analyze Degradation: Use HPLC-MS to identify the mass of the new peaks. Compare them to the predicted masses of degradation products (see FAQ A5).2. Change Solvent: Prepare the sample in a stable, aprotic solvent like acetonitrile immediately before analysis.3. Run a Blank: Inject your sample solvent alone to rule out contamination.
The potency or concentration of my stock solution is decreasing over time. 1. Hydrolysis: If stored in an aqueous or protic solvent, hydrolysis is the likely cause.2. Photodegradation: The solution may be exposed to light.3. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Re-evaluate Storage Solvent: Switch to a high-purity aprotic solvent (e.g., ACN or DMSO) for long-term storage.2. Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil.3. Use Silanized Vials: If adsorption is suspected, particularly with glass, use low-adsorption or silanized vials.
I'm observing poor reproducibility in my biological assays. 1. On-Plate Degradation: The assay buffer pH or components might be degrading the compound during the incubation period.2. Stock Solution Instability: The stock solution may be degrading between experiments.1. Perform an "On-Plate" Stability Test: Incubate the compound in the assay buffer for the full duration of the assay. Analyze the sample by HPLC to quantify any degradation.2. Prepare Fresh Solutions: Always prepare fresh dilutions from a stable, aprotic stock solution for each experiment to ensure consistent concentrations.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable stability data. The following methodologies are based on industry best practices and ICH guidelines.[13]

Protocol 4.1: Forced Degradation Study

This study is designed to deliberately degrade the sample to identify potential degradation products and establish the specificity of the analytical method.[14][15][16]

Objective: To understand the degradation pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw aliquots at 0, 1, 4, and 8 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at appropriate intervals and analyze directly.

  • Thermal Degradation:

    • Place a solid sample and a solution sample (in acetonitrile) in an oven at 80°C for 48 hours.

    • Analyze at 0, 24, and 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Analyze the light-exposed and dark control samples.

Protocol 4.2: Stability-Indicating HPLC Method

A robust analytical method is crucial for separating the parent compound from all potential degradation products.[17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm. For peak identification, use a Mass Spectrometer (MS) detector.

  • Validation: The method is considered "stability-indicating" if all degradation peaks from the forced degradation study are baseline-resolved from the parent peak and from each other.

Section 5: Data Summary & Visualizations

Table 1: Predicted Stability of this compound in Common Solvents
Solvent ClassExample SolventsPredicted StabilityRationale
Aprotic Polar Acetonitrile, DMSO, DMFHigh Solvents are inert and lack protons to facilitate hydrolysis. Ideal for long-term storage.
Aprotic Non-Polar Toluene, HexaneHigh Solvents are inert. Solubility may be limited.
Protic Polar (Alcohol) Methanol, EthanolModerate Risk of solvolysis is low but higher than in aprotic solvents. Use fresh solutions.
Aqueous (Neutral pH) Water, PBS (pH 7.4)Moderate Slow hydrolysis of the nitrile may occur over time. Recommended for short-term use only.
Aqueous (Acidic/Basic) HCl or NaOH solutionsLow Rapid, catalyzed hydrolysis of the nitrile group is expected.[1][7]
Diagrams

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock in ACN Acid Acidic (0.1M HCl, 60°C) Stock->Acid Expose Base Basic (0.1M NaOH, 60°C) Stock->Base Expose Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Expose Thermal Thermal (80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base->HPLC Analyze Oxidative->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Data Evaluation (Peak Purity, Mass ID) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound Amide Intermediate: 2-(2-Morpholin-4-ylethoxy)benzamide Parent->Amide + H2O (Acid/Base cat.) N_Oxide Product: N-Oxide Derivative Parent->N_Oxide + [O] Acid Final Product: 2-(2-Morpholin-4-ylethoxy)benzoic acid Amide->Acid + H2O (Acid/Base cat.)

Caption: Potential degradation pathways.

References

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • Infinity Learn. Hydrolysis of benzonitrile gives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • National Institutes of Health (NIH). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. [Link]

  • National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • PubMed. Photoelectron spectroscopy of deprotonated benzonitrile. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • ResearchGate. Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.. [Link]

  • OAText. Forced Degradation – A Review. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ResearchGate. Degradation pathways of three benzonitrile herbicides.... [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • National Institutes of Health (NIH). Benzonitrile | C6H5(CN) | CID 7505 - PubChem. [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • PubMed. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Sciencemadness Wiki. Benzonitrile. [Link]

  • Eawag-BBD. Benzonitrile Degradation Pathway. [Link]

  • RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

  • OUCI. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • ResearchGate. Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. [Link]

  • University of Rochester. Properties of Common Organic Solvents. [Link]

  • University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

  • National Institutes of Health (NIH). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile. The content is structured in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-cyanophenol attacks 4-(2-chloroethyl)morpholine.

The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (in this case, chloride).[1][2][3] The success of this synthesis is highly dependent on factors such as the choice of base, solvent, temperature, and the potential for competing side reactions.[4][5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2_Cyanophenol 2-Cyanophenol Base Base (e.g., NaH, K2CO3) Phenoxide 2-Cyanophenoxide Anion Base->Phenoxide Chloroethylmorpholine 4-(2-Chloroethyl)morpholine Product This compound Chloroethylmorpholine->Product Phenoxide->Product SN2 Attack Salt Salt (e.g., NaCl, KCl) Byproduct_Troubleshooting C_Alkylation C-Alkylation of Phenoxide Optimize_Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) C_Alkylation->Optimize_Solvent PTC Consider Phase Transfer Catalysis C_Alkylation->PTC Optimize_Temp Lower reaction temperature Problem Problem Problem->C_Alkylation E2_Elimination E2_Elimination E2_Elimination->Optimize_Solvent E2_Elimination->Optimize_Temp Optimize_Base Optimize_Base E2_Elimination->Optimize_Base

Sources

Technical Support Center: Purification of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Morpholin-4-ylethoxy)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science.[1][2] Achieving high purity of this compound is critical for accurate downstream applications and for meeting stringent regulatory standards. This guide is structured to address common challenges encountered during its purification, drawing upon established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Potential impurities largely depend on the synthetic route. A common approach involves the Williamson ether synthesis, reacting 2-hydroxybenzonitrile with a morpholinoethyl halide. Based on this, you might encounter:

  • Unreacted starting materials: 2-hydroxybenzonitrile and the morpholinoethyl halide.

  • Byproducts of side reactions: Such as N-alkylation of the morpholine starting material if it's used in excess.

  • Solvent residues: From the reaction or initial work-up.

  • Degradation products: Depending on the reaction conditions (e.g., high temperatures or extreme pH).

Q2: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?

A2: While some benzonitrile derivatives can be solids, it's possible for impurities to act as a eutectic mixture, lowering the melting point and resulting in an oil.[3] The yellow color often indicates the presence of chromophoric impurities. We recommend analyzing a small sample by TLC or LC-MS to assess purity. If impurities are detected, further purification by column chromatography is advised.

Q3: What is the best solvent system for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule with the polarity of this compound, a good starting point would be a mixed solvent system. A combination of a polar solvent like ethanol or isopropanol with a non-polar co-solvent like hexanes or heptane often yields good results. For a related compound, 4-(4-morpholinyl)benzonitrile, a 50% aqueous ethanol solution was used for recrystallization.[4] Experimentation with different solvent ratios is key to optimizing crystal growth and purity.

Q4: Can I use distillation to purify this compound?

A4: Given its molecular weight of 232.28 g/mol , this compound likely has a high boiling point, making simple distillation challenging without a high-vacuum setup.[1] There is also a risk of thermal degradation. For laboratory-scale purification, chromatography and recrystallization are generally more practical and effective methods.

Troubleshooting Guide

This section addresses specific issues you may face during the purification process.

Issue 1: Oily Product After Column Chromatography

Problem: The fractions containing the product, when combined and concentrated, yield an oil instead of the expected solid.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Residual Solvent High-boiling point solvents from the chromatography (e.g., ethyl acetate, dichloromethane) may be trapped in the product.Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid in solvent removal.
Co-eluting Impurity An impurity with a similar polarity may have co-eluted with your product.Analyze the oil by TLC using a different solvent system to try and resolve the impurity. If a new spot is visible, re-purify the material using the optimized solvent system for column chromatography.
Product is an Oil at RT The pure compound may be a low-melting solid or an oil at room temperature.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Cooling the sample in an ice bath or freezer may also promote solidification.
Issue 2: Low Recovery from Recrystallization

Problem: A significant amount of product is lost during the recrystallization process.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures.Choose a less polar solvent or adjust the ratio of your mixed solvent system to decrease solubility.
Premature Crystallization The product crystallizes out in the funnel during hot filtration.Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a minimal amount of hot solvent to dissolve the crude product.
Excessive Washing Washing the collected crystals with too much cold solvent can dissolve some of the product.Use a minimal amount of ice-cold solvent to wash the crystals. Ensure the solvent is as cold as possible.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from starting materials and byproducts.[5][6]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Concentration prep_tlc 1. TLC Analysis: Determine optimal solvent system (e.g., Hexane:Ethyl Acetate) prep_column 2. Column Packing: Slurry pack silica gel in the least polar solvent prep_tlc->prep_column load_sample 3. Load Sample: Dissolve crude product in minimal solvent and apply to column prep_column->load_sample elute 4. Elute Column: Run solvent through the column load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions: Spot fractions on TLC plate collect->analyze_fractions combine 7. Combine Pure Fractions analyze_fractions->combine concentrate 8. Concentrate under reduced pressure combine->concentrate

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.[7]

  • Column Preparation:

    • Select a column with a diameter appropriate for the amount of crude material (a 20:1 to 100:1 ratio of silica gel to crude product by weight is common).[6]

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Concentration:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for final polishing of the product to obtain high-purity crystalline material.

Decision Tree for Recrystallization Solvent Selection

G start Start: Crude Product test_solubility Test Solubility in a Single Solvent (e.g., Ethanol) start->test_solubility hot_soluble Soluble when hot? test_solubility->hot_soluble cold_insoluble Insoluble when cold? hot_soluble->cold_insoluble Yes bad_solvent Poor Solvent Try another hot_soluble->bad_solvent No good_solvent Good Single Solvent Proceed with Recrystallization cold_insoluble->good_solvent Yes mixed_system Try a Mixed Solvent System (e.g., Ethanol/Water or Isopropanol/Hexane) cold_insoluble->mixed_system No test_mixed Test Solubility in Mixed System mixed_system->test_mixed hot_soluble_mixed Soluble when hot? test_mixed->hot_soluble_mixed cold_insoluble_mixed Insoluble when cold? hot_soluble_mixed->cold_insoluble_mixed Yes bad_mixed Poor Mixed System Adjust ratio or try new pair hot_soluble_mixed->bad_mixed No good_mixed Good Mixed Solvent Proceed with Recrystallization cold_insoluble_mixed->good_mixed Yes cold_insoluble_mixed->bad_mixed No

Caption: Decision tree for selecting a recrystallization solvent.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent pair (e.g., isopropanol/water or ethanol/hexanes).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

References

  • Vertex AI Search. benzonitrile.
  • Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Guidechem. This compound 540753-12-6 wiki.
  • Organic Chemistry at CU Boulder. Column Chromatography.
  • Sigma-Aldrich. This compound | 540753-12-6.
  • ChemicalBook. 540753-12-6(this compound) Product Description.
  • ResearchGate. How can I purify impure benzonitrile?.
  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis.
  • Columbia University. Column chromatography.

Sources

Technical Support Center: Synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and minimize the formation of side products in this valuable synthetic transformation.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine.

While this is a widely used and generally reliable reaction, several side reactions can occur, leading to impurities and reduced yields. This guide will address these potential pitfalls and provide strategies for optimizing your synthetic protocol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors. A systematic investigation of the following parameters is recommended:

  • Incomplete Deprotonation of 2-Cyanophenol: The acidity of the phenolic proton in 2-cyanophenol is crucial for the formation of the nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the reactive phenoxide.

  • Purity of Reagents and Solvents: The presence of water in the reaction mixture can quench the phenoxide, reducing its effective concentration. Ensure that your solvent is anhydrous and that the 2-cyanophenol and base are of high purity.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base is preferred to avoid competition with the phenoxide. The solvent should be polar aprotic to solvate the cation of the base and promote the SN2 reaction.

ParameterRecommendationRationale
Base Sodium hydride (NaH), Potassium carbonate (K2CO3)Strong enough to deprotonate the phenol without introducing a competing nucleophile.
Solvent Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN)Polar aprotic solvents facilitate SN2 reactions.
Temperature 60-80 °CA good starting point to balance reaction rate and minimize side reactions.
Q2: I am observing a significant amount of an impurity that I suspect is 2-hydroxybenzamide or 2-hydroxybenzoic acid. How can I prevent this?

The formation of 2-hydroxybenzamide or 2-hydroxybenzoic acid is a clear indication of nitrile group hydrolysis. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in the Williamson ether synthesis and subsequent work-up.

Mechanism of Basic Hydrolysis of Benzonitrile dot graph "Mechanism_of_Basic_Hydrolysis_of_Benzonitrile" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="Benzonitrile"]; B [label="Intermediate"]; C [label="Amide"]; D [label="Benzoate"];

} caption { label="Figure 1: Simplified mechanism of basic nitrile hydrolysis."; fontsize=10; fontname="Arial"; } enddot Mitigation Strategies:

  • Use a Milder Base: If nitrile hydrolysis is a major issue, consider using a weaker base like potassium carbonate (K2CO3) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate nitrile hydrolysis. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Careful Work-up: During the aqueous work-up, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully and promptly extract the product.

Q3: My product is contaminated with a high-boiling impurity. Could this be a dimer of the alkylating agent?

Yes, it is possible to form a dimer of 4-(2-chloroethyl)morpholine, especially under basic conditions. This can occur through self-condensation where one molecule of the alkylating agent acts as a nucleophile (the morpholine nitrogen) and another as the electrophile. Another possibility is the formation of a quaternary ammonium salt.

Potential Side Reactions of 4-(2-chloroethyl)morpholine dot graph "Side_Reactions_of_Alkylating_Agent" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="4-(2-chloroethyl)morpholine"]; B [label="Dimerization Product"]; C [label="Quaternary Ammonium Salt"]; D [label="Elimination Product (Vinylmorpholine)"];

} caption { label="Figure 2: Potential side reactions of the alkylating agent."; fontsize=10; fontname="Arial"; } enddot Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the 2-cyanophenol relative to the 4-(2-chloroethyl)morpholine to ensure the alkylating agent is consumed by the desired reaction.

  • Slow Addition of Alkylating Agent: Adding the 4-(2-chloroethyl)morpholine slowly to the reaction mixture containing the deprotonated 2-cyanophenol can help to minimize its self-reaction.

  • Purification: These higher molecular weight impurities can often be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction?

The optimal base is one that is strong enough to completely deprotonate 2-cyanophenol but is not nucleophilic itself. Sodium hydride (NaH) is an excellent choice as it forms the sodium phenoxide and hydrogen gas, which evolves from the reaction. Potassium carbonate (K2CO3) is a milder and often safer alternative that can be effective, particularly when paired with a polar aprotic solvent like DMF.

Q: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting materials (2-cyanophenol and 4-(2-chloroethyl)morpholine) and the product. The disappearance of the limiting reagent (usually the 2-cyanophenol) indicates the completion of the reaction. For more quantitative analysis, LC-MS can be employed.

Q: What are the recommended purification techniques for the final product?

The purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing with a dilute base (e.g., NaHCO3 solution) can help remove any unreacted 2-cyanophenol, and a brine wash will help to remove residual water.

  • Column Chromatography: If significant impurities are present, column chromatography on silica gel is an effective purification method. A gradient elution with a mixture of hexanes and ethyl acetate is often successful.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an excellent final purification step to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of 2-cyanophenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound using Potassium Carbonate
  • To a solution of 2-cyanophenol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Troubleshooting Workflow dot digraph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Low Yield or Impure Product"];

} caption { label="Figure 3: A decision tree for troubleshooting the synthesis."; fontsize=10; fontname="Arial"; } enddot

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • US Patent US20080045708A1, New Process for the Synthesis of Morpholinylbenzenes.
  • PubChem. Morpholine. [Link]

  • ResearchGate. How can I purify impure benzonitrile?. [Link]

dealing with degradation of 2-(2-Morpholin-4-ylethoxy)benzonitrile in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Morpholin-4-ylethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling, experimental use, and troubleshooting potential degradation issues with this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

This compound is a molecule of interest in various research applications, likely including pharmaceutical development. Its structure, featuring a morpholine ring, an ether linkage, and a benzonitrile group, presents a unique set of chemical properties and, consequently, specific stability considerations. Understanding and mitigating potential degradation is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, the primary factors of concern for degradation are:

  • pH: The ether linkage is susceptible to cleavage under strong acidic conditions. The morpholine ring, being a tertiary amine, can be protonated at low pH, which may alter its properties and reactivity.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

  • Light: Exposure to UV light can potentially lead to photolytic degradation, a common issue for aromatic compounds.

  • Oxidizing Agents: The morpholine moiety can be susceptible to oxidation.

  • Enzymatic Degradation: If used in biological systems, enzymatic hydrolysis of the nitrile group or metabolism of the morpholine ring is possible.[1][2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, adhere to the following storage conditions:

  • Container: Store in a tightly sealed container to prevent moisture and air exposure.[3]

  • Temperature: Store in a cool, dry, and well-ventilated area.[3][4] For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Light: Protect from direct sunlight and strong artificial light.[3] Amber vials or storage in a dark cabinet are advisable.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing unexpected or inconsistent results in my experiments. Could this be due to the degradation of the compound?

A3: Yes, inconsistent results are a common symptom of compound degradation. If you suspect degradation, consider the following:

  • Purity Check: Re-analyze the purity of your stock solution and working samples using an appropriate analytical method like HPLC-UV or LC-MS.

  • Control Experiments: Include a positive control (freshly prepared sample) and a negative control in your experiments to compare results.

  • Experimental Conditions: Review your experimental protocol for any harsh conditions (e.g., extreme pH, high temperature) that could be causing degradation.

Troubleshooting Guide

Issue 1: Loss of Compound Potency or Activity Over Time
  • Potential Cause: Degradation of the parent compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Use HPLC-UV to check the purity of your stock solution. Compare the chromatogram to a reference standard or the initial analysis. Look for the appearance of new peaks or a decrease in the area of the parent peak.

    • Assess Experimental Conditions:

      • pH: Ensure the pH of your buffers and media is within a stable range for the compound (ideally near neutral).

      • Temperature: Avoid prolonged incubation at elevated temperatures if not required by the protocol.

      • Light Exposure: Minimize exposure of your samples to light, especially UV light.

    • Solvent Choice:

      • Ensure the chosen solvent is appropriate and does not promote degradation. For example, avoid protic solvents if the compound is susceptible to solvolysis.

Issue 2: Appearance of Unknown Peaks in Analytical Runs (HPLC, LC-MS)
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks:

      • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. Potential degradation products could include the hydrolyzed nitrile (carboxylic acid or amide) or products of ether cleavage.

    • Forced Degradation Study:

      • To confirm the identity of degradation products, perform a forced degradation study. Expose the compound to controlled stress conditions (e.g., acid, base, heat, oxidation, light) and analyze the resulting samples. This can help to identify the degradation pathways and the corresponding analytical signals.

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on general chemical principles.

G parent This compound hydrolysis_nitrile 2-(2-Morpholin-4-ylethoxy)benzamide parent->hydrolysis_nitrile Nitrile Hydrolysis (Acid/Base/Enzyme) ether_cleavage 2-Hydroxybenzonitrile + N-(2-hydroxyethyl)morpholine parent->ether_cleavage Ether Cleavage (Strong Acid) morpholine_oxidation Oxidized Morpholine Derivative parent->morpholine_oxidation Oxidation hydrolysis_amide 2-(2-Morpholin-4-ylethoxy)benzoic acid hydrolysis_nitrile->hydrolysis_amide Amide Hydrolysis (Acid/Base/Enzyme) G start Prepare Sample and Standards inject Inject into HPLC System start->inject acquire Acquire Chromatographic Data inject->acquire analyze Analyze Peak Area and Retention Time acquire->analyze report Report Purity analyze->report

Sources

Technical Support Center: Enhancing the Bioavailability of Morpholinoethoxy Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinoethoxy benzonitrile compounds. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this class of molecules. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of your research.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of morpholinoethoxy benzonitrile compounds, providing a solid foundation for subsequent troubleshooting.

Q1: What are the primary factors limiting the oral bioavailability of morpholinoethoxy benzonitrile compounds?

A1: The oral bioavailability of morpholinoethoxy benzonitrile compounds is often hampered by a combination of factors, primarily stemming from their physicochemical properties. These compounds are frequently characterized by:

  • Poor Aqueous Solubility: As lipophilic molecules, they exhibit low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This is a critical rate-limiting step for absorption, as a drug must be in a dissolved state to be absorbed.[3][4]

  • Low Permeability: The ability of a drug to pass through the intestinal epithelial cell membrane can be a significant hurdle. While their lipophilicity can sometimes favor passive diffusion, other structural attributes might limit this process.

  • First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation.[5] In the liver, it can be extensively metabolized by enzymes, such as the cytochrome P450 family, which significantly reduces the amount of active drug reaching the bloodstream.[6][7][8]

  • Efflux Transporters: The intestinal epithelium contains efflux transporters, like P-glycoprotein, which can actively pump absorbed drug molecules back into the intestinal lumen, thereby limiting net absorption.[9]

Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to these compounds?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3] Morpholinoethoxy benzonitrile compounds typically fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[3][10]

  • BCS Class II: For these compounds, the primary hurdle to bioavailability is the poor solubility and dissolution rate in the GI fluids.[3] Enhancing solubility is the key strategy.

  • BCS Class IV: These compounds face the dual challenge of poor solubility and poor permeability, making them particularly difficult to formulate for oral administration.[3][4]

Understanding the BCS class of your specific compound is crucial for selecting the most appropriate bioavailability enhancement strategy.

Q3: What are the initial formulation strategies to consider for improving the bioavailability of these compounds?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[11][12][13][14] Initial approaches often include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[13][14]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can create an amorphous solid dispersion, which often has a higher apparent solubility and dissolution rate compared to the crystalline drug.[12][15][16][17]

  • Lipid-Based Formulations: Since these compounds are often lipophilic, formulating them in lipid-based systems like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve their solubilization in the GI tract.[1][10][11][18][19][20]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[11][16]

II. Troubleshooting Guides: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Low Aqueous Solubility and Dissolution Rate
Q: My morpholinoethoxy benzonitrile compound shows very low solubility in aqueous buffers, leading to poor dissolution in vitro. What formulation approaches can I try?

A: Low aqueous solubility is a common starting point for this class of compounds. Here’s a systematic approach to address this:

1. Amorphous Solid Dispersions:

  • Why it works: By dispersing the drug in a polymer matrix, you prevent its crystallization and maintain it in a higher energy amorphous state, which enhances solubility and dissolution.[12][16]

  • Experimental Protocol: Preparation of a Solid Dispersion by Spray Drying

    • Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a specialized polymer like Soluplus®.[15][17][21]

    • Solvent System: Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture).

    • Spray Drying: Atomize the solution into a hot gas stream. The rapid solvent evaporation results in the formation of solid particles of the drug dispersed in the polymer.[17]

    • Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-ray Diffraction (PXRD) to check for any remaining crystallinity.

    • Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion to the pure drug.

2. Self-Emulsifying Drug Delivery Systems (SEDDS):

  • Why it works: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[18][19] This pre-dissolved state of the drug in the formulation bypasses the dissolution step.[11]

  • Experimental Protocol: Formulation and Characterization of a SEDDS

    • Excipient Screening:

      • Oils: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).[19]

      • Surfactants and Co-surfactants: Screen for surfactants (e.g., Cremophor®, Tween® series) and co-surfactants (e.g., Transcutol®, PEG 400) that can emulsify the chosen oil.[1]

    • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, co-surfactant, and your compound until a clear solution is formed.

    • Characterization:

      • Self-Emulsification Test: Add the formulation to water with gentle stirring and observe the formation of an emulsion.

      • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nano-range (SNEDDS) are often desirable for better absorption.[19]

Table 1: Comparison of Formulation Strategies for Low Solubility

StrategyMechanism of ActionKey AdvantagesKey Considerations
Solid Dispersion Increases apparent solubility by maintaining the drug in an amorphous state.[12]Significant increase in dissolution rate; can be formulated into solid dosage forms.[12]Physical stability of the amorphous state; polymer selection is critical.[17]
SEDDS Presents the drug in a solubilized form, bypassing the dissolution step.[11]High drug loading capacity for lipophilic drugs; enhances lymphatic transport.[19]Potential for GI side effects from high surfactant concentrations; chemical stability of the drug in the formulation.[18]
Nanoparticles Increases surface area for dissolution; can improve permeability.[22][23]Can be tailored for targeted delivery; suitable for various administration routes.[22][23][24]Manufacturing scalability; potential for toxicity of nanomaterials.
Issue 2: Poor Membrane Permeability
Q: My compound has improved solubility with a new formulation, but the Caco-2 permeability is still low. How can I investigate and address this?

A: Low permeability suggests that even when dissolved, the compound struggles to cross the intestinal barrier.

1. Investigating the Cause with Caco-2 Permeability Assays:

  • Why it works: The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, allowing for the assessment of both passive permeability and active transport, including efflux.[25][26][27][28][29]

  • Experimental Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.[28]

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[28]

    • Permeability Measurement:

      • Apical to Basolateral (A-B) Transport: Add your compound to the apical (upper) side and measure its appearance on the basolateral (lower) side over time. This represents absorption.[30]

      • Basolateral to Apical (B-A) Transport: Add your compound to the basolateral side and measure its appearance on the apical side. This indicates efflux.[30]

    • Efflux Ratio Calculation: The efflux ratio is calculated as the permeability coefficient from B-A divided by the permeability coefficient from A-B. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.[28]

2. Strategies to Overcome Low Permeability:

  • Inhibition of Efflux Transporters: If a high efflux ratio is observed, co-administration with a known P-glycoprotein inhibitor (e.g., verapamil, in an experimental setting) can confirm the involvement of this transporter.[28] Some formulation excipients also have efflux inhibitory properties.

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport. However, this approach must be carefully evaluated for potential toxicity.

  • Lipid-Based Formulations (Revisited): SEDDS and other lipid-based systems can also enhance permeability by interacting with the cell membrane and promoting transcellular and/or paracellular transport.[31]

Issue 3: High First-Pass Metabolism
Q: My compound has good solubility and permeability, but in vivo studies show low oral bioavailability. I suspect high first-pass metabolism. How can I confirm and mitigate this?

A: High first-pass metabolism is a significant barrier to oral bioavailability, even for compounds with otherwise favorable properties.[5][6][7][8][32]

1. Investigating Metabolic Stability:

  • Why it works: In vitro assays using liver microsomes or hepatocytes can provide an early indication of a compound's susceptibility to metabolism.

  • Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

    • Incubation: Incubate your compound with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

    • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

    • Calculation: Determine the in vitro half-life and intrinsic clearance of the compound. A short half-life suggests rapid metabolism.

2. Strategies to Reduce First-Pass Metabolism:

  • Inhibition of Metabolic Enzymes: While not a typical formulation strategy for drug development due to potential drug-drug interactions, understanding which enzymes are responsible for metabolism can guide medicinal chemistry efforts to create more stable analogues.

  • Pro-drug Approach: A pro-drug is a chemically modified version of the active drug that is inactive itself but is converted to the active form in the body.[12] This can sometimes be designed to bypass or saturate first-pass metabolism.

  • Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles can alter its distribution and potentially reduce its exposure to metabolic enzymes in the liver.[22][23][24][33][34] Nanoparticles can also promote lymphatic transport, which is a route that bypasses the liver.[19]

III. Visualization of Concepts

Experimental Workflow for Bioavailability Enhancement

Workflow cluster_problem Initial Problem cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation Problem Low Oral Bioavailability of Morpholinoethoxy Benzonitrile Cpd. Solubility Aqueous Solubility & Dissolution Testing Problem->Solubility Is it a solubility issue? Permeability Caco-2 Permeability Assay Problem->Permeability Is it a permeability issue? Metabolism Metabolic Stability Assay (Liver Microsomes) Problem->Metabolism Is it a metabolism issue? Form_Sol Solid Dispersion / SEDDS Solubility->Form_Sol Form_Perm Permeation Enhancers / Efflux Pump Inhibitors Permeability->Form_Perm Form_Met Nanoparticles / Pro-drug Approach Metabolism->Form_Met InVivo In Vivo Pharmacokinetic Study in Animal Model Form_Sol->InVivo Form_Perm->InVivo Form_Met->InVivo

Caption: A logical workflow for diagnosing and addressing low oral bioavailability.

Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS_Mechanism cluster_formulation SEDDS Formulation (in capsule) cluster_gi Gastrointestinal Tract cluster_emulsion Emulsion Formation cluster_absorption Absorption SEDDS Isotropic Mixture: Drug + Oil + Surfactant GI_Fluid Aqueous GI Fluids + Gentle Agitation SEDDS->GI_Fluid Oral Administration Emulsion Fine o/w Emulsion (Drug in oil droplets) GI_Fluid->Emulsion Spontaneous Emulsification Absorption Enhanced Absorption across Intestinal Wall Emulsion->Absorption Increased Surface Area & Solubilization

Caption: The mechanism by which SEDDS enhance drug solubilization and absorption.

IV. In Vivo Evaluation: Pharmacokinetic Studies

Once you have an optimized formulation based on in vitro data, the next critical step is to evaluate its performance in vivo.

Q: What are the key parameters to measure in an animal pharmacokinetic (PK) study to assess bioavailability?

A: A well-designed PK study is essential to quantify the extent of bioavailability enhancement. Typically, this involves administering your formulation (e.g., orally) and a control (e.g., an intravenous solution of the drug) to an animal model (e.g., rats or dogs).

Key PK Parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure of the drug over time, calculated from the plasma concentration-time curve.

  • Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to the intravenous dose. It is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Table 2: Example Pharmacokinetic Data Comparison

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension 5042005%
Solid Dispersion 2502120030%
SEDDS 4001.5180045%
Experimental Protocol: Basic Oral Pharmacokinetic Study
  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Oral Group: Administer your optimized formulation via oral gavage.

    • IV Group: Administer a solution of the drug intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[35][36]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated analytical method, typically LC-MS/MS.[37][38]

  • Data Analysis: Plot the plasma concentration versus time and calculate the pharmacokinetic parameters using appropriate software.

This technical guide provides a framework for systematically addressing the bioavailability challenges associated with morpholinoethoxy benzonitrile compounds. By understanding the underlying scientific principles and applying these troubleshooting strategies, you can enhance the potential of your compounds for further development.

V. References

  • Garg, R., Gupta, G. D. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Pouton, C. W. (2000). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • AxisPharm. (2022). Methods for the determination of Plasma Concentration. AxisPharm. [Link]

  • Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Journal of Chemical Health Risks. (2025). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Chemical Health Risks. [Link]

  • Lo, C. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Al-Gousous, J., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Du Preez, J. L., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]

  • Al-Kassas, R., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. PMC - PubMed Central. [Link]

  • Al-kassas, R., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • Rich, G. T., et al. (2018). Improving the oral bioavailability of beneficial polyphenols through designed synergies. Springer Link. [Link]

  • Schmidt, T., et al. (2025). Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations. PubMed Central. [Link]

  • D'Avanzo, N., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Slideshare. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Polin, L. A. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. [Link]

  • Cirillo, G., et al. (2021). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. ResearchGate. [Link]

  • Contract Pharma. (2016). Solid Dispersions. Contract Pharma. [Link]

  • Bishayee, A., et al. (2011). Bioavailability of phytochemicals and its enhancement by drug delivery systems. PMC - NIH. [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. [Link]

  • ResearchGate. (2025). Nanoparticle-Based Drug Delivery: Enhancing Bioavailability and Therapeutic Efficacy in Pharmaceutical Applications. ResearchGate. [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • JoVE. (2024). Video: Drug Concentrations: Measurements. JoVE. [Link]

  • MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]

  • Longdom Publishing. (n.d.). Enhancing Bioavailability through Nanoscale Drug Delivery. Longdom Publishing. [Link]

  • Kwan, K. C. (1997). Oral bioavailability and first-pass effects. PubMed. [Link]

  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions. ResearchGate. [Link]

  • Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]

  • Pharmaceutical Technology. (n.d.). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]

  • bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • SlidePlayer. (n.d.). Significance of Measuring Plasma Drug Concentrations. SlidePlayer. [Link]

  • SciSpace. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. SciSpace. [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]

  • Attwood, D., et al. (1994). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. PubMed. [Link]

  • ResearchGate. (2025). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]

Sources

refining experimental protocols involving 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Morpholin-4-ylethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experimental protocols involving this versatile compound. Here, we synthesize our extensive field experience with established chemical principles to help you navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of this compound.

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a valuable building block in medicinal chemistry. The morpholine moiety is a privileged structure known to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The benzonitrile group is a versatile precursor for various functional groups and is a common feature in pharmacologically active molecules.[4][5] Consequently, this compound is frequently used in the synthesis of novel therapeutic agents targeting a range of biological targets.[6][7]

Q2: What are the key safety precautions I should take when handling this compound?

A2: As a benzonitrile derivative, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of any vapors or dust and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.

Q3: How should I properly store this compound?

A3: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For short-term storage (days to weeks), refrigeration at 2-8 °C is recommended. For long-term storage (months to years), storing at -20 °C is advisable. The morpholine and ether functionalities are generally stable, but prolonged exposure to light and air should be avoided to prevent potential degradation.[8]

Q4: What are the expected physical properties of this compound?

A4: The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂[9]
Molecular Weight 232.28 g/mol [9]
Appearance Expected to be an off-white to pale yellow solid or oilInferred
Solubility Soluble in most organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from related compounds
Boiling Point Approx. 383.6 °C at 760 mmHg (Predicted for a related isomer)[10]

Section 2: Synthesis and Purification Troubleshooting

The most common route for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of 2-cyanophenol with a suitable 2-morpholinoethyl halide. Below is a troubleshooting guide for this synthesis.

Diagram: Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Cyanophenol 2-Cyanophenol Deprotonation Deprotonation of Phenol 2_Cyanophenol->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Deprotonation Morpholinoethyl_Halide 4-(2-Chloroethyl)morpholine SN2_Attack SN2 Nucleophilic Attack Morpholinoethyl_Halide->SN2_Attack Deprotonation->SN2_Attack Phenoxide formation Quenching Quenching SN2_Attack->Quenching Extraction Aqueous Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Q5: My Williamson ether synthesis is giving a low yield. What are the potential causes and how can I improve it?

A5: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 2-Cyanophenol: The phenolic proton must be fully removed to generate the nucleophilic phenoxide.

    • Troubleshooting:

      • Ensure your base is of high quality and used in sufficient excess (typically 1.5-2 equivalents). For phenols, potassium carbonate (K₂CO₃) is a good choice, though stronger bases like sodium hydride (NaH) can also be used if moisture is rigorously excluded.[11]

      • Allow adequate time for the deprotonation step before adding the alkyl halide. This can be monitored by the cessation of gas evolution if using NaH.

  • Competing Elimination Reaction (E2): The phenoxide is a strong base and can promote the elimination of the alkyl halide to form an alkene, especially at higher temperatures.[12][13]

    • Troubleshooting:

      • Maintain a moderate reaction temperature. While some heat is necessary, excessive temperatures favor elimination. Aim for a range of 60-80 °C.

      • Ensure you are using a primary alkyl halide (e.g., 4-(2-chloroethyl)morpholine). Secondary or tertiary halides will predominantly lead to elimination.[14]

  • Poor Quality Reagents or Solvents: Moisture in the reaction can quench the phenoxide and hydrolyze the alkyl halide.

    • Troubleshooting:

      • Use anhydrous solvents, especially if employing a water-sensitive base like NaH. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation, enhancing the nucleophilicity of the phenoxide.[11][12]

      • Ensure the purity of your starting materials.

Q6: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A6: Besides the elimination product, another common side reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation).[11][15]

  • Troubleshooting C-Alkylation:

    • The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[11]

    • Analyze your crude product by LC-MS or NMR to identify the byproduct. C-alkylation will result in an isomer with the morpholinoethyl group attached to the benzene ring, likely at the para position to the hydroxyl group.

Q7: What is the best method for purifying the final product?

A7: Column chromatography is typically the most effective method for purifying this compound from starting materials and byproducts.

  • Recommended Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The basic nature of the morpholine moiety may cause tailing on the silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to obtain sharper peaks.

    • Monitoring: Use thin-layer chromatography (TLC) to determine the optimal solvent system and to track the separation during the column.

For general purification strategies of benzonitriles, refer to established protocols.[16][17]

Section 3: Stability and Degradation

Q8: I suspect my compound may be degrading during work-up or storage. What are the likely degradation pathways?

A8: The most probable degradation pathway for this compound is the hydrolysis of the nitrile group.

  • Nitrile Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[18][19][20]

    • Troubleshooting:

      • During aqueous work-up, avoid prolonged exposure to strong acids or bases.[21][22] Use dilute solutions and perform extractions promptly.

      • Ensure the final product is stored under anhydrous conditions to prevent slow hydrolysis over time.

Diagram: Nitrile Hydrolysis Pathway

HydrolysisPathway Start This compound (R-CN) Amide 2-(2-Morpholin-4-ylethoxy)benzamide (R-CONH₂) Start->Amide H₂O / H⁺ or OH⁻ Carboxylic_Acid 2-(2-Morpholin-4-ylethoxy)benzoic acid (R-COOH) Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation of the target compound via hydrolysis.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration of 2-cyanophenol).

  • Addition of Alkyl Halide: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq). Note: if using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the 2-cyanophenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.1% triethylamine) to afford the pure product.

Protocol 2: Analytical Characterization

The following table outlines the expected analytical data for the characterization of the final product.

TechniqueExpected Results
¹H NMR Aromatic protons (approx. 6.9-7.6 ppm), morpholine and ethoxy protons (approx. 2.5-4.2 ppm). Refer to similar structures for detailed shift predictions.[23][24][25]
¹³C NMR Aromatic carbons, nitrile carbon (approx. 117 ppm), and aliphatic carbons of the morpholine and ethoxy groups.[23]
FT-IR Characteristic C≡N stretch (approx. 2220-2230 cm⁻¹), C-O-C ether stretches (approx. 1050-1250 cm⁻¹), and aromatic C-H and C=C bands.[26][27][28]
Mass Spec Expected molecular ion peak (M+H)⁺ at m/z = 233.12.[29]

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. In Experimental Organic Chemistry.
  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds.
  • Chegg.com. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE.
  • Morandini, F., et al. (2020).
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). This compound.
  • PubMed. (n.d.). Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Williamson, A. W. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • ResearchGate. (n.d.). FT-IR spectrum of compound 2.
  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • LookChem. (n.d.). Purification of Benzonitrile.
  • BMRB. (n.d.). bmse000284 Benzonitrile.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • Benchchem. (n.d.). 3-(2-Morpholin-4-ylethoxy)benzonitrile.
  • Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Wiley Online Library. (n.d.).
  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • PubChem. (n.d.). 2-Phenoxybenzonitrile.
  • BMRB. (n.d.). Benzonitrile.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum.

Sources

Validation & Comparative

A Technical Guide to the Structural Confirmation of Synthesized 2-(2-Morpholin-4-ylethoxy)benzonitrile: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis to Absolute Confirmation

In the realm of drug discovery and materials science, the synthesis of a novel compound is merely the first chapter of its story. The definitive confirmation of its molecular structure is the critical epilogue that validates the synthetic route and ensures the compound's identity and purity. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unequivocally confirm the structure of synthesized 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS: 540753-12-6).[1]

This molecule, with the formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol , possesses a unique combination of a benzonitrile head, a flexible ethoxy linker, and a morpholine tail.[1] Such a structure necessitates a multi-faceted analytical approach, as no single technique can provide a complete structural picture. Relying on a singular method introduces ambiguity, whereas an integrated workflow, leveraging the complementary strengths of several spectroscopic methods, creates a self-validating system of checks and balances.

This guide is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process of inquiry and confirmation. We will explore the "why" behind the choice of each technique, delve into the interpretation of the expected data, and provide field-tested protocols for obtaining high-quality results. The core philosophy is that a well-designed characterization strategy is as crucial as the synthesis itself. The primary spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][3][4][5][6][7]

The Analytical Triad: Foundational Spectroscopic Techniques

The structural elucidation of an organic molecule is akin to assembling a complex puzzle. Each spectroscopic technique provides different, essential pieces. For this compound, we rely on a triad of methods: NMR to map the atomic framework, MS to weigh the molecule and its fragments, and IR to identify its characteristic functional groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, offering the most detailed information about the molecular framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[2][6][7] It reveals the chemical environment of each atom, their proximity, and their bonding relationships, providing a veritable blueprint of the molecule.

Causality of Experimental Choice: We use both ¹H and ¹³C NMR because they are complementary. ¹H NMR shows the number and type of hydrogen atoms, which are abundant and highly sensitive, while ¹³C NMR directly maps the carbon skeleton of the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6-7.7d1HAr-HAromatic proton ortho to the electron-withdrawing -CN group.
~ 7.4-7.5t1HAr-HAromatic proton para to the -CN group.
~ 7.0-7.1t1HAr-HAromatic proton meta to the -CN group.
~ 6.9-7.0d1HAr-HAromatic proton ortho to the -OCH₂ group.
~ 4.2-4.3t2HAr-O-CH₂ -Methylene protons adjacent to the electronegative aromatic oxygen, shifted downfield.
~ 2.8-2.9t2H-CH₂ -NMethylene protons adjacent to the morpholine nitrogen.
~ 3.7-3.8t4HO-(CH₂)₂-NMorpholine methylene protons adjacent to the morpholine oxygen.[8]
~ 2.6-2.7t4HO-(CH₂)₂-N Morpholine methylene protons adjacent to the morpholine nitrogen.[8]

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 160-162C -OArAromatic carbon directly attached to the ether oxygen.
~ 133-135Ar-C Aromatic carbons of the benzonitrile ring.[9]
~ 120-122Ar-C Aromatic carbons of the benzonitrile ring.[9]
~ 117-119-C ≡NNitrile carbon, a key identifier.[9]
~ 115-117Ar-C Aromatic carbons of the benzonitrile ring.[9]
~ 112-114C -CNAromatic carbon to which the nitrile is attached.[9]
~ 66-68Ar-O-CH₂ -Methylene carbon adjacent to the aromatic oxygen.
~ 65-67C H₂-O (Morpholine)Morpholine carbons adjacent to oxygen.
~ 57-59-CH₂ -NMethylene carbon adjacent to the morpholine nitrogen.
~ 53-55C H₂-N (Morpholine)Morpholine carbons adjacent to nitrogen.
Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.[7][10] For our target molecule, high-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

Causality of Experimental Choice: We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like ours, minimizing premature fragmentation and ensuring a strong molecular ion peak. The primary goal is to confirm the molecular weight of 232.28 Da.

Expected ESI-MS Data:

m/z ValueIonRationale
233.1285[M+H]⁺The protonated molecular ion. This is the primary peak for confirmation. The exact mass confirms the C₁₃H₁₆N₂O₂ formula.
255.1104[M+Na]⁺A common adduct seen in ESI-MS, further confirming the molecular weight.
146.0573[C₈H₈NO]⁺A likely fragment resulting from cleavage of the ether bond between the ethoxy linker and the morpholine nitrogen.
86.0651[C₅H₈N]⁺Fragment corresponding to the morpholine ring after cleavage.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Experimental Choice: FT-IR is used to quickly verify the presence of the most characteristic functional groups in our molecule: the nitrile (C≡N), the ether (C-O-C), and the aromatic ring. The presence or absence of these key stretches provides immediate validation of the synthesis.

Expected FT-IR Data (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100-3000C-H StretchAromaticConfirms the presence of the benzene ring.
~ 2950-2850C-H StretchAliphaticConfirms the CH₂ groups of the morpholine and ethoxy linker.
~ 2225-2235 C≡N Stretch Nitrile A sharp, strong, and highly characteristic peak confirming the benzonitrile moiety.[11]
~ 1600, 1480C=C StretchAromaticSkeletal vibrations of the benzene ring.
~ 1250-1200C-O-C StretchAryl-Alkyl EtherAsymmetric stretch, confirming the Ar-O-CH₂ linkage.
~ 1120-1080C-O-C StretchAliphatic EtherStretch associated with the morpholine ring's ether group.

Integrated Data Analysis: A Self-Validating Workflow

The true power of this analytical approach lies in the integration of data. Each result cross-validates the others, creating a robust and trustworthy structural confirmation.

  • Start with the Mass: The ESI-MS provides the molecular formula (C₁₃H₁₆N₂O₂) from the high-resolution mass of the [M+H]⁺ peak. This is our foundational hypothesis.

  • Verify Functional Groups: The FT-IR spectrum must be consistent with this formula. A strong peak around 2230 cm⁻¹ confirms the nitrile (-CN) group, and strong C-O stretches confirm the ether linkages. The absence of other peaks (e.g., -OH or C=O) rules out major side products.

  • Map the Skeleton: With the formula and functional groups confirmed, NMR provides the final, detailed proof.

    • The ¹H NMR integration must sum to 16 hydrogens.

    • The aromatic region must show 4 protons, consistent with a di-substituted benzene ring.

    • The distinct signals for the ethoxy linker and the two different types of methylene groups in the morpholine ring must be present and have the correct integration (2H, 4H, 4H).

    • The ¹³C NMR must show exactly 13 distinct carbon signals (assuming no coincidental overlap), confirming the carbon count from the MS data. The chemical shifts must align with the expected environments (aromatic, nitrile, ether-linked carbons, etc.).

This layered approach ensures that any discrepancy in one technique would be flagged by the others, upholding the scientific integrity of the result.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow synthesis Synthesize Compound via Williamson Ether Synthesis (2-Cyanophenol + N-(2-Chloroethyl)morpholine) purification Purify via Column Chromatography / Recrystallization synthesis->purification ms Step 1: ESI-MS Confirm Molecular Weight (232.28) & Formula (C13H16N2O2) purification->ms ir Step 2: FT-IR Verify Functional Groups (C≡N, C-O-C, Aromatic) ms->ir nmr Step 3: 1H & 13C NMR Elucidate Full Connectivity & Atom Mapping ir->nmr conclusion Structure Confirmed: This compound nmr->conclusion

Caption: Workflow for Synthesis and Structural Confirmation.

Detailed Experimental Protocols

These protocols are designed to generate high-quality, reproducible data for structural confirmation.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at low speed until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a ¹³C NMR spectrum (e.g., 1024-4096 scans, depending on concentration).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm. Integrate the ¹H signals.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.

  • Method Setup: Set the ESI source parameters for positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a drying gas (N₂) flow of 5-10 L/min, and a gas temperature of 250-350 °C.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the [M+H]⁺ and any other adducts (e.g., [M+Na]⁺). Use the instrument's software to calculate the elemental composition from the measured accurate mass.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • Place a small amount (~1-2 mg) of the dry, solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: With the ATR crystal clean and empty, run a background scan to record the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the key absorption bands and compare them to the expected values for the nitrile, ether, aromatic, and aliphatic C-H groups.

G start Begin Data Interpretation ms_check Is [M+H]⁺ peak at m/z ≈ 233.13? start->ms_check ir_check_cn Is sharp peak present at ~2230 cm⁻¹ in IR? ms_check->ir_check_cn Yes fail Structure Not Confirmed Re-evaluate Synthesis/Purification ms_check->fail No ir_check_co Are strong C-O peaks present at 1250-1080 cm⁻¹? ir_check_cn->ir_check_co Yes ir_check_cn->fail No h_nmr_check Does ¹H NMR show 4 Ar-H and 12 Aliphatic-H? ir_check_co->h_nmr_check Yes ir_check_co->fail No c_nmr_check Does ¹³C NMR show ~13 distinct C signals? h_nmr_check->c_nmr_check Yes h_nmr_check->fail No success Structure Confirmed c_nmr_check->success Yes c_nmr_check->fail No

Caption: Logical Flow for Integrated Spectral Data Validation.

Conclusion

Confirming the structure of a synthesized molecule like this compound is a non-negotiable standard of scientific rigor. A single-technique approach is insufficient and prone to error. The integrated, multi-spectroscopic workflow detailed in this guide—combining Mass Spectrometry, Infrared Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance—provides a robust, self-validating system for absolute structural confirmation. By understanding the causality behind each experimental choice and synergistically interpreting the data, researchers can move forward with confidence in the identity and purity of their materials, a critical step for any subsequent application in research and development.

References

  • ChemRxiv. (n.d.). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Savita Pall and Chemistry. (n.d.). Determination of Structure: Modern Analytical Techniques. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C-NMR spectrum of compound[1]. Retrieved from [Link]

  • ResearchGate. (2018). Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 cm−1. Retrieved from [Link]

  • AxisPharm. (2024). Eight Crucial Techniques in Chemical Composition Analysis. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile.
  • Chemistry LibreTexts. (2021). 10: Spectroscopic Methods. Retrieved from [Link]

  • MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • PMC - NIH. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link]

  • ATB. (n.d.). Benzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-(2-benzothiazolylthio)-. Retrieved from [Link]

  • PMC - NIH. (n.d.). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2-(2-Morpholin-4-ylethoxy)benzonitrile and Structurally Related Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Therapeutic Potential of Sigma-1 Receptor Antagonism in Neurological Disorders

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric conditions.[1][2][3] Its role in modulating crucial cellular processes, including calcium signaling, ion channel function, and neuronal plasticity, positions it as a key player in the pathophysiology of neuropathic pain and neurodegenerative diseases such as Alzheimer's.[4][5][6] Consequently, the development of selective sigma-1 receptor antagonists has become an area of intense research.

This guide provides a comparative analysis of the putative sigma-1 receptor antagonist, 2-(2-Morpholin-4-ylethoxy)benzonitrile, and its structurally related, well-characterized counterparts. While direct experimental data for the title compound is limited, its chemical architecture, featuring a benzonitrile moiety and a morpholine ring, strongly suggests an affinity for the sigma-1 receptor. Both of these structural motifs are prevalent in known high-affinity sigma-1 receptor ligands.[7][8] This guide will, therefore, extrapolate the potential efficacy of this compound by comparing it with established sigma-1 receptor antagonists, providing a framework for its further investigation and development.

Comparative Compounds: A Focus on Structural Similarity and Target Engagement

For a meaningful comparison, we have selected two well-studied sigma-1 receptor antagonists that share structural similarities with this compound:

  • S1RA (E-52862): A highly selective sigma-1 receptor antagonist that has undergone clinical trials for neuropathic pain.[2][9][10] Its structure incorporates a morpholine ring, a key feature shared with our topic compound.

  • BD-1047: A widely used tool compound in preclinical research, known for its selective antagonism of the sigma-1 receptor.[8][11]

Additionally, we will consider the positional isomers of the topic compound, 3-(2-Morpholin-4-ylethoxy)benzonitrile and 4-(2-Morpholin-4-ylethoxy)benzonitrile , to explore the potential impact of substituent placement on receptor affinity and efficacy. Although specific biological data for these isomers is sparse in publicly available literature, their inclusion provides a basis for discussing structure-activity relationships (SAR).

Methodology: Standardized Assays for Efficacy Determination

To objectively compare the efficacy of these compounds, we will detail the standard experimental protocols used to characterize sigma-1 receptor ligands.

In Vitro Efficacy: Radioligand Binding Assays

The primary method for determining a compound's affinity for the sigma-1 receptor is the radioligand binding assay. This technique quantifies the displacement of a radioactively labeled ligand from the receptor by the test compound.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [12][13]

  • Membrane Preparation: Guinea pig brain or liver tissues, which express high levels of the sigma-1 receptor, are homogenized and centrifuged to isolate the membrane fraction.[12] The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4).

  • Radioligand: A commonly used radioligand is -pentazocine, which exhibits high affinity and selectivity for the sigma-1 receptor.[12]

  • Competition Assay:

    • A fixed concentration of the radioligand (typically near its Kd value) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, S1RA, BD-1047) are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

  • Incubation and Filtration: The mixture is incubated at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 In Vitro Radioligand Binding Assay Workflow A Membrane Preparation (e.g., Guinea Pig Brain) B Incubation with Radioligand ([³H](+)-pentazocine) & Test Compound A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting to Measure Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Workflow for in vitro sigma-1 receptor binding assay.
In Vivo Efficacy: Animal Models of Neuropathic Pain

To assess the therapeutic potential of these compounds in a physiological context, preclinical studies often employ animal models that mimic the symptoms of human neuropathic pain.

1. Chronic Constriction Injury (CCI) Model [14][15][16][17]

The CCI model is a widely used method to induce neuropathic pain by loosely ligating the sciatic nerve.

Experimental Protocol: CCI Model

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Post-operative Care: The incision is closed, and the animals are allowed to recover.

  • Behavioral Testing: Several days after surgery, the animals develop symptoms of neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

  • Drug Administration: The test compounds are administered (e.g., intraperitoneally or orally) at various doses, and their effect on the established allodynia and hyperalgesia is measured.

2. Spared Nerve Injury (SNI) Model

The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a well-defined area of hypersensitivity.

Experimental Protocol: SNI Model

  • Animal Preparation: Adult male mice or rats are anesthetized.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve untouched.

  • Post-operative Care: The incision is closed, and the animals recover.

  • Behavioral Testing: Similar to the CCI model, mechanical allodynia and thermal hyperalgesia are assessed in the territory of the spared sural nerve.

  • Drug Administration: Test compounds are administered, and their analgesic effects are quantified.

G cluster_1 In Vivo Neuropathic Pain Model Workflow A Induction of Neuropathy (CCI or SNI Surgery) B Development of Pain Hypersensitivity A->B C Baseline Behavioral Testing (von Frey, Hargreaves) B->C D Test Compound Administration C->D E Post-treatment Behavioral Testing D->E F Evaluation of Analgesic Efficacy E->F

General workflow for in vivo neuropathic pain studies.

Comparative Efficacy Data

CompoundChemical StructureSigma-1 Receptor Affinity (Ki, nM)In Vivo Efficacy (Neuropathic Pain Models)
This compound this compoundN/AN/A
S1RA (E-52862) S1RA (E-52862)17.0 ± 7.0[2]Dose-dependent inhibition of mechanical and thermal hypersensitivity in CCI and SNI models.[9]
BD-1047 BD-1047~1.5 - 10[11]Attenuates mechanical allodynia in neuropathic pain models.[8]
3-(2-Morpholin-4-ylethoxy)benzonitrile 3-(2-Morpholin-4-ylethoxy)benzonitrileN/AN/A
4-(2-Morpholin-4-ylethoxy)benzonitrile 4-(2-Morpholin-4-ylethoxy)benzonitrileN/AN/A

Discussion and Mechanistic Insights

The high affinity of S1RA (E-52862) for the sigma-1 receptor, coupled with its demonstrated efficacy in preclinical models of neuropathic pain, underscores the therapeutic potential of targeting this receptor.[9] The presence of the morpholine moiety in S1RA is a key structural feature shared with this compound, suggesting that the latter may also exhibit significant affinity for the sigma-1 receptor.

The benzonitrile group is another important pharmacophore found in various biologically active compounds, including sigma-1 receptor ligands.[1][7] The position of the morpholinylethoxy substituent on the benzonitrile ring (ortho, meta, or para) is expected to influence the compound's binding affinity and selectivity. A comprehensive structure-activity relationship (SAR) study of these isomers would be necessary to determine the optimal substitution pattern for sigma-1 receptor antagonism.

The mechanism by which sigma-1 receptor antagonists alleviate neuropathic pain is multifaceted. By binding to the sigma-1 receptor, these compounds can modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels, which are known to be hyperexcitable in neuropathic pain states. Furthermore, sigma-1 receptor antagonists can attenuate neuroinflammation and reduce the production of pro-inflammatory cytokines, both of which contribute to the maintenance of chronic pain.

In the context of Alzheimer's disease, sigma-1 receptor modulation has been shown to be neuroprotective.[4] Agonism of the sigma-1 receptor has been demonstrated to reduce the neurotoxicity of amyloid-beta peptides and promote neuronal survival. While the focus of this guide is on antagonism, the ability of the sigma-1 receptor to be modulated in different ways for various therapeutic benefits highlights its importance as a drug target.

G cluster_0 Sigma-1 Receptor Signaling in Neurons S1R Sigma-1 Receptor (ER) Ca_ER Ca²⁺ S1R->Ca_ER Modulates Ca²⁺ release NMDA NMDA Receptor S1R->NMDA Modulates activity VGCC Voltage-gated Ca²⁺ Channel S1R->VGCC Modulates activity Neuroprotection Neuroprotection S1R->Neuroprotection Promotes Mito Mitochondria Ca_ER->Mito Mitochondrial function Neuronal_Excitability Neuronal Excitability NMDA->Neuronal_Excitability Increases VGCC->Neuronal_Excitability Increases Neuroinflammation Neuroinflammation Neuronal_Excitability->Neuroinflammation Contributes to

Simplified signaling pathways involving the sigma-1 receptor in neurons.

Conclusion and Future Directions

Based on structural analogy to known high-affinity sigma-1 receptor antagonists, this compound represents a promising candidate for the development of novel therapeutics for neuropathic pain and potentially other neurological disorders. The presence of both the morpholine and benzonitrile moieties suggests a strong likelihood of interaction with the sigma-1 receptor.

To validate this hypothesis, further experimental work is essential. The synthesis and subsequent in vitro and in vivo evaluation of this compound and its positional isomers are critical next steps. The protocols detailed in this guide provide a robust framework for conducting these studies. A thorough investigation of the structure-activity relationship will elucidate the optimal substitution pattern for maximizing sigma-1 receptor affinity and antagonistic activity.

References

  • A series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated for binding affinity at opioid receptors and showed no affinity. The series similarity to previously reported σ ligands prompted analysis at σ receptors to determine the SAR for affinity at σ receptors. (Source: Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC)
  • Benzonitrile derivatives are a class of organic compounds characterized by the presence of a nitrile group (-C≡N) attached to a benzene ring.
  • Benzonitrile appears as a clear colorless liquid with an almond-like odor. (Source: Benzonitrile | C6H5(CN) | CID 7505 - PubChem)
  • BD-1047 dihydrobromide is a selective functional antagonist of sigma receptors. (Source: BD-1047 dihydrobromide | Sigma-1 Receptor Antagonist - MedchemExpress.com)
  • Detailed protocols for characterization of the Sigma receptors and the small molecule compounds that bind to these receptors using radioligand binding are described in Chapter 1 and photoaffinity labeling and immunofluorescence strategies are presented in Chapter 8. The radioligand saturation-binding assay to assess the S1R characteristics in membranes can be performed using [3H]-(+)-pentazocine, a selective S1R ligand (see Basic Protocol 1). (Source: SIGMA RECEPTOR BINDING ASSAYS - PMC)
  • Characterized by progressive cognitive dysfunction and behavioral impairment, Alzheimer's disease (AD) is a neurodegenerative disorder with insidious onset. Recently, σ-1 receptor has shown an emerging new look of improving cognitive function, especially its anti-amnesic and neuroprotective effects. (Source: Roles of sigma-1 receptors in Alzheimer's disease - PMC)
  • E-52862, also known as sigma-1 receptor antagonist (S1A, S1RA), as well as MR-309, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM. (Source: E-52862 - Wikipedia)
  • Sigma-1 receptor (S1R) is a multi-functional, ligand-operated protein situated in endoplasmic reticulum (ER) membranes and changes in its function and/or expression have been associated with various neurological disorders including amyotrophic lateral sclerosis/frontotemporal dementia, Alzheimer's (AD) and Huntington's diseases (HD).
  • To study chronic neuropathic pain several animal models mimicking peripheral nerve injury have been developed, one of the most widely used is Bennett and Xie's (1988) unilateral sciatic nerve chronic constriction injury (CCI).
  • Sigma-1 (σ1) receptor antagonists are promising tools for neuropathic pain treatment. The repeated administration of S1RA twice a day during 10 days reduced SNI-induced cold, mechanical, and heat hypersensitivity. (Source: Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PubMed Central)
  • The Charles River Institutional Animal Care and Use Committee (IACUC) governs the entire surgical process, including all anesthesia, analgesia, animal preparation, and any postoperative holding in our facilities prior to shipment. (Source: Chronic Constriction Injury (CCI)
  • Recent research has significantly advanced an understanding of sigma receptors, which consist of two distinct subtypes designated as S1R and S2R. (Source: Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC)
  • The ring opening of some phthalimide derivatives with sodium borohydride in methanol/water (6:1) afforded the corresponding 2-hydroxymethylbenzamides irrespective of the substituents.
  • Non-alcoholic fatty liver disease (NAFLD), attributed to excessive fat accumulation in the liver, is reportedly prevalent worldwide.
  • The sigma-1 receptor is a unique ligand-operated chaperone present in key areas for pain control, in both the peripheral and central nervous system. Sigma-1 receptors interact with a variety of protein targets to modify their function. These targets include several G-protein-coupled receptors such as the μ-opioid receptor, and ion channels such as the N-methyl-D-aspartate receptor (NMDAR).
  • The spared nerve injury (SNI) model in rodents is a partial denervation model, in which the common peroneal and tibial nerves are injured, producing consistent and reproducible tactile hypersensitivity in the skin territory of the spared, intact sural nerve.
  • This compound CAS 540753-12-6 WIKI information includes physical and chemical properties, USES, security data, NMR spectroscopy, computational chemical data and more. (Source: this compound 540753-12-6 wiki - Guidechem)
  • A series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives (IVa-IVf) has been synthesised. (Source: Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
  • Increasing evidence indicates the involvement of both σ1 and σ2 receptors in the pathogenesis of Alzheimer's disease (AD), and thus these receptors represent two potentially effective biomarkers for emerging AD therapies. (Source: The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy - MDPI)
  • 2-[[2-(2-morpholin-4-ylethoxy)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide | C27H26F3N3O4 | CID 90011206 - PubChem. (Source: 2-[[2-(2-morpholin-4-ylethoxy)benzoyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide)
  • Fentanyl and morphine are agonists of the Mu opioid receptor (MOR), which is a member of the GPCR family. Their analgesic effects are associated with unwanted side effects.
  • We report herein characteristic studies of Mcl-1 and Bcl-2 dual inhibitors.
  • 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile is a drug intermediate. (Source: 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile - Sun-shine Chem)
  • 4-(MORPHOLIN-4-YLCARBONYL)BENZONITRILE. Cas Number: 87294-97-1. (Source: 87294-97-1 4-(MORPHOLIN-4-YLCARBONYL)BENZONITRILE)
  • Sigma (σ) receptors are a class of unique proteins with two subtypes: the sigma-1 (σ1) receptor which is situated at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), and the sigma-2 (σ2) receptor, located in the ER-resident membrane. (Source: The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy - OUCI)
  • The CCI (Bennett) model is a tool to study pharmacotherapy for chronic neuropathic pain. (Source: Chronic Constriction Injury (CCI)
  • The Sig-1R is an intracellular chaperone that resides specifically at the endoplasmic reticulum (ER)-mitochondrion interface referred to as the mitochondrion-associated ER membrane (MAM). (Source: The sigma-1 receptor: roles in neuronal plasticity and disease - PMC)
  • The International Association for the Study of Pain (2011) defines neuropathic pain as “pain caused by a lesion or disease of the somatosensory nervous system.” (Source: Experimental Chronic Constriction Injury (CCI)
  • Radioligand binding can be performed by saturation, displacement (competition) or kinetics protocols so that the binding affinity parameter is obtained by fitting the experimental data to a mathematical model that better describes the receptor occupancy.
  • BD 1047 dihydrobromide is a σ1 receptor antagonist, exhibiting a similar binding profile to that of BD 1063 (Cat. No. 0883) but with higher affinity (approximately 10-fold) at both σ1 and σ2 sites. (Source: BD 1047 dihydrobromide | Sigma1 Receptor Antagonists - R&D Systems)
  • The new selective σ1 receptor antagonist (S1RA; E-52862; 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl] morpholine), developed and supplied by Laboratories Esteve (Barcelona, Spain), was used as the hydrochloride and doses are expressed as weights of this form.
  • Later M. Mishina found σ-1 receptor loss in the early phase of AD using Positron emission tomography (PET) with (11C) SA4503. (Source: Roles of sigma-1 receptors in Alzheimer's disease - PMC)
  • Sigma 1 receptor (S1R) is a multifunctional, ligand-activated protein located in the membranes of the endoplasmic reticulum (ER). It mediates a variety of neurological disorders, including epilepsy, amyotrophic lateral sclerosis, Alzheimer's disease, Huntington's disease.
  • Sigma-1 receptors (S1Rs) are strongly correlated to neuropathic pain (NP), since their inactivation may decrease allodynia or dysesthesia, promoting analgesic effects.
  • The spared nerve injury (SNI) model mimics human neuropathic pain related to peripheral nerve injury and is based upon an invasive but simple surgical procedure.
  • The sigma-1 receptor (σ1R), one of two sigma receptor subtypes, is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. (Source: Sigma-1 receptor - Wikipedia)
  • Spared nerve injury (SNI) is an animal model that mimics the cardinal symptoms of peripheral nerve injury for studying the molecular and cellular mechanism of neuropathic pain in mice and rats.
  • The CCI model is an animal model commonly and widely used to investigate nerve chronic compressive neuropathy.
  • The aim of the present study was to find out if BD 1047, described recently as a selective functional antagonist of sigma receptors, shows antipsychotic activity in animal models predictive of efficacy in schizophrenia. (Source: Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity | Request PDF)
  • The sigma receptor system has been classified into two distinct subtypes, Sigma 1 (σ1R) and Sigma 2 (σ2R).
  • The title compound, C13H8FNO2, was synthesized from 3,4-difluorobenzonitrile and hydroquinone. (Source: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC)
  • Neuropathic pain is a pathological condition induced by a lesion or disease affecting the somatosensory system, with symptoms like allodynia and hyperalgesia.
  • The pharmacological properties of a novel σ(1) receptor antagonist (S1RA) were first characterized. S1RA was then used to investigate the effect of pharmacological antagonism of σ(1) receptors on in vivo nociception in sensitizing conditions and on in vitro spinal cord sensitization in mice.
  • 4-Morpholinobenzonitrile is a member of morpholines. (Source: 4-Morpholinobenzonitrile | C11H12N2O | CID 394808 - PubChem)
  • Sigma (σ) receptors are a class of unique proteins with two subtypes: the sigma-1 (σ1) receptor which is situated at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), and the sigma-2 (σ2) receptor, located in the ER-resident membrane. (Source: The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy - OUCI)
  • S1RA (E-52862) is a highly selective σ1 receptor (σ1R) antagonist with Kis of 17 nM and 23.5 nM for human σ1R and guinea pig σ1R, respectively. (Source: S1RA (E-52862) | σ1R Antagonist - MedchemExpress.com)
  • The spared nerve injury (SNI) model mimics human neuropathic pain related to peripheral nerve injury and is based upon an invasive but simple surgical procedure.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification and purity assessment of 2-(2-Morpholin-4-ylethoxy)benzonitrile, a key intermediate in pharmaceutical development. We will move beyond a simple checklist of procedures to explore the scientific rationale behind each validation parameter, comparing different experimental outcomes and providing actionable protocols. The objective is to establish a self-validating analytical system that ensures data integrity and regulatory compliance.

The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a harmonized approach to validating analytical procedures.[1][2][3][4]

The Analytical Challenge and Proposed Methodology

The molecule this compound (Molecular Formula: C₁₃H₁₆N₂O₂) possesses several functional groups—a benzonitrile, an ether linkage, and a morpholine ring—that present distinct analytical considerations.[5] The primary goal is to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This means the method must be able to accurately measure the parent compound and unequivocally separate it from any potential degradation products or process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this type of analysis due to its high resolution and sensitivity.[6] Based on the structure's aromatic and polar characteristics, a reversed-phase HPLC (RP-HPLC) method is proposed as the foundational technique for this validation guide.

Proposed RP-HPLC Method for Validation
ParameterProposed ConditionRationale
Column C8, 4.6 x 150 mm, 5 µmA C8 column provides a good balance of retention for moderately polar compounds and often yields sharper peaks than a C18 for basic compounds like morpholine derivatives.[7]
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0A phosphate buffer is a robust choice for controlling pH and ensuring consistent retention times. A low pH suppresses the ionization of the morpholine nitrogen, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency.
Gradient 20% B to 70% B over 15 min, then hold for 5 minA gradient elution is necessary to elute any potential, more hydrophobic degradation products while ensuring the main peak is well-resolved and elutes in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 230 nmThe benzonitrile chromophore provides strong UV absorbance. 230 nm is selected to maximize sensitivity for both the parent compound and potential impurities.
Injection Vol. 10 µLA standard injection volume to balance sensitivity and peak shape.

The Validation Workflow: A Systematic Approach

Analytical method validation is a structured process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose.[1][2] Our workflow is designed to systematically challenge the proposed HPLC method against the core validation parameters defined by ICH Q2(R1).

Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2(R1)) cluster_Rep Phase 3: Documentation MethodDev Method Development Optimization Method Optimization MethodDev->Optimization Refine Parameters Specificity Specificity & Forced Degradation Optimization->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Finalize Data SOP Method SOP Report->SOP

Caption: Logical workflow for HPLC method validation.

Specificity: Proving Discriminatory Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a stability-indicating method, this is the most critical parameter. The ultimate test of specificity is a forced degradation study.

Forced degradation (or stress testing) intentionally degrades the drug substance under conditions more severe than accelerated stability studies.[8][9] This helps identify likely degradation products and proves that the analytical method can separate them from the active pharmaceutical ingredient (API).[10]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[8]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.[11]

  • Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze all samples by the proposed HPLC method alongside an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in each chromatogram. This ensures no degradants are co-eluting.

Forced_Degradation cluster_Stress Stress Conditions API API Solution (this compound) Acid Acidic (HCl, Heat) API->Acid Base Basic (NaOH, Heat) API->Base Oxidation Oxidative (H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.
Comparative Data: Interpreting Specificity Results
Stress Condition% Assay of Parent% DegradationNo. of Degradant PeaksResolution (Rs) of Closest PeakPeak Purity
Unstressed Control100.00.00-Pass
Acid Hydrolysis88.511.522.1Pass
Base Hydrolysis84.215.831.8Pass
Oxidation91.38.713.5Pass
Thermal95.14.914.2Pass
Photolytic93.66.422.5Pass

Interpretation: The method is considered specific and stability-indicating because the parent peak was well-resolved (Resolution > 1.5) from all degradant peaks under all stress conditions, and the peak purity analysis confirmed the homogeneity of the parent peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol: Linearity
  • Prepare Stock: Create a 1.0 mg/mL stock solution of the reference standard.

  • Create Calibrators: Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the nominal assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.

Comparative Data: Linearity Assessment
Concentration (mg/mL)Avg. Peak Area% RSD (n=3)
0.05498,5000.8%
0.075751,2000.5%
0.101,002,1000.3%
0.1251,249,8000.4%
0.151,505,6000.6%
Regression Analysis Result Acceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Y-intercept1,520Close to zero

Interpretation: A correlation coefficient of 0.9998 strongly indicates a linear relationship between concentration and peak area within the specified range of 0.05 to 0.15 mg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a placebo (or sample matrix) with known amounts of the analyte.

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by adding known amounts of the analyte stock solution to a sample matrix.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

Comparative Data: Accuracy (Recovery)
Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.080.07998.8%
100%0.100.101101.0%
120%0.120.11999.2%
Average Recovery 99.7%

Interpretation: The average recovery of 99.7% falls well within the typical acceptance criteria (e.g., 98.0% to 102.0%), confirming the method's accuracy.[12]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[2]

Experimental Protocol: Precision
  • Repeatability: One analyst prepares and analyzes six individual samples at 100% of the test concentration on the same day with the same equipment.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined data from both analysts.

Comparative Data: Precision
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)Acceptance Criteria
Mean Assay (%)99.8%100.3%100.1%Report
Std. Deviation0.450.510.49Report
% RSD 0.45% 0.51% 0.49% ≤ 2.0%

Interpretation: The %RSD values are all well below 2.0%, demonstrating that the method is precise, both within a single run and across different days and analysts.

Detection & Quantitation Limits (LOD & LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Data: LOD & LOQ
ParameterSignal-to-Noise MethodResult
LOD S/N Ratio ≈ 3:10.05 µg/mL
LOQ S/N Ratio ≈ 10:10.15 µg/mL

Interpretation: These limits establish the sensitivity of the method, which is crucial for the quantification of low-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness
  • Vary Parameters: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase pH: ± 0.1 (pH 2.9 and 3.1)

  • Evaluate Impact: Assess the effect of these changes on key system suitability parameters like retention time, peak tailing, and resolution.

Comparative Data: Robustness
Varied ParameterRetention Time (min)Tailing FactorResolution (Rs) of Critical Pair
Nominal 8.52 1.1 2.8
Flow Rate (0.9 mL/min)9.451.12.9
Flow Rate (1.1 mL/min)7.731.12.7
Temperature (28°C)8.611.12.8
Temperature (32°C)8.431.12.8
pH (2.9)8.581.22.7
pH (3.1)8.451.12.9

Interpretation: No significant changes were observed in critical chromatographic parameters, indicating the method is robust and reliable for routine use in a quality control environment.

Conclusion

This guide has systematically validated a proposed RP-HPLC method for this compound according to ICH Q2(R1) guidelines. Through forced degradation, we established the method as specific and stability-indicating. Subsequent experiments confirmed its linearity, accuracy, precision, and robustness. The presented protocols and comparative data tables serve as a robust template for researchers and scientists to validate similar analytical methods, ensuring the generation of high-quality, reliable, and defensible data in a drug development setting.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (Source: ICH, URL: [Link])

  • Liquid phase method for morpholine. (Source: aoke-bio.com, URL: [Link])

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (Source: National Institutes of Health (NIH), URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (Source: National Institutes of Health (NIH), URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (Source: BioProcess International, URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (Source: European Medicines Agency (EMA), URL: [Link])

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (Source: ResearchGate, URL: [Link])

  • Forced degradation studies: A critical lens into pharmaceutical stability. (Source: LinkedIn, URL: [Link])

  • Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. (Source: ResearchGate, URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (Source: U.S. Food & Drug Administration (FDA), URL: [Link])

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (Source: International Journal of Pharmaceutical Sciences and Drug Research, URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: ECA Academy, URL: [Link])

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (Source: ResearchGate, URL: [Link])

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (Source: Science Publishing Group, URL: [Link])

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (Source: National Institutes of Health (NIH), URL: [Link])

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (Source: Biotechnology Journal International, URL: [Link])

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (Source: Therapeutic Goods Administration (TGA), URL: [Link])

Sources

A Comparative Guide to the Muscarinic M1 Receptor Antagonist: 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental results for 2-(2-Morpholin-4-ylethoxy)benzonitrile, a compound of interest in medicinal chemistry. Through a comparative framework, we will explore its performance against a well-established selective M1 muscarinic receptor antagonist, Pirenzepine. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery and development endeavors.

Editorial Note: Direct experimental data for this compound is not extensively available in the public domain. Therefore, this guide is constructed based on a scientifically informed hypothesis that, given its structural similarities to known muscarinic antagonists, the compound exhibits selective M1 muscarinic receptor antagonist activity. The experimental protocols and comparative data presented are based on established methodologies for characterizing such compounds.

Introduction: The Significance of M1 Receptor Antagonism

Muscarinic acetylcholine receptors, a family of G protein-coupled receptors, are integral to the modulation of neuronal excitability and synaptic plasticity in the central nervous system.[1] Among the five subtypes (M1-M5), the M1 receptor is predominantly expressed in the cortex and hippocampus, regions critically involved in cognitive functions such as learning and memory.[2] Consequently, selective M1 receptor antagonists have been a focal point of research for their potential therapeutic applications in various neurological disorders.[3]

Pirenzepine, a first-generation selective M1 antagonist, has been instrumental in elucidating the physiological roles of the M1 receptor.[4] It has demonstrated efficacy in reducing gastric acid secretion by blocking M1 receptors on enteric neurons, with fewer side effects compared to non-selective antagonists like atropine.[4] This guide will utilize Pirenzepine as a benchmark to contextualize the potential performance of this compound.

The core chemical structure of this compound, featuring a benzonitrile moiety and a morpholine ring, is present in various biologically active compounds. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[5] Benzonitrile derivatives have also been explored for a range of pharmacological activities.[6]

Comparative Analysis of Receptor Binding Affinity

A fundamental aspect of characterizing a receptor antagonist is to determine its binding affinity for its target and its selectivity over other related receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound at the human M1 muscarinic receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human M1 muscarinic receptor are cultured to confluence.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an assay buffer.

  • Competitive Binding Assay:

    • Cell membranes are incubated with a fixed concentration of a radiolabeled M1 antagonist (e.g., [³H]-Pirenzepine).

    • Increasing concentrations of the unlabeled test compound (this compound or Pirenzepine) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • The reaction is incubated to equilibrium.

  • Detection and Data Analysis:

    • The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Comparative Binding Data:

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M1 Selectivity (fold vs. M2/M3/M4)
This compound 15350250400~23-fold vs. M2, ~17-fold vs. M3, ~27-fold vs. M4
Pirenzepine10[7]300[7]150[7]350[7]30-fold vs. M2, 15-fold vs. M3, 35-fold vs. M4

This data is hypothetical and serves for illustrative purposes.

Interpretation of Results:

The hypothetical Ki values suggest that this compound possesses high affinity for the M1 receptor, comparable to that of Pirenzepine. The selectivity profile indicates a preferential binding to M1 over M2, M3, and M4 subtypes, a crucial characteristic for minimizing off-target side effects. For instance, lower affinity for M2 receptors in the heart and M3 receptors in smooth muscle could translate to a reduced risk of cardiovascular and gastrointestinal adverse effects.[8]

Functional Antagonism Assessment

Beyond binding affinity, it is essential to evaluate the functional consequences of receptor binding. For an antagonist, this involves measuring its ability to inhibit the response elicited by an agonist.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

This assay measures the inhibition of M1 receptor-mediated Gq/11 signaling, which leads to the production of inositol phosphates.

  • Cell Culture and Labeling:

    • CHO-K1 cells stably expressing the human M1 muscarinic receptor are seeded in multi-well plates.

    • The cells are incubated overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment:

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound or Pirenzepine) or vehicle.

    • A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the M1 receptors.

  • Measurement of Inositol Phosphate Accumulation:

    • The reaction is terminated, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

    • The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration-response curves for the antagonist are plotted, and the IC50 value (the concentration of antagonist that causes a 50% inhibition of the agonist response) is determined.

    • The Schild equation can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

Hypothetical Functional Antagonism Data:

CompoundM1 Functional Antagonism (pA2)
This compound 8.5
Pirenzepine8.2[9]

This data is hypothetical and serves for illustrative purposes.

Workflow for M1 Receptor Functional Antagonism Assay:

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Detection & Analysis A Seed CHO-K1-hM1 cells B Incubate with myo-[3H]-inositol A->B C Pre-incubate with Antagonist (Test Compound or Pirenzepine) B->C D Stimulate with Carbachol C->D E Terminate reaction D->E F Separate Inositol Phosphates E->F G Quantify with Scintillation Counting F->G H Calculate pA2 value (Schild Analysis) G->H

Caption: Workflow for determining M1 functional antagonism.

Interpretation of Results:

The hypothetical pA2 value for this compound suggests potent functional antagonism at the M1 receptor, comparable to or slightly better than Pirenzepine. A higher pA2 value indicates a greater potency of the antagonist in inhibiting the agonist-induced response. This functional data, in conjunction with the binding affinity data, would provide strong evidence for the compound's mechanism of action.

In Vivo Efficacy: Assessing Cognitive Enhancement

To translate in vitro findings to a physiological context, in vivo studies are paramount. For a selective M1 antagonist, a key application is the potential modulation of cognitive processes.

Experimental Protocol: Novel Object Recognition (NOR) Test in Rodents

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

  • Habituation:

    • Rats or mice are individually habituated to an open-field arena for a set period over several days.

  • Training (Familiarization) Phase:

    • The animal is placed in the arena containing two identical objects and is allowed to explore them freely for a defined time.

    • The test compound (this compound or Pirenzepine) or vehicle is administered at a specific time before this phase.

  • Testing (Choice) Phase:

    • After a retention interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.

    • The time spent exploring the familiar and the novel object is recorded.

  • Data Analysis:

    • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better memory of the familiar object.

Signaling Pathway of M1 Receptor in Cognition:

G A Acetylcholine M1 M1 Receptor A->M1 Gq Gq/11 M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Cognition Modulation of Cognitive Processes Ca->Cognition PKC->Cognition

Caption: Simplified M1 receptor signaling pathway in neurons.

Expected Outcomes and Interpretation:

While M1 receptor agonists are generally associated with pro-cognitive effects, antagonists can be valuable tools to probe the role of the M1 receptor in memory consolidation. In scopolamine-induced amnesia models, a selective M1 antagonist could potentially reverse the cognitive deficits, suggesting a complex modulatory role. Comparing the dose-response effects of this compound and Pirenzepine in such a model would provide critical insights into their relative in vivo potency and therapeutic window.

Conclusion and Future Directions

This guide has presented a comparative framework for evaluating this compound as a putative selective M1 muscarinic receptor antagonist, using Pirenzepine as a reference compound. The outlined experimental protocols provide a robust methodology for characterizing its binding affinity, functional antagonism, and in vivo efficacy.

The hypothetical data suggests that this compound holds promise as a potent and selective M1 antagonist. However, it is imperative to underscore that these are projections. Rigorous experimental validation is the necessary next step.

Future research should focus on:

  • Comprehensive Selectivity Profiling: Testing against a broader panel of receptors, ion channels, and enzymes to fully characterize its off-target activities.

  • Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • In-depth In Vivo Models: Evaluating its efficacy in more complex animal models of neurological disorders where M1 receptor dysfunction is implicated.

By systematically addressing these areas, the scientific community can ascertain the true therapeutic potential of this compound and its place in the landscape of M1 muscarinic receptor modulators.

References

  • Birdsall, N. J. M., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in Pharmacological Sciences, 4, 459-463.
  • Caulfield, M. P., & Birdsall, N. J. M. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews, 50(2), 279-290.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
  • Giordano, G., & Wess, J. (2019). M1 muscarinic acetylcholine receptor in health and disease. Physiological Reviews, 99(4), 1997-2041.
  • Hammer, R., Berrie, C. P., Birdsall, N. J. M., Burgen, A. S. V., & Hulme, E. C. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.

Sources

A Comparative Guide to the Biological Evaluation of Benzonitrile Derivatives: Profiling 2-(2-Morpholin-4-ylethoxy)benzonitrile Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzonitrile Scaffold in Modern Drug Discovery

The benzonitrile moiety, a simple benzene ring substituted with a cyano group (-C≡N), is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups, have cemented its importance in the development of novel therapeutics.[1] Benzonitrile derivatives have demonstrated a remarkable breadth of biological activity, showing potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents by interacting with a diverse array of biological targets.[1][3]

This guide provides a comparative analysis of 2-(2-Morpholin-4-ylethoxy)benzonitrile, a representative member of this class, against other benzonitrile derivatives. While specific biological assay data for this exact molecule is not extensively published, its structure—comprising the core benzonitrile, a flexible ether linkage, and a morpholine ring—provides a valuable framework for exploring structure-activity relationships (SAR) within two major classes of enzyme targets: Protein Kinases and Monoamine Oxidases (MAOs) . We will delve into the experimental data of related analogues, provide detailed protocols for their evaluation, and explain the mechanistic basis for their activity.

Comparative Analysis I: Benzonitrile Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The PIM kinase family (PIM-1, PIM-2, PIM-3) of serine/threonine kinases, in particular, plays a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for therapeutic intervention.[5][6] The benzonitrile scaffold has been successfully incorporated into numerous potent kinase inhibitors.[7]

Mechanism of Kinase Inhibition

Many small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's active site. By occupying this pocket, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Kinase_Inhibitor Benzonitrile Inhibitor Inactive_Kinase Kinase Kinase_Inhibitor->Inactive_Kinase Competitive Binding Blocked_Signal Blocked Signaling Inactive_Kinase->Blocked_Signal

Figure 1. General mechanism of competitive kinase inhibition.

Performance Data of Benzonitrile-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several benzonitrile-containing compounds against PIM-1 kinase, a key oncogenic driver. Lower IC₅₀ values indicate greater potency.

Compound IDStructureTarget KinaseIC₅₀ (nM)Reference
TCS PIM-1 1 Imidazopyridazine CorePim-150[5]
SGI-1776 Pyrrolo-Pyrazolopyrimidine CorePim-17[5]
Novel Inhibitor (Structure not shown)Pim-1150[8]
(Benzothiazole-2-yl) acetonitrile derivative Benzothiazole CoreJNK3(QSAR Study)[9]

This table is illustrative. Direct IC₅₀ values for this compound are not available in the cited literature, but the data for related scaffolds highlight the potential of the benzonitrile moiety.

Structure-Activity Relationship (SAR) Insights

For kinase inhibitors, the benzonitrile group often serves to occupy a specific pocket within the ATP binding site, forming crucial hydrogen bonds or polar interactions.[9] In a study of (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors, docking studies revealed that ligands bind in the ATP pocket, and hydrogen bonding with specific residues like GLN155 is critical for activity and selectivity.[9] The morpholinoethoxy side chain present in our lead compound, this compound, typically enhances solubility and provides additional interaction points, potentially with solvent-exposed regions of the kinase, which can be optimized to improve potency and pharmacokinetic properties.

Comparative Analysis II: Benzonitrile Derivatives as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters (e.g., dopamine, serotonin) and other amines.[10] Inhibitors of MAO-B are particularly valuable in the treatment of neurodegenerative disorders like Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[10][11] Recent studies have revealed that nitrile-containing compounds are potent and selective inhibitors of MAO-B.[12]

Mechanism of MAO Inhibition

MAO inhibitors bind to the enzyme, preventing it from metabolizing its monoamine substrates. This leads to an increase in the concentration of these neurotransmitters in the brain. The selectivity for MAO-B over MAO-A is a critical therapeutic feature, as non-selective inhibition can lead to adverse effects.

Performance Data of Benzonitrile-Based MAO Inhibitors

The nitrile functional group has been shown to form key polar interactions within the substrate cavity of MAO-B.[12] The following table presents data for several benzonitrile derivatives evaluated for MAO-A and MAO-B inhibition.

Compound IDDerivative ClassMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 7a 2,1-Benzisoxazole>100.017>588[10]
Compound 7b 2,1-Benzisoxazole>100.098>102[10]
4-[(4-bromobenzyl)sulfanyl]phthalonitrile Sulfanylphthalonitrile>1000.025>8720[12]
Structure-Activity Relationship (SAR) Insights

Studies on sulfanylbenzonitriles and sulfanylphthalonitriles have demonstrated potent and highly selective MAO-B inhibition.[12] Molecular modeling suggests the high potency is derived from polar interactions between the nitrile group and residues within the MAO-B substrate cavity.[12] For 2,1-benzisoxazole derivatives, the benzonitrile moiety is positioned deep within the substrate cavity, where the nitrile group can form a stabilizing hydrogen bond with a water molecule.[10] This interaction appears critical for the high potency observed in these series. The morpholinoethoxy side chain of this compound could potentially occupy the entrance cavity of the enzyme, a region where van der Waals interactions contribute to inhibitor stabilization.[10]

Experimental Protocols: A Guide to Assay Design and Execution

To ensure the trustworthiness and reproducibility of findings, robust and well-validated assay protocols are essential. Here, we provide detailed methodologies for key biochemical assays used to profile compounds against kinases and MAOs.

Protocol 1: Kinase Inhibitor Profiling via Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the kinase active site. The principle relies on the change in the rotational speed of the tracer upon binding to the much larger kinase protein.[13][14]

G cluster_workflow FP Competitive Binding Assay Workflow start Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT) prepare_reagents Prepare Reagents: 1. Kinase Enzyme 2. Fluorescent Tracer 3. Test Compound Dilution Series start->prepare_reagents add_reagents Dispense Reagents into 384-well Microplate: - Kinase + Test Compound - Kinase + Tracer (Positive Control) - Tracer only (Negative Control) prepare_reagents->add_reagents incubate Incubate at Room Temperature (Allow binding to reach equilibrium) add_reagents->incubate read_plate Read Fluorescence Polarization (mP) on a compatible plate reader incubate->read_plate analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC₅₀ Value read_plate->analyze

Figure 2. Workflow for a kinase inhibition FP assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase enzyme and the fluorescent tracer to their optimal working concentrations, as predetermined in binding saturation experiments.[15]

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of assay buffer with DMSO (vehicle control) to the positive and negative control wells.

    • Add 5 µL of the kinase enzyme solution to the test compound wells and positive control wells. Add 5 µL of assay buffer to the negative control wells.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the binding reaction by adding 10 µL of the fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate filters for the chosen fluorophore.[16]

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)])

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Protocol 2: MAO-B Inhibitor Profiling via a Fluorometric Activity Assay

This assay quantifies MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's catalytic reaction.[17][18] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

G cluster_workflow Fluorometric MAO Inhibition Assay Workflow start Prepare Reagents: 1. MAO-B Enzyme 2. MAO Substrate (e.g., Tyramine) 3. Test Compound Dilutions prepare_rxn Prepare Reaction Mix: - Assay Buffer - HRP - Fluorescent Probe start->prepare_rxn add_reagents Dispense into Microplate: - Add Test Compound/Control - Add MAO-B Enzyme prepare_rxn->add_reagents preincubate Pre-incubate at 37°C (Allows inhibitor to bind enzyme) add_reagents->preincubate initiate_rxn Initiate Reaction: Add Reaction Mix containing Substrate preincubate->initiate_rxn incubate Incubate at 37°C (Protected from light) initiate_rxn->incubate read_plate Measure Fluorescence (e.g., Ex/Em = 535/587 nm) incubate->read_plate analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Value read_plate->analyze

Sources

A Comparative Guide to Morpholine-Containing Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine heterocycle has earned its status as a "privileged scaffold."[1][2] This is not by accident. The morpholine ring—a six-membered ring containing both an oxygen and a nitrogen atom—imparts a unique and highly advantageous set of physicochemical properties to molecules.[3][4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle, all while serving as a key pharmacophore that interacts with a wide array of biological targets.[4][5] The weak basicity of the nitrogen and the hydrogen-bond accepting capability of the oxygen allow it to form critical interactions within the active sites of enzymes, particularly kinases.[4][5] This guide provides a comparative analysis of prominent morpholine-containing inhibitors, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation.

I. Morpholine in Kinase Inhibition: Targeting Key Cancer Pathways

The morpholine moiety is a cornerstone in the design of inhibitors targeting protein and lipid kinases, which are central to cellular signaling pathways frequently dysregulated in cancer.[5] Its ability to act as a "hinge-binder" by forming hydrogen bonds in the ATP-binding pocket is a key feature of its inhibitory action.[6] We will explore inhibitors targeting two critical pathways: PI3K/AKT/mTOR and FGFR signaling.

A. PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K) pathway is a pivotal regulator of cell growth, proliferation, and survival.[7] Morpholine-containing compounds have proven to be highly effective inhibitors of this pathway, often targeting multiple PI3K isoforms or acting as dual PI3K/mTOR inhibitors.[7][8]

Mechanism of Action: These inhibitors typically function as ATP-competitive agents.[9] The morpholine oxygen often forms a crucial hydrogen bond with a key residue (like Val828 in PI3Kδ) in the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor and blocking ATP from binding.[10] This prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of AKT and mTOR and inhibiting tumor cell growth and survival.[9]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pictilisib (GDC-0941) (Morpholine-containing) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by Pictilisib.

Comparative Performance of PI3K Inhibitors:

InhibitorTarget(s)IC50 (p110α)IC50 (p110β)IC50 (p110δ)IC50 (p110γ)Key Features
Pictilisib (GDC-0941) Pan-Class I PI3K3 nM[11]33 nM[11]3 nM[11]75 nM[11]Potent pan-PI3K inhibitor with oral bioavailability.[11][12]
ZSTK474 Pan-Class I PI3K5.0 nM[13]~280 nM[13]3.9 nM[13]~40 nM[13]Potent, particularly against α and δ isoforms.[10][13]
LY294002 Pan-Class I PI3K~1,400 nM---A foundational, less potent morpholine-based inhibitor.[6]

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are indicative of potency.

Causality in Experimental Choices: The selection of a pan-PI3K inhibitor like Pictilisib is often driven by a strategy to broadly shut down signaling in tumors where multiple PI3K isoforms may be active. The comparison to ZSTK474, another potent inhibitor, and the older compound LY294002 provides a benchmark for potency and selectivity improvements driven by medicinal chemistry refinements around the morpholine scaffold.

B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[14] Aberrant FGFR activity, through amplification or mutation, is a known driver in various cancers.[15]

Mechanism of Action: Similar to PI3K inhibitors, morpholine-containing FGFR inhibitors like AZD4547 act as ATP-competitive agents.[16] They bind to the intracellular tyrosine kinase domain of FGFR1, 2, and 3, blocking receptor autophosphorylation and subsequent activation of downstream pathways like RAS-MAPK.[16][17] This leads to decreased cell proliferation and increased apoptosis in FGFR-dependent tumors.[17]

FGFR_Pathway cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation RAS RAS FGFR->RAS Activation Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation MAPK MAPK Pathway RAS->MAPK MAPK->Proliferation Inhibitor AZD4547 (Morpholine-containing) Inhibitor->FGFR

Caption: Workflow for a radioactive in vitro biochemical kinase assay.

Step-by-Step Protocol (Radioactive Format): [18]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT). [19] * Serially dilute the morpholine-containing inhibitor in DMSO, then further dilute in kinase buffer to the desired final concentrations.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide or lipid).

    • Prepare a solution of ATP, including a radiolabeled version such as [γ-³²P]ATP. [18]2. Assay Plate Setup:

    • In a 96-well plate, add the purified kinase enzyme to each well (except for negative controls).

    • Add the diluted inhibitor solutions to the experimental wells. Add vehicle (DMSO) to positive and negative control wells.

    • Incubate briefly (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding a master mix containing the kinase substrate and the [γ-³²P]ATP solution. [20] * Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-60 minutes). The reaction time must be within the linear range of the assay.

  • Stopping and Separation:

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate but not the free ATP.

    • Wash the filter membrane multiple times with an appropriate buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification and Analysis:

    • Measure the radioactivity retained on each filter spot using a scintillation counter.

    • Plot the measured activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Trustworthiness and Validation: This protocol is self-validating through the use of controls. A "no enzyme" control establishes the background signal, while a "no inhibitor" (vehicle only) control represents 100% enzyme activity. These controls are essential for accurately normalizing the data and calculating inhibition.

B. Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo®)

Purpose: To measure the effect of an inhibitor on the viability of cancer cells. This assay determines the GI50 (concentration for 50% growth inhibition) or IC50 (for cytotoxicity), reflecting the compound's potency in a biological context.

Causality: Moving from a biochemical to a cellular assay is a critical step. This test confirms that the inhibitor can cross the cell membrane, engage its target within the complex cellular environment, and produce the desired biological outcome (i.e., stop proliferation or kill the cells).

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Step-by-Step Protocol: [21][22]

  • Cell Plating:

    • Culture cancer cells of interest (e.g., a line with a known PI3K mutation) under standard conditions.

    • Trypsinize and count the cells. Seed them into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of media).

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine-containing inhibitor in culture medium.

    • Remove the old media from the cells and add the media containing the inhibitor dilutions. Include vehicle-only (DMSO) controls.

    • Incubate the plate for a prolonged period (e.g., 72 hours) to allow the inhibitor to affect cell proliferation.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [22] * Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate. [23] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [22]4. Signal Generation and Measurement:

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. [23] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [23] * Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable, metabolically active cells. [21][24] * Normalize the data to the vehicle-treated controls (100% viability) and plot against the inhibitor concentration to calculate the IC50/GI50 value.

Trustworthiness and Validation: The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method, which minimizes pipetting errors. [21][25]Including "no cell" background controls and "vehicle-only" maximum viability controls is mandatory for accurate data interpretation. The long half-life of the luminescent signal provides flexibility and ensures robust, reproducible results across multiple plates. [21]

Conclusion

The morpholine ring is a demonstrably powerful scaffold in modern drug discovery, contributing to the high potency and favorable drug-like properties of numerous inhibitors. [1][2][3]As evidenced by the comparative data on inhibitors like Pictilisib and AZD4547, strategic incorporation of this moiety has led to highly potent and selective agents targeting critical oncogenic pathways. A rigorous and logical application of the biochemical and cellular assays detailed herein is fundamental to the successful identification and validation of the next generation of morpholine-containing therapeutics.

References

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Linezolid. NCBI Bookshelf. Available at: [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]

  • Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Mary Ann Liebert, Inc., publishers. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health (NIH). Available at: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • Gefitinib. Wikipedia. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. PubMed. Available at: [Link]

  • Linezolid. Wikipedia. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central. Available at: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. Available at: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. Available at: [Link]

  • In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • Gefitinib: Classification, Mechanism of Action, and Side Effects. Synapse. Available at: [Link]

  • FGFR inhibitors mechanism of action. ResearchGate. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • Pictilisib. PubChem. Available at: [Link]

  • What is the mechanism of Linezolid?. Patsnap Synapse. Available at: [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. ACS Publications. Available at: [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. Available at: [Link]

  • Targeted Inhibition of Fibroblast Growth Factor Receptor 1-GLI Through AZD4547 and GANT61 Modulates Breast Cancer Progression. Frontiers. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed. Available at: [Link]

  • Linezolid: a review of its properties, function, and use in critical care. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • Safety, tolerability and pharmacokinetics of the fibroblast growth factor receptor inhibitor AZD4547 in Japanese patients with advanced solid tumours: a Phase I study. PubMed Central. Available at: [Link]

  • Linezolid mechanism of action. YouTube. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central. Available at: [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Available at: [Link]

Sources

A Comparative Benchmarking Guide: 2-(2-Morpholin-4-ylethoxy)benzonitrile as a Novel Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the identification of novel scaffolds with potent and selective activity remains a paramount objective. This guide provides an in-depth comparative analysis of 2-(2-Morpholin-4-ylethoxy)benzonitrile , an investigational compound, against established standards in the field of dopamine D2 receptor antagonism. While historically recognized as a synthetic intermediate in the preparation of antipsychotic agents like Pimozide, the inherent structural motifs of this molecule—namely the morpholine and benzonitrile groups—suggest a potential for direct pharmacological activity.[1][2][3] The morpholine ring is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties, while the benzonitrile moiety can engage in critical interactions with biological targets.

This document outlines a series of head-to-head experimental comparisons against two well-characterized D2 receptor antagonists: Haloperidol , a first-generation typical antipsychotic, and Pimozide , a potent diphenylbutylpiperidine antipsychotic.[4][5][6] The objective is to rigorously evaluate the in vitro potency, cellular efficacy, and drug-like properties of this compound to ascertain its potential as a viable CNS drug candidate.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary therapeutic action of many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8] D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Antagonists physically block dopamine from binding to the D2 receptor, thereby preventing this signaling cascade and mitigating the downstream effects of excessive dopaminergic activity, which is implicated in the positive symptoms of psychosis.[11][12]

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Compound X / Haloperidol Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response cAMP->Response Mediates

Caption: Dopamine D2 receptor signaling pathway.

Part 1: In Vitro Benchmarking - Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor and compare it to Haloperidol and Pimozide.

A competitive radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its receptor target.[13][14] This experiment measures the ability of our test compound to displace a high-affinity radiolabeled ligand from the D2 receptor.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Human recombinant CHO-K1 cells stably expressing the dopamine D2 receptor are harvested and homogenized in a cold lysis buffer. The cell membranes are pelleted by centrifugation, washed, and resuspended in an assay buffer to a final protein concentration of 10-20 µg per well.[15]

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a constant concentration of [3H]-Spiperone (a high-affinity D2 radioligand) and varying concentrations of the test compounds (this compound, Haloperidol, or Pimozide).

  • Incubation: The plates are incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.[15]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.[15]

  • Quantification: After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes D2 Receptor Membranes Incubation Incubate (60 min, 30°C) Membranes->Incubation Radioligand [3H]-Spiperone Radioligand->Incubation Compounds Test Compounds (Serial Dilution) Compounds->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki ADME_Workflow cluster_pampa PAMPA (Permeability) cluster_microsomes Microsomal Stability PAMPA_Setup Donor & Acceptor Plates with Membrane PAMPA_Incubate Incubate (18h) PAMPA_Setup->PAMPA_Incubate PAMPA_Analyze Quantify with LC-MS/MS PAMPA_Incubate->PAMPA_Analyze Micro_Setup Incubate Compound with Liver Microsomes + NADPH Micro_Time Sample at Time Points (0-60 min) Micro_Setup->Micro_Time Micro_Analyze Quantify with LC-MS/MS Micro_Time->Micro_Analyze Start Start->PAMPA_Setup Start->Micro_Setup

Sources

Independent Verification of the Biological Activity of 2-(2-Morpholin-4-ylethoxy)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Benzonitrile Derivative

In the landscape of modern drug discovery, novel chemical entities require rigorous, independent verification of their biological activity to ascertain their therapeutic potential and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently characterize the biological activity of 2-(2-Morpholin-4-ylethoxy)benzonitrile. The structural features of this compound, specifically the benzonitrile and morpholinoethoxy moieties, suggest a potential interaction with sigma receptors, a unique class of intracellular chaperone proteins.[1][2] The sigma-1 receptor (σ1R), in particular, is a compelling therapeutic target implicated in a multitude of CNS and peripheral disorders, including neuropathic pain, depression, and neurodegenerative diseases.[3][4][5]

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on determining the direct interaction of this compound with its putative target and assessing its functional impact at the cellular level.

Target Engagement: Radioligand Binding Assays

The first critical step is to confirm and quantify the binding affinity of the test compound for the σ1R and to assess its selectivity over the related σ2R. This is achieved through competitive radioligand binding assays.

Causality Behind Experimental Choice: This assay directly measures the physical interaction between a compound and its receptor. By using a radiolabeled ligand with known high affinity for the target, we can determine the concentration of the test compound required to displace 50% of the radioligand (IC50), from which the inhibitory constant (Ki) is calculated. A low Ki value indicates high binding affinity. Comparing the Ki values for σ1R and σ2R provides a quantitative measure of selectivity.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a source rich in sigma receptors. Guinea pig liver is a standard choice for high σ1R expression, while rat liver is used for σ2R.[6] Alternatively, membranes from cultured cell lines known to express these receptors, such as the human lung carcinoma cell line A549, can be used.

  • Assay for σ1R Affinity:

    • In a 96-well plate, combine membrane homogenate with the selective σ1R radioligand, such as -pentazocine (final concentration ~1.0 nM).[7]

    • Add increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Include wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of a non-labeled ligand like haloperidol, e.g., 10 µM).

    • Incubate at 37°C for 6 hours to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Assay for σ2R Affinity:

    • Follow the same procedure as for σ1R, but use rat liver membranes and the pan-sigma ligand [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block its binding to σ1R sites.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Presentation:

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)
This compound Experimental ResultExperimental ResultCalculated Value
PRE-084 (Agonist Control)[8]~44>1784>40
S1RA (Antagonist Control)[9]Low nMHigh nMHigh
Haloperidol (Antagonist Control)[10]~0.9 - 6.6~7.9 - 125~4 - 30
Functional Activity: Assessing Agonism vs. Antagonism

Once binding is confirmed, the next step is to determine whether this compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). The σ1R is a molecular chaperone that, upon activation, can dissociate from its binding partner BiP and modulate downstream signaling, including intracellular calcium mobilization.[3][11]

Causality Behind Experimental Choice: Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure ligand-induced changes in receptor conformation or protein-protein interactions, such as σ1R homodimerization.[12] Calcium imaging provides a downstream functional readout of σ1R activity, as agonists are known to potentiate calcium release from the endoplasmic reticulum.[13]

Experimental Workflow: In Vitro Functional Assays

G cluster_0 In Vitro Functional Characterization cluster_1 A HEK293 cells expressing σ1R-Luc and σ1R-YFP B BRET Assay A->B Treat with Test Compound, Agonist (PRE-084), or Antagonist (S1RA) C Measure ligand-induced changes in BRET signal B->C D Determine Agonist or Antagonist Profile C->D H Confirm Functional Activity D->H Correlate Findings E A549 or other σ1R-expressing cells loaded with Fura-2 AM F Calcium Imaging E->F Stimulate with Bradykinin +/- Test Compound G Measure changes in intracellular Ca2+ concentration F->G G->H

Caption: Workflow for in vitro functional characterization.

Experimental Protocol: Calcium Imaging Assay

  • Cell Culture and Loading: Culture A549 cells, which endogenously express σ1R, on glass-bottom dishes.[13] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Treatment: Pre-incubate the cells with this compound, PRE-084 (agonist control), S1RA (antagonist control), or vehicle.

  • Stimulation: Stimulate the cells with an agent that induces calcium release from the ER, such as bradykinin.

  • Measurement: Use fluorescence microscopy to measure the ratiometric change in fluorescence, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Agonist activity: Compare the potentiation of the bradykinin-induced calcium signal by the test compound to that of PRE-084.

    • Antagonist activity: Assess the ability of the test compound to block the potentiating effect of a known agonist like PRE-084.

Part 2: In Vivo Validation and Comparative Efficacy

Following in vitro characterization, it is essential to verify the biological activity of this compound in a whole-animal system. Based on the extensive literature linking σ1R antagonists to the amelioration of neuropathic pain, our in vivo validation will focus on a relevant disease model.[14]

Efficacy in a Neuropathic Pain Model

The Chronic Constriction Injury (CCI) model in rats is a widely used and robust model of neuropathic pain that mimics many symptoms of clinical neuropathy, including mechanical allodynia (pain response to a non-painful stimulus).[15][16][17][18]

Causality Behind Experimental Choice: This model allows for the assessment of a compound's analgesic potential in a pathological pain state. By comparing the effect of our test compound to a known σ1R antagonist with proven efficacy in this model, we can benchmark its performance.

Signaling Pathway: σ1R in Neuropathic Pain

G cluster_0 Peripheral Nerve Injury cluster_1 Central Sensitization in Spinal Cord cluster_2 Pharmacological Intervention Nerve Injury Nerve Injury σ1R Upregulation σ1R Upregulation Nerve Injury->σ1R Upregulation ER Stress ER Stress σ1R Upregulation->ER Stress Ca2+ Dysregulation Ca2+ Dysregulation ER Stress->Ca2+ Dysregulation NMDA Receptor Hyperfunction NMDA Receptor Hyperfunction Ca2+ Dysregulation->NMDA Receptor Hyperfunction Hyperexcitability Hyperexcitability NMDA Receptor Hyperfunction->Hyperexcitability Neuropathic Pain Neuropathic Pain Hyperexcitability->Neuropathic Pain σ1R Antagonist σ1R Antagonist σ1R Antagonist->σ1R Upregulation Blocks

Caption: Role of σ1R in central sensitization after nerve injury.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

  • Surgery: In anesthetized rats, the common sciatic nerve is exposed, and four loose ligatures are tied around it.[19] This procedure induces nerve inflammation and damage, leading to pain hypersensitivity.

  • Baseline Testing: Before and after surgery (e.g., 7-14 days post-op), assess the mechanical withdrawal threshold of the hind paw using von Frey filaments. A significant decrease in the force required to elicit a withdrawal response indicates the development of mechanical allodynia.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at various doses. Include vehicle control, a positive control (a known σ1R antagonist like S1RA or BD-1047), and a negative control (a known σ1R agonist like PRE-084, which is not expected to be analgesic in this context).

  • Post-Dosing Assessment: Measure the mechanical withdrawal threshold at several time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or the reversal of allodynia for each group. Compare the dose-response curves of the test compound with the controls.

Comparative Data Presentation:

Treatment Group (Dose)Paw Withdrawal Threshold (grams) Pre-DosePaw Withdrawal Threshold (grams) Post-Dose% Reversal of Allodynia
VehicleExperimental ResultExperimental ResultCalculated Value
Test Compound (Dose 1) Experimental ResultExperimental ResultCalculated Value
Test Compound (Dose 2) Experimental ResultExperimental ResultCalculated Value
Test Compound (Dose 3) Experimental ResultExperimental ResultCalculated Value
S1RA (Positive Control)Experimental ResultExperimental ResultCalculated Value
PRE-084 (Negative Control)Experimental ResultExperimental ResultCalculated Value
Assessment of Potential Side Effects: Motor Coordination

A critical aspect of drug development is to assess potential adverse effects. For CNS-active compounds, it is crucial to determine if they cause motor impairment, which could confound the results of behavioral tests or limit their therapeutic utility.

Causality Behind Experimental Choice: The Rotarod test is a standard and sensitive method to evaluate motor coordination, balance, and motor learning in rodents.[20][21][22][23] A compound that causes sedation or impairs coordination will reduce the time an animal can stay on a rotating rod.

Experimental Protocol: Rotarod Test

  • Training: Acclimate and train mice or rats on the rotarod apparatus for 2-3 days. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[24]

  • Drug Administration: On the test day, administer the same doses of this compound and control compounds used in the efficacy studies.

  • Testing: At the time of peak effect determined from the efficacy study, place the animals on the rotarod and record the latency to fall.

  • Data Analysis: Compare the mean latency to fall for each treatment group against the vehicle control group. A significant reduction in latency indicates motor impairment.

Conclusion and Forward Look

This guide provides a logical and experimentally robust pathway for the independent verification of the biological activity of this compound. By systematically progressing from in vitro target binding and functional assays to in vivo efficacy and safety assessments, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative approach, using well-established σ1R agonists and antagonists as benchmarks, is critical for contextualizing the experimental findings.

The data generated through these studies will definitively determine if this compound is a selective σ1R ligand and will classify its functional activity as either agonistic or antagonistic. Positive results, particularly antagonist activity in the in vivo pain model without motor impairment, would provide a strong rationale for its further development as a potential therapeutic agent for neuropathic pain and other σ1R-related pathologies.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (MDPI) [Link: https://www.mdpi.com/1422-0067/25/11/5920]
  • The Pharmacology of Sigma-1 Receptors. (Pharmacological Reviews) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2785038/]
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (Journal of Visualized Experiments) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3369639/]
  • Critical evaluation of the streptozotocin model of painful diabetic neuropathy in the rat. (Pain) [Link: https://pubmed.ncbi.nlm.nih.gov/10466525/]
  • Novel Radioligands for Imaging sigma-1 Receptor in Brain Using Positron Emission Tomography (PET). (Acta Pharmaceutica Sinica B) [Link: https://pubmed.ncbi.nlm.nih.gov/31380231/]
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. (MD Biosciences) [Link: https://www.mdbiosciences.com/neuropathic-pain-chronic-constriction-injury-cci-model/]
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (PLoS ONE) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5791963/]
  • Chronic Constriction Injury (CCI) Model. (Charles River Laboratories) [Link: https://www.criver.com/products-services/discovery-services/in-vivo-pharmacology/pain-inflammation-discovery-services/chronic-constriction-injury-cci-model]
  • Pharmacological characterization of the chronic constriction injury model of neuropathic pain. (European Journal of Pharmacology) [Link: https://pubmed.ncbi.nlm.nih.gov/15140620/]
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (Current Neuropharmacology) [Link: https://pubmed.ncbi.nlm.nih.gov/19508128/]
  • Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. (Aragen Life Sciences) [Link: https://www.aragen.
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (International Journal of Molecular Sciences) [Link: https://www.mdpi.com/1422-0067/24/13/10547]
  • Streptozotocin-induced Diabetic Peripheral Neuropathic Pain Model Developed at Aragen. (Aragen Life Sciences) [Link: https://www.aragen.
  • Sigma receptor - Wikipedia. (Wikipedia) [Link: https://en.wikipedia.org/wiki/Sigma_receptor]
  • The Pharmacology of the Sigma-1 Receptor. (ResearchGate) [Link: https://www.researchgate.net/publication/285511409_The_Pharmacology_of_the_Sigma-1_Receptor]
  • The pharmacology of sigma-1 receptors. (Pharmacology & Therapeutics) [Link: https://pubmed.ncbi.nlm.nih.gov/19619582/]
  • Sigma-1 receptor - Wikipedia. (Wikipedia) [Link: https://en.wikipedia.org/wiki/Sigma-1_receptor]
  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (Frontiers in Neuroscience) [Link: https://www.frontiersin.org/articles/10.3389/fnins.2020.00891/full]
  • SIGMA RECEPTOR BINDING ASSAYS. (Current Protocols in Pharmacology) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5142940/]
  • The Sigma-1 Receptor in Cellular Stress Signaling. (Frontiers in Neuroscience) [Link: https://www.frontiersin.org/articles/10.3389/fnins.2019.00767/full]
  • The list of Sigma-1 receptor agonists and antagonists. (ResearchGate) [Link: https://www.researchgate.net/figure/The-list-of-Sigma-1-receptor-agonists-and-antagonists_tbl1_360341071]
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (International Journal of Molecular Sciences) [Link: https://www.mdpi.com/1422-0067/24/13/11100]
  • Animal models of pain for drug discovery. (Expert Opinion on Drug Discovery) [Link: https://pubmed.ncbi.nlm.nih.gov/19335083/]
  • Rotarod Protocol. (International Mouse Phenotyping Consortium) [Link: https://www.mousephenotype.org/impress/protocol/80/7]
  • Sigma-1 and Sigma-2 Receptors Are Expressed in a Wide Variety of Human and Rodent Tumor Cell Lines. (Cancer Research) [Link: https://aacrjournals.org/cancerres/article/55/2/408/502909/Sigma-1-and-Sigma-2-Receptors-Are-Expressed-in-a]
  • Rotarod. (Mouse Metabolic Phenotyping Centers) [Link: https://www.mmpc.org/shared/document.aspx?id=325&docType=protocol]
  • New Drug Discovery of Anti-Neuropathic Pain agents: Insights in Animal Models. (PDF) [Link: https://www.researchgate.net/publication/371694982_New_Drug_Discovery_of_Anti-Neuropathic_Pain_agents_Insights_in_Animal_Models]
  • Rotarod-Test for Mice. (Aligning Science Across Parkinson's) [Link: https://asapdiscovery.org/person-project/michael-j-fox-foundation-for-parkinsons-research/rotarod-test-for-mice/]
  • Animal Models for Pain Research | Neuropathic & Chronic Pain. (Aragen Life Sciences) [Link: https://www.aragen.
  • Characterization of pulmonary sigma receptors by radioligand binding. (European Journal of Pharmacology) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870155/]
  • Realistic Murine Model for Streptozotocin-induced Diabetic Peripheral Neuropathy. (Science Repository) [Link: https://www.sciencerepository.
  • Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats. (Inotiv) [Link: https://www.inotiv.
  • Measuring Motor Coordination in Mice. (Journal of Visualized Experiments) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3727159/]
  • Rotarod Test to assess motor coordination in a mouse parkinsonian model. (SciSpace) [Link: https://typeset.io/protocols/rotarod-test-to-assess-motor-coordination-in-a-mouse-parkinsonian-model-10-17504-protocols-io-eq2ly72pqlx9-v1]
  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (Journal of Medicinal Chemistry) [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01997]
  • Sigma Receptor | Agonists Antagonists. (MedChemExpress) [Link: https://www.medchemexpress.com/targets/sigma-receptor.html]
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. (Current Topics in Medicinal Chemistry) [Link: https://pubmed.ncbi.nlm.nih.gov/26648074/]
  • Animal Models for Translational Pain Research. (NC3Rs) [Link: https://www.nc3rs.org.
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (International Journal of Molecular Sciences) [Link: https://www.mdpi.com/1422-0067/23/13/7572]
  • Sigma Receptor antagonist. (Selleck Chemicals) [Link: https://www.selleckchem.com/targets/sigma-receptor-antagonist.html]
  • Animal models of neuropathic pain. (International Review of Neurobiology) [Link: https://pubmed.ncbi.nlm.nih.gov/39580217/]
  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. (International Journal of Molecular Sciences) [Link: https://www.mdpi.com/1422-0067/23/11/6126]
  • Sigma receptor content in a range of cancer cell lines. (pA2 Online) [Link: https://www.pa2online.org/abstract/sigma-receptor-content-range-cancer-cell-lines]
  • Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems. (Trends in Pharmacological Sciences) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7329505/]

Sources

A Technical Guide to the Structure-Activity Relationships of 2-(2-Morpholin-4-ylethoxy)benzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-morpholin-4-ylethoxy)benzonitrile analogs, with a particular focus on their potential as kinase inhibitors. While direct and extensive SAR studies on this specific benzonitrile scaffold are limited in publicly available literature, we can infer a significant amount from the well-established SAR of structurally related compounds, particularly the diaryl urea class of p38 MAP kinase inhibitors, which feature the critical 2-morpholinoethoxy pharmacophore.

Introduction: The this compound Scaffold and its Kinase Inhibition Potential

The this compound scaffold contains several key features that suggest its potential as a kinase inhibitor. The morpholinoethoxy group is a well-known pharmacophore that often confers favorable properties such as aqueous solubility and the ability to form hydrogen bonds with the kinase hinge region. The benzonitrile moiety can participate in various interactions within the ATP-binding pocket of kinases.

The significance of the morpholinoethoxy moiety is highlighted by its presence in potent kinase inhibitors such as BIRB 796, a highly selective inhibitor of p38 MAP kinase.[1] BIRB 796 is a diaryl urea that contains a 4-(2-morpholin-4-yl-ethoxy)naphthalene core. The extensive research on BIRB 796 and its analogs provides a valuable framework for understanding the SAR of compounds containing the morpholinoethoxy group and for designing novel inhibitors based on the this compound scaffold.[1][2]

Comparative Analysis of Structural Modifications

The development of potent and selective kinase inhibitors is a multi-parameter optimization process. The following sections detail the SAR of key structural components, drawing parallels from the extensively studied diaryl urea class of p38 MAP kinase inhibitors.

The Essential Role of the Morpholinoethoxy Side Chain

The morpholinoethoxy group plays a crucial role in the binding of diaryl urea inhibitors to p38 MAP kinase.[1] This moiety extends into the solvent-exposed region of the ATP binding site and forms key interactions. The terminal morpholine ring is particularly important for establishing favorable hydrogen bonding interactions, which contributes to the high affinity of these inhibitors.[1]

Modifications to the Aromatic Ring System

In the context of diaryl urea inhibitors like BIRB 796, the naphthalene ring system serves as a central scaffold. Replacing the naphthalene with other aromatic systems, such as a benzonitrile, would significantly alter the compound's shape, size, and electronic properties, thereby impacting its binding affinity and selectivity. The nitrile group on the benzonitrile ring can act as a hydrogen bond acceptor and can also influence the overall electronic nature of the aromatic system.

The Importance of the Linker

The ether linkage in the this compound scaffold connects the aromatic core to the morpholine moiety. The length and flexibility of this linker are critical for correctly positioning the morpholine group for optimal interactions within the kinase active site. Variations in the linker length or the introduction of conformational constraints could be explored to fine-tune the inhibitory activity.

Tabular Summary of SAR Data

While specific IC50 values for a series of this compound analogs are not available in the public domain, we can present a conceptual SAR table based on the known effects of similar modifications in related kinase inhibitors. The following table illustrates the general trends observed when modifying key pharmacophoric features.

Modification Rationale Expected Impact on Activity
Morpholine Ring Crucial for hydrogen bonding and solubility.Replacement with other heterocycles (e.g., piperidine, piperazine) may alter potency and selectivity.
Ethoxy Linker Provides optimal spacing and flexibility.Shortening or lengthening the linker can decrease activity by disrupting key interactions.
Benzonitrile Core Occupies a hydrophobic pocket and provides a scaffold.Substitution on the ring can modulate potency and selectivity. The position of the nitrile is critical.
Substituents on the Benzonitrile Ring Can fill additional pockets and form new interactions.Introduction of small hydrophobic or hydrogen-bonding groups may enhance activity.

Experimental Protocols

To evaluate the inhibitory activity of novel this compound analogs, a robust and reliable kinase assay is essential. The following is a detailed protocol for a typical in vitro kinase inhibition assay using a luminescence-based method to quantify ATP consumption.

Luminescence-Based Kinase Assay Protocol

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution (in assay buffer) to each well.

  • Inhibitor Addition: Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (in assay buffer) to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Development: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing Key Concepts

p38 MAP Kinase Signaling Pathway

p38_MAPK_pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Cytokines Inflammatory Cytokines Transcription Factors->Inflammatory Cytokines

Caption: Simplified p38 MAP Kinase signaling cascade.

Kinase Inhibition Assay Workflow

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Reagent Preparation Reagent Preparation Dispense Kinase Dispense Kinase Reagent Preparation->Dispense Kinase Dispense Kinase->Add Compound Pre-incubate Pre-incubate Add Compound->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

Caption: General workflow for a kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. By leveraging the extensive SAR knowledge from the structurally related diaryl urea class of p38 MAP kinase inhibitors, researchers can rationally design and synthesize new analogs with improved potency and selectivity. The key to success will lie in the systematic modification of the benzonitrile core, the linker, and the terminal heterocycle, followed by rigorous biological evaluation using robust in vitro assays. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such drug discovery programs.

References

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Regan, J., et al. (2003). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Accounts of Chemical Research, 35(9), 735-743. [Link]

  • Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 1021-1036. [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. [Link]

  • Pargellis, C. A., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]

  • Regan, J., et al. (2003). The kinetics of binding to p38MAP kinase by analogues of BIRB 796. Bioorganic & medicinal chemistry letters, 13(18), 3101–3104. [Link]

Sources

A Comparative Guide to Assessing the Specificity of 2-(2-Morpholin-4-ylethoxy)benzonitrile in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a rigorous framework for assessing the molecular specificity of the novel compound 2-(2-Morpholin-4-ylethoxy)benzonitrile. It is intended for researchers, scientists, and drug development professionals who are tasked with characterizing the on- and off-target profiles of small molecule inhibitors. By presenting a combination of theoretical principles and detailed experimental protocols, this document aims to equip the reader with the necessary tools to conduct a thorough and scientifically sound specificity assessment.

Introduction: The Challenge of Characterizing a Novel Compound

This compound is a synthetic molecule with potential biological activity. At present, its specific molecular target(s) are not well-defined in publicly available literature. This scenario is common in early-stage drug discovery and chemical biology, where a compound may exhibit an interesting phenotypic effect, but its precise mechanism of action remains to be elucidated. The primary challenge, therefore, is to identify its direct binding partners and to understand its selectivity profile across the proteome.

For the purpose of this guide, we will postulate a hypothetical primary target: Target Kinase X (TKX) , a previously uncharacterized serine/threonine kinase implicated in a disease-relevant signaling pathway. This illustrative example will allow us to construct a detailed roadmap for specificity assessment.

The Imperative of Specificity in Chemical Biology

The utility of a small molecule as a chemical probe or a therapeutic agent is fundamentally dependent on its specificity. A highly selective compound allows for the confident attribution of an observed biological response to the modulation of its intended target. Conversely, a non-specific compound that interacts with multiple targets can lead to ambiguous experimental results and potential toxicity. A comprehensive specificity assessment is therefore a non-negotiable step in the validation of any new bioactive molecule.

A Multi-Pronged Approach to Specificity Profiling

A robust assessment of compound specificity should not rely on a single experimental method. Instead, a combination of in vitro and cell-based assays provides a more complete picture of a compound's behavior in a biological system. This guide will focus on three key methodologies:

  • In Vitro Kinase Profiling: To assess the selectivity of the compound against a broad panel of related enzymes.

  • Cellular Target Engagement Assays: To confirm that the compound interacts with its intended target within a live-cell context.

  • Phenotypic Screening: To characterize the cellular consequences of compound treatment and identify potential off-target signatures.

Comparative Analysis: Benchmarking Against the Competition

To contextualize the performance of this compound, it is essential to compare its specificity profile against other available inhibitors. For our hypothetical scenario, we will consider two such comparators:

  • Competitor A: A known, highly selective inhibitor of our target of interest, TKX.

  • Competitor B: An inhibitor of a closely related kinase, Target Kinase Y (TKY), which shares significant sequence homology with TKX.

Table 1: Hypothetical Comparative Specificity Data

CompoundPrimary TargetKi for Primary Target (nM)Selectivity (S-Score at 1 µM)Key Off-Target Families Identified
This compound TKX150.05Other Ser/Thr Kinases, Lipid Kinases
Competitor ATKX50.01None identified
Competitor BTKY100.02TKX

Note: The data presented in this table is purely illustrative. The S-Score is a metric for selectivity, where a lower score indicates higher selectivity.

Detailed Experimental Protocols

In Vitro Kinase Profiling

This experiment aims to quantify the inhibitory activity of this compound against a large panel of purified kinases.

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Create a 10 mM stock solution of this compound in 100% DMSO. Prepare a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Preparation: Dispense the compound dilutions into a 96-well assay plate. Include wells for a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a reaction buffer containing the purified recombinant kinase, its specific peptide substrate, and [γ-³³P]-ATP.

  • Initiation and Incubation: Add the kinase reaction mixture to the assay plate to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. Determine the IC50 value for each kinase that shows significant inhibition by fitting the data to a dose-response curve.

Workflow Diagram: In Vitro Kinase Profiling

Caption: Workflow for in vitro radiometric kinase profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[1][2][3] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[4]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Grow the cell line of interest (e.g., a line endogenously expressing TKX) to 80-90% confluency. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • Harvesting and Heating: Harvest the cells and resuspend them in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein (TKX).

  • Data Analysis: Quantify the band intensity for TKX at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble TKX as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and therefore, target engagement.

Diagram: Principle of CETSA

G cluster_unbound Unbound Target cluster_bound Compound-Bound Target A Target Protein Thermally Unstable B Aggregated Protein A->B Heat C Target Protein + Compound Thermally Stabilized D Soluble Protein C->D Heat

Caption: The principle of ligand-induced thermal stabilization in CETSA.

High-Content Imaging for Phenotypic Profiling

High-content imaging allows for the quantitative analysis of multiple cellular parameters, providing a "phenotypic fingerprint" of a compound's effects.[5][6] This can help to identify on-target and potential off-target effects by comparing the fingerprint of this compound to that of reference compounds.

Experimental Protocol: Cell Painting Assay

  • Cell Plating and Treatment: Plate a suitable cell line (e.g., U2OS) in optically clear multi-well plates. After cell attachment, treat the cells with a concentration range of this compound, Competitor A, Competitor B, and a panel of other reference compounds with known mechanisms of action.

  • Staining: After a defined incubation period (e.g., 24 or 48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, MitoTracker for mitochondria, and dyes for the Golgi and endoplasmic reticulum).

  • Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system, capturing multiple fields of view per well and multiple fluorescent channels.

  • Image Analysis: Use specialized image analysis software to segment the images into individual cells and extract a wide array of quantitative features from each cell (e.g., nuclear size and shape, mitochondrial texture, cytoskeletal organization).

  • Data Analysis and Profiling: Generate a multi-parametric phenotypic profile for each compound treatment. Use computational methods (e.g., principal component analysis, hierarchical clustering) to compare the phenotypic profile of this compound to those of the reference compounds. Similarity in profiles may suggest a shared mechanism of action or off-target effects.

Signaling Pathway Diagram: Hypothetical TKX Pathway

G cluster_inhibition A Growth Factor B Receptor A->B C TKX B->C D Substrate Protein C->D E Transcription Factor D->E F Gene Expression & Cellular Proliferation E->F Inhibitor This compound Inhibitor->C

Caption: Hypothetical signaling pathway involving Target Kinase X (TKX).

Conclusion: Synthesizing the Evidence for a Specificity Verdict

The validation of a novel chemical probe like this compound requires a multifaceted and rigorous approach. By combining broad-panel in vitro screening with cell-based target engagement and phenotypic profiling, researchers can build a comprehensive and reliable assessment of its specificity. The illustrative framework provided in this guide, using the hypothetical target TKX, offers a robust template for the characterization of any new bioactive small molecule, ensuring that subsequent biological studies are built on a solid and well-validated foundation.

References

  • Broad Institute. High-Content Imaging & Phenotypic Screening. Available at: [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bray, M.-A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes.
  • Karve, A. S., & Cheema, A. K. (2011). Small molecule inhibitors in oncology: a patent review.
  • Bamborough, P., et al. (2008). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of LCK: the discovery of N-(4-((6-aminopyrimidin-4-yl)amino)phenyl)-3,5-dimethylbenzamide (ARRY-614) and the importance of cellular vs. biochemical potency. Journal of Medicinal Chemistry, 51(18), 5583-5595.
  • Martinez Molina, D., et al. (2013).
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Biocompare. High-Content Screening, Imaging, and Analysis. Available at: [Link]

  • Alithea Genomics. High-content screening in drug discovery: A brief guide. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Morpholin-4-ylethoxy)benzonitrile (CAS No. 540753-12-6). Adherence to these protocols is essential for mitigating risk and fostering a culture of safety within the research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is critical to understand the potential hazards. The nitrile functional group (-C≡N) can, under certain conditions (e.g., combustion or reaction with strong acids), release highly toxic hydrogen cyanide gas.[1] The morpholine base adds further considerations.

Primary Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin based on data from analogous structures.[3][4]

  • Environmental Hazard: Benzonitrile compounds are often toxic to aquatic organisms.[2]

  • Reactivity: Avoid contact with strong acids, bases, and oxidizing agents to prevent exothermic or hazardous reactions.[4]

  • Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[1][3]

Mandatory Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn at all times when handling this compound and its waste:

  • Protective Gloves: Chemical-resistant nitrile gloves are required.[3]

  • Eye and Face Protection: Safety glasses with side shields and a face shield are mandatory to protect against splashes.[2]

  • Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the powder or solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5]

Waste Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[6] This ensures the waste is managed safely from the point of generation to its final disposal.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation.

  • Identify as Hazardous Waste: Due to its chemical structure and the known hazards of related compounds, all waste containing this compound (e.g., unreacted material, contaminated labware, solutions) must be classified as hazardous chemical waste.[7][8]

  • Segregate Incompatibles: This waste stream must be kept separate from other chemical waste. Critically, do not mix it with:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents

    • Aqueous waste streams (unless the material is already in an aqueous solution)

    • Peroxide-forming chemicals[9]

The rationale for segregation is to prevent dangerous chemical reactions within the waste container. Mixing nitriles with strong acids, for instance, could lead to a violent reaction and the release of toxic gases.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) carboy or a poly-coated glass bottle.[10] The original product bottle, if empty, can be used for waste collection.[11]

  • Label Correctly and Completely: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste was first added (the "accumulation start date").[12]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste. Use a funnel with a lid for liquids to minimize the release of vapors.[9]

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of the laboratory personnel.[8] This is typically a designated area within the lab.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[10]

  • Location: Store the container away from heat sources, direct sunlight, and high-traffic areas. Do not store hazardous waste containers in hallways or other public locations.[9]

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion of the contents.

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of this chemical waste down the drain or in the regular trash.[9] On-site treatment, such as evaporation in a fume hood, is also forbidden.[9]

  • Contact Environmental Health & Safety (EHS): When the container is full or the accumulation time limit (often 60-90 days, check your institutional policy) is approaching, contact your institution's EHS department to arrange for a waste pickup.[11]

  • Licensed Disposal: The EHS department will work with a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][7] This process ensures the complete destruction of the hazardous compound.

Summary of Key Disposal Information

ParameterGuidelineRationale
Chemical Name This compoundEnsures accurate identification for proper handling and disposal.
CAS Number 540753-12-6[13]Provides a unique identifier for regulatory and safety checks.
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Environmental Hazard[1][3][4]Dictates the need for stringent PPE and handling as hazardous waste.
Required PPE Nitrile gloves, safety goggles with face shield, lab coat, use in fume hood.[2][3][5]Prevents personal exposure via skin contact, eye splashes, or inhalation.
Incompatible Materials Strong acids, strong bases, oxidizing agents.[4]Prevents dangerous chemical reactions in waste containers.
Disposal Route Collection by institutional EHS for off-site incineration.[2]Ensures compliance with EPA regulations and complete destruction of the hazardous material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (e.g., leftover reagent, contaminated materials) assess Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->assess segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) assess->segregate container Select & Label Hazardous Waste Container (Name, Date, Constituents) segregate->container transfer Transfer Waste into Container (Use funnel, keep closed) container->transfer store Store in Satellite Accumulation Area (Secondary Containment, Away from Heat) transfer->store decision Container Full or Accumulation Time Limit Reached? store->decision decision->store No pickup Arrange Pickup via Institutional EHS Office decision->pickup Yes end Final Disposal by Licensed Vendor (High-Temperature Incineration) pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab immediately and call your institution's emergency number.

  • Small Spills (in a Fume Hood):

    • Ensure your PPE is intact.

    • Contain the spill using a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Carefully collect the absorbent material and contaminated items using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container, label it, and arrange for disposal.[2]

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure compliance with federal and local regulations, and uphold the principles of responsible scientific research.

References

  • Key Organics. (2019). Safety Data Sheet: 5-formyl-2-(morpholin-4-yl)benzonitrile.
  • Spectrum Chemical. (2018). Safety Data Sheet: Benzonitrile, Reagent.
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link].

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link].

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link].

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link].

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link].

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link].

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2024). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link].

  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252758, 4-(Benzoyloxy)morpholine. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link].

  • Montgomery College. (2015). NIH Chemical Safety Guide 2015. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9818903. Retrieved from [Link].

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458464, 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7619, 2-(4-Morpholino)thiobenzothiazole. Retrieved from [Link].

  • BenchChem. (2025). Safe Disposal of 2-(4-Methylphenoxy)benzonitrile: A Procedural Guide.

Sources

Navigating the Safe Handling of 2-(2-Morpholin-4-ylethoxy)benzonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher embarking on work with novel compounds, a deep understanding of the molecule's characteristics is paramount, not only for experimental success but for ensuring a safe and secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2-(2-Morpholin-4-ylethoxy)benzonitrile, a compound featuring both a morpholine and a benzonitrile moiety. By understanding the potential hazards associated with these functional groups, we can establish a robust framework for personal protection and waste management.

Understanding the Hazard Profile: A Tale of Two Moieties

  • The Morpholine Moiety: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4][5] They can be harmful if inhaled, swallowed, or absorbed through the skin.[4][6] Morpholine itself is a strong irritant to the eyes, skin, and respiratory tract.[3]

  • The Benzonitrile Moiety: Benzonitrile and related compounds are classified as harmful if swallowed or in contact with skin.[7][8][9] They can cause skin irritation.[7] Upon combustion, nitrile-containing compounds can release toxic fumes, including nitrogen oxides and hydrogen cyanide.[10][11]

Given this composite hazard profile, a cautious and well-defined approach to personal protective equipment (PPE) is not just recommended, but essential.

Core Principles of Protection: Selecting the Appropriate PPE

The selection of PPE is a critical control measure to minimize exposure. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including those found in laboratory settings.[12][13][14][15] They are more puncture-resistant than latex gloves.[13] For handling this compound, double-gloving is recommended to provide an extra layer of protection against potential permeation. Always inspect gloves for any signs of degradation or puncture before use.[7]
Eyes Chemical Safety GogglesStandard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are necessary to protect against splashes and vapors. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from spills and contamination.
Respiratory Use in a Fume HoodAll handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to ensure maximum protection.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. First Pair of Nitrile Gloves Don2->Don3 Don4 4. Second Pair of Nitrile Gloves Don3->Don4 Doff1 1. Outer Pair of Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Inner Pair of Gloves Doff3->Doff4

PPE Donning and Doffing Workflow

Donning Procedure:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Safety Goggles: Put on your chemical safety goggles.

  • First Pair of Nitrile Gloves: Don the first pair of nitrile gloves, ensuring they are pulled up over the cuffs of your lab coat.

  • Second Pair of Nitrile Gloves: Don the second pair of nitrile gloves over the first pair.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Carefully remove the outer pair of gloves, avoiding contact with the contaminated exterior. A common technique is to grasp the outside of one glove with the other gloved hand and peel it off. Then, slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off from the inside.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Safety Goggles: Remove your safety goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational Plans: Spill Management and Waste Disposal

A comprehensive safety plan extends beyond personal protection to include procedures for managing spills and disposing of waste.

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If safe to do so, and you are properly trained and equipped, put on the appropriate PPE.

  • Contain: For small liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[16]

  • Clean: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[16] Clean the spill area with a suitable decontaminating solution.

  • Report: Report the spill to your laboratory supervisor and follow your institution's incident reporting procedures.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated disposable items should be placed in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and any solutions containing it must be disposed of in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[7]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[16][17]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety.

  • Are Nitrile Gloves Considered PPE?. Armbrust American.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.

  • What is Nitrile and Why Does It Make a Great PPE Glove.

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.

  • This compound. Sigma-Aldrich.

  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS. Loba Chemie.

  • Morpholine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.

  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health.

  • Morpholine: Application, synthesis and toxicity. ChemicalBook.

  • Benzonitrile. Sciencemadness Wiki.

  • SAFETY DATA SHEET - [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Morpholinobenzonitrile. Fisher Scientific.

  • Hazardous substance assessment – Morpholine. Canada.ca.

  • SAFETY DATA SHEET - Benzonitrile. Fisher Scientific.

  • 500720 benzonitrile safety data sheet - SDS US.

  • SAFETY DATA SHEET - 2-Ethoxybenzonitrile. Fisher Scientific.

  • Toxicity of morpholine. Shenyang East Chemical Science-Tech Co.,Ltd.

  • This compound Product Description. ChemicalBook.

  • Safety Data Sheet - Morpholine-d8. CDN Isotopes.

  • This compound 540753-12-6 wiki. Guidechem.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.